5-Chlorohexanoic acid
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
CAS No. |
112176-22-4 |
|---|---|
Molecular Formula |
C6H11ClO2 |
Molecular Weight |
150.60 g/mol |
IUPAC Name |
5-chlorohexanoic acid |
InChI |
InChI=1S/C6H11ClO2/c1-5(7)3-2-4-6(8)9/h5H,2-4H2,1H3,(H,8,9) |
InChI Key |
BKYXJMPZIUFVJA-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCCC(=O)O)Cl |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to 5-Chlorohexanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Chlorohexanoic acid is a halogenated carboxylic acid with potential as a building block in organic synthesis. This technical guide provides a comprehensive overview of its chemical and physical properties. Due to a notable scarcity of experimentally determined data in peer-reviewed literature, this document combines available computed data for this compound with experimental data for its close isomer, 6-chlorohexanoic acid, to offer valuable comparative insights. This guide also presents predicted spectroscopic characteristics, a conceptual synthetic pathway, and general reactivity patterns, serving as a foundational resource for researchers interested in this compound.
Chemical Identity and Physicochemical Properties
General Information
| Identifier | Value |
| IUPAC Name | This compound[2] |
| CAS Number | 112176-22-4[2][3] |
| Molecular Formula | C₆H₁₁ClO₂[1][2][3] |
| Molecular Weight | 150.60 g/mol [1][2][3] |
| Canonical SMILES | CC(CCCC(=O)O)Cl[2] |
| InChIKey | BKYXJMPZIUFVJA-UHFFFAOYSA-N[2] |
Computed Physicochemical Data for this compound
The following table summarizes the computationally derived physicochemical properties for this compound, primarily sourced from the PubChem database.
| Property | Value | Source |
| XLogP3 | 1.5 | PubChem[2] |
| LogP | 1.86860 | Guidechem[3] |
| Topological Polar Surface Area | 37.3 Ų | PubChem[2] |
| Hydrogen Bond Donor Count | 1 | PubChem[2] |
| Hydrogen Bond Acceptor Count | 2 | PubChem[2] |
| Rotatable Bond Count | 4 | PubChem[2] |
Experimental Physicochemical Data for 6-Chlorohexanoic Acid (Isomer Comparison)
For comparative purposes, the following table presents the experimentally determined physicochemical properties of the isomeric 6-chlorohexanoic acid.
| Property | Value | Source |
| Melting Point | 26-32 °C | ChemicalBook, CAS Common Chemistry[4][5] |
| Boiling Point | 138-140 °C (at 10 Torr) | ChemicalBook[5] |
| Density | 1.1320 g/cm³ | CAS Common Chemistry[4] |
| pKa | 4.73 (Predicted) | ChemicalBook[5] |
Spectroscopic Characterization (Predicted)
Experimental spectra for this compound are not publicly available. However, its expected spectroscopic features can be predicted based on its molecular structure.
¹H NMR Spectroscopy (Predicted)
The proton NMR spectrum of this compound is expected to show the following signals:
-
A doublet for the methyl protons (C6).
-
A multiplet for the methine proton (C5), which is coupled to the protons on C4 and C6.
-
Multiplets for the methylene (B1212753) protons at C2, C3, and C4.
-
A broad singlet for the carboxylic acid proton.
¹³C NMR Spectroscopy (Predicted)
The carbon NMR spectrum is expected to display six distinct signals corresponding to each carbon atom in the molecule, including a downfield signal for the carbonyl carbon of the carboxylic acid.
Infrared (IR) Spectroscopy (Predicted)
The IR spectrum of this compound is anticipated to exhibit characteristic absorption bands:
-
A broad O-H stretch from the carboxylic acid dimer, typically in the range of 3300-2500 cm⁻¹.
-
A strong C=O stretch from the carbonyl group around 1710 cm⁻¹.
-
C-H stretching vibrations just below 3000 cm⁻¹.
-
A C-Cl stretching vibration, typically in the range of 800-600 cm⁻¹.
Reactivity and Stability
Specific reactivity data for this compound is not available. However, its reactivity can be inferred from the functional groups present: a secondary alkyl chloride and a carboxylic acid. The compound is expected to be stable under standard conditions. It may be corrosive and can cause skin and eye irritation, similar to other halogenated carboxylic acids.
The diagram below illustrates general reaction pathways for a chloroalkanoic acid, which are likely applicable to this compound.
Experimental Protocols
Detailed, validated experimental protocols for the synthesis and analysis of this compound are not found in the surveyed literature. However, a plausible synthetic route can be conceptualized based on established organic chemistry principles.
Conceptual Synthesis of this compound
A potential method for the synthesis of this compound could involve the chlorination of a suitable precursor, such as 5-hydroxyhexanoic acid or a related lactone. The following workflow outlines a conceptual synthetic pathway.
Biological Activity and Signaling Pathways
As of the date of this publication, there is no information available in the public domain regarding the biological activity of this compound or its involvement in any signaling pathways. Further research is required to elucidate any potential pharmacological or toxicological effects.
Safety and Handling
Specific safety and handling data for this compound are not available. Based on the properties of similar short-chain halogenated carboxylic acids, it should be handled with care in a well-ventilated laboratory, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. It is likely to be corrosive and an irritant.
Conclusion
This compound represents a chemical entity with potential for further investigation in synthetic and medicinal chemistry. This guide has compiled the currently available information, highlighting a significant gap in experimentally verified data. The provided computed properties, comparative data from its isomer 6-chlorohexanoic acid, and theoretical frameworks for its synthesis and reactivity offer a starting point for researchers. Future experimental work is necessary to fully characterize this compound and explore its potential applications.
References
5-Chlorohexanoic acid CAS number 112176-22-4
An In-depth Technical Guide to 5-Chlorohexanoic Acid (CAS Number: 112176-22-4)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of this compound (CAS: 112176-22-4), a halogenated carboxylic acid. Due to the limited availability of experimental data in peer-reviewed literature, this document combines computationally predicted data with established chemical principles to offer insights into its physicochemical properties, potential synthetic routes, predicted spectroscopic characteristics, and safety considerations. This guide is intended to serve as a foundational resource for researchers interested in the potential applications of this compound in organic synthesis and drug discovery.
Chemical Identity and Physicochemical Properties
This compound is a six-carbon carboxylic acid with a chlorine atom at the C-5 position. Its chemical structure and key identifiers are presented below. The physicochemical properties are largely based on computational models, as experimental data is scarce in publicly available literature.
Table 1: Chemical Identifiers and Physicochemical Properties
| Property | Value | Source |
| IUPAC Name | This compound | PubChem[1] |
| CAS Number | 112176-22-4 | PubChem[1] |
| Molecular Formula | C₆H₁₁ClO₂ | PubChem[1] |
| Molecular Weight | 150.60 g/mol | PubChem[1] |
| Canonical SMILES | CC(CCCC(=O)O)Cl | PubChem[1] |
| InChIKey | BKYXJMPZIUFVJA-UHFFFAOYSA-N | PubChem[1] |
| Synonyms | 5-chlorocaproic acid, Hexanoic acid, 5-chloro- | PubChem[1] |
| XLogP3 (Computed) | 1.5 | PubChem[1] |
| Topological Polar Surface Area (Computed) | 37.3 Ų | PubChem[1] |
| Hydrogen Bond Donor Count (Computed) | 1 | PubChem[1] |
| Hydrogen Bond Acceptor Count (Computed) | 2 | PubChem[1] |
| Rotatable Bond Count (Computed) | 4 | PubChem[1] |
Potential Synthesis and Reactivity
Potential Synthetic Pathways
A plausible synthetic route could involve the chlorination of a suitable precursor. One potential precursor is δ-caprolactone, which upon ring-opening with a chlorinating agent could yield this compound. Another possibility is the hydrochlorination of a hexenoic acid with the double bond at the 4 or 5 position.
Caption: Potential synthetic routes to this compound.
Chemical Reactivity
The reactivity of this compound is dictated by its two main functional groups: the carboxylic acid and the secondary alkyl chloride.
-
Carboxylic Acid Group: This group can undergo standard reactions such as esterification, conversion to the acyl chloride, amide formation, and reduction to the corresponding alcohol.
-
Alkyl Chloride Group: The chlorine atom at the C-5 position can be displaced by nucleophiles via SN2 reactions.
-
Intramolecular Cyclization: In the presence of a non-nucleophilic base, intramolecular cyclization could occur to form a five-membered lactone (a γ-lactone).
Spectroscopic Characterization (Predicted)
Experimental spectroscopic data for this compound is not available in the public domain. The following are predicted spectroscopic features based on its structure and data from isomeric and related compounds.
Table 2: Predicted Spectroscopic Data
| Technique | Predicted Features |
| ¹H NMR | - A broad singlet for the carboxylic acid proton (-COOH).- A multiplet for the proton on the carbon bearing the chlorine atom (C5-H).- A doublet for the methyl protons (C6-H₃).- Multiplets for the methylene (B1212753) protons (-CH₂-) in the carbon chain. |
| ¹³C NMR | - A signal for the carbonyl carbon (-COOH) in the range of 170-185 ppm.- A signal for the carbon attached to the chlorine atom (C-Cl) in the range of 50-65 ppm.- Signals for the other carbons in the aliphatic region. |
| Infrared (IR) Spectroscopy | - A broad O-H stretching band from the carboxylic acid group (approx. 2500-3300 cm⁻¹).- A sharp C=O stretching band from the carboxylic acid group (approx. 1700-1725 cm⁻¹).- C-Cl stretching vibration (approx. 600-800 cm⁻¹). |
| Mass Spectrometry (MS) | - A molecular ion peak (M⁺) and a characteristic M+2 peak due to the presence of the ³⁷Cl isotope.- Fragmentation patterns corresponding to the loss of HCl, H₂O, and cleavage of the carbon chain. |
For comparison, the ¹H NMR spectrum of the isomeric 6-Chlorohexanoic acid in CDCl₃ shows characteristic shifts at approximately 3.54 ppm (triplet, -CH₂Cl) and 2.39 ppm (triplet, -CH₂COOH)[2].
Applications in Drug Development and Organic Synthesis
Halogenated organic compounds are significant in medicinal chemistry as the inclusion of a halogen can influence a molecule's lipophilicity, metabolic stability, and binding affinity. While no direct applications of this compound in marketed drugs have been identified, its structure suggests it could be a useful building block or intermediate in the synthesis of more complex molecules.
References
An In-depth Technical Guide to the Physical Properties of 5-Chlorocaproic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Chlorocaproic acid, also known as 5-chlorohexanoic acid, is a halogenated carboxylic acid with the molecular formula C₆H₁₁ClO₂.[1][2] Its structure, featuring a chlorine atom on the fifth carbon of a hexanoic acid backbone, makes it a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals and other specialty chemicals. Understanding the physical properties of this compound is crucial for its effective handling, characterization, and application in research and development. This guide provides a comprehensive overview of the known and estimated physical properties of 5-chlorocaproic acid, detailed experimental protocols for their determination, and a plausible synthetic workflow.
Molecular and Physicochemical Properties
Table 1: General and Physicochemical Properties of 5-Chlorocaproic Acid
| Property | Value | Source |
| Molecular Formula | C₆H₁₁ClO₂ | [1][2] |
| Molecular Weight | 150.60 g/mol | [1] |
| CAS Number | 112176-22-4 | [1] |
| IUPAC Name | This compound | [1] |
| Synonyms | 5-chlorocaproic acid, 5-chloro-hexanoic acid | [1][2] |
Table 2: Estimated and Computed Physical Properties of 5-Chlorocaproic Acid
| Property | Value | Notes and Sources |
| Melting Point | Not available (n/a) | [3] A solid at room temperature is expected. For comparison, the melting point of 6-chlorohexanoic acid is reported as 26 °C and 32 °C.[4][5] |
| Boiling Point | Not available (n/a) | [3] For comparison, the boiling point of 6-chlorohexanoic acid is 138-140 °C at 10 Torr.[4] |
| Density | Not available (n/a) | [3] For comparison, the density of 6-chlorohexanoic acid is 1.1320 g/cm³.[4] |
| Solubility | Soluble in organic solvents (e.g., chloroform, slightly in ethyl acetate (B1210297) and methanol).[4] Water solubility is expected to be low. | The solubility of carboxylic acids in water decreases as the carbon chain length increases.[6] |
| pKa | No experimental value found. | PubChem mentions an IUPAC Digitized pKa Dataset but does not provide a value.[1] The predicted pKa for 6-chlorohexanoic acid is 4.73±0.10.[4] |
| LogP (Octanol-Water Partition Coefficient) | 1.5 (Computed) | A measure of lipophilicity.[1] |
| Hydrogen Bond Donor Count | 1 (Computed) | [1] |
| Hydrogen Bond Acceptor Count | 2 (Computed) | [1] |
| Rotatable Bond Count | 4 (Computed) | [1] |
| Exact Mass | 150.0447573 Da (Computed) | [1] |
| Topological Polar Surface Area | 37.3 Ų (Computed) | [1] |
Spectroscopic Data
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the protons at different positions on the carbon chain. The proton on the carbon bearing the chlorine atom (C5) would likely appear as a multiplet. The protons on the carbon adjacent to the carboxylic acid group (C2) would be deshielded and appear as a triplet. The other methylene (B1212753) protons would appear as multiplets in the aliphatic region. The acidic proton of the carboxyl group would appear as a broad singlet at a downfield chemical shift, typically between 10-13 ppm. For comparison, the ¹H NMR spectrum of 6-chlorohexanoic acid in CDCl₃ shows signals at approximately 11.7 ppm (broad s, 1H, COOH), 3.54 ppm (t, 2H, CH₂Cl), 2.39 ppm (t, 2H, CH₂COOH), and 1.5-1.8 ppm (m, 4H, other CH₂).[7]
¹³C NMR Spectroscopy: The carbon NMR spectrum will show six distinct signals. The carbonyl carbon of the carboxylic acid will be the most deshielded, appearing around 175-185 ppm. The carbon attached to the chlorine atom (C5) will be significantly deshielded compared to other methylene carbons, appearing in the range of 50-65 ppm. The remaining methylene carbons will appear in the aliphatic region. For comparison, the ¹³C NMR spectrum of 6-chlorohexanoic acid shows peaks at approximately 179, 44, 33, 31, 25, and 23 ppm.[8]
Infrared (IR) Spectroscopy: The IR spectrum of 5-chlorocaproic acid will exhibit characteristic absorptions for the carboxylic acid functional group. A very broad O-H stretching band is expected in the region of 2500-3300 cm⁻¹. A strong and sharp C=O stretching absorption should appear around 1700-1725 cm⁻¹. A C-O stretching band will be present in the 1200-1300 cm⁻¹ region. The C-Cl stretching vibration is expected in the range of 600-800 cm⁻¹.
Mass Spectrometry: In the mass spectrum, the molecular ion peak [M]⁺ would be expected at m/z 150. An [M+2]⁺ peak with approximately one-third the intensity of the molecular ion peak would also be observed due to the isotopic abundance of ³⁷Cl. Common fragmentation patterns would involve the loss of the carboxyl group, the chlorine atom, and cleavage of the alkyl chain.
Experimental Protocols
The following are detailed methodologies for the determination of key physical properties of carboxylic acids, which can be applied to 5-chlorocaproic acid.
Melting Point Determination
The melting point of a solid compound can be determined using a melting point apparatus.
-
Sample Preparation: A small amount of the dry, finely powdered 5-chlorocaproic acid is packed into a capillary tube to a height of 2-3 mm.
-
Apparatus Setup: The capillary tube is placed in the heating block of a melting point apparatus.
-
Measurement: The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.
-
Data Recording: The temperature at which the first liquid droplet is observed and the temperature at which the entire sample becomes a clear liquid are recorded as the melting point range.
Boiling Point Determination
For liquid compounds or those that melt at a low temperature, the boiling point can be determined.
-
Apparatus Setup: A small amount of the liquid is placed in a small test tube. A capillary tube, sealed at one end, is inverted and placed in the test tube. The test tube is attached to a thermometer.
-
Heating: The assembly is heated in a suitable bath (e.g., oil bath).
-
Observation: As the liquid heats, a stream of bubbles will emerge from the open end of the capillary tube. The heating is stopped, and the liquid is allowed to cool slowly.
-
Data Recording: The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.
Solubility Determination
The solubility in various solvents provides information about the polarity of the compound.
-
Procedure: A small, measured amount of 5-chlorocaproic acid (e.g., 10 mg) is added to a test tube containing a small volume of the solvent (e.g., 1 mL of water or an organic solvent).
-
Observation: The mixture is agitated, and the solubility is observed at room temperature. The compound is classified as soluble, partially soluble, or insoluble.
-
Quantitative Measurement: For a quantitative measurement in a specific solvent like water, a saturated solution is prepared at a constant temperature. A known volume of the saturated solution is then taken, the solvent is evaporated, and the mass of the remaining solute is determined.
pKa Determination
The acid dissociation constant (pKa) can be determined by potentiometric titration.
-
Solution Preparation: A known concentration of 5-chlorocaproic acid is prepared in a suitable solvent (e.g., water or a water-alcohol mixture).
-
Titration: The solution is titrated with a standardized solution of a strong base (e.g., NaOH) while monitoring the pH with a calibrated pH meter.
-
Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point (the point where half of the acid has been neutralized).
Mandatory Visualizations
Synthesis Workflow of 5-Chlorocaproic Acid
The following diagram illustrates a plausible synthetic route for 5-chlorocaproic acid starting from ε-caprolactone.
Caption: A potential synthetic pathway for chlorocaproic acids.
Experimental Workflow for pKa Determination
The following diagram outlines the logical steps for determining the pKa of 5-chlorocaproic acid using potentiometric titration.
Caption: Workflow for pKa determination by potentiometric titration.
Conclusion
5-Chlorocaproic acid is a compound of interest in synthetic chemistry. While a complete experimental dataset of its physical properties is not currently available, this guide provides the most relevant known information and reliable estimations based on analogous compounds. The detailed experimental protocols and workflows presented herein offer a practical framework for researchers to characterize this and similar molecules in the laboratory. Further experimental investigation is warranted to definitively establish the physical properties of 5-chlorocaproic acid.
References
- 1. This compound | C6H11ClO2 | CID 18541668 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Page loading... [wap.guidechem.com]
- 3. chemsynthesis.com [chemsynthesis.com]
- 4. 6-Chlorohexanoic acid | 4224-62-8 [chemicalbook.com]
- 5. CAS Common Chemistry [commonchemistry.cas.org]
- 6. CAS 1119-46-6: 5-Chloropentanoic acid | CymitQuimica [cymitquimica.com]
- 7. 6-Chlorohexanoic acid(4224-62-8) 1H NMR [m.chemicalbook.com]
- 8. 6-Chlorohexanoic acid(4224-62-8) 13C NMR [m.chemicalbook.com]
An In-depth Technical Guide to 5-Chlorohexanoic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular structure, properties, and potential applications of 5-chlorohexanoic acid. Due to the limited availability of experimental data in the public domain, this guide combines established chemical principles with computed data to offer valuable insights for research and development professionals.
Molecular Structure and Chemical Identity
This compound is a halogenated carboxylic acid with the molecular formula C₆H₁₁ClO₂.[1][2] The structure consists of a six-carbon hexanoic acid backbone with a chlorine atom substituted at the fifth carbon position. This chiral center results in two possible enantiomers, (R)-5-chlorohexanoic acid and (S)-5-chlorohexanoic acid.
| Property | Value | Source |
| IUPAC Name | This compound | [1] |
| Molecular Formula | C₆H₁₁ClO₂ | [1][2] |
| Molecular Weight | 150.60 g/mol | [1] |
| CAS Number | 112176-22-4 | [1] |
| Canonical SMILES | CC(CCCC(=O)O)Cl | [1] |
| InChI Key | BKYXJMPZIUFVJA-UHFFFAOYSA-N | [1] |
| Hydrogen Bond Donor Count | 1 | [1] |
| Hydrogen Bond Acceptor Count | 2 | [1] |
| Rotatable Bond Count | 4 | [1] |
| Topological Polar Surface Area | 37.3 Ų | [1] |
| XLogP3-AA | 1.5 | [1] |
Table 1: Chemical Identifiers and Computed Physicochemical Properties of this compound.
Proposed Synthesis and Experimental Workflow
Proposed Synthetic Pathway
A viable approach for the synthesis of this compound is the ring-opening of ε-caprolactone. This method provides a straightforward route to the corresponding 6-hydroxyhexanoic acid, which can then be chlorinated at the 5-position. However, a more direct route to a chloro-substituted hexanoic acid would involve the ring-opening of a substituted lactone. A generalized representation of a synthetic approach is outlined below.
Caption: Proposed synthetic pathway for this compound.
General Experimental Workflow
The synthesis, purification, and characterization of this compound would typically follow a standard laboratory workflow.
Caption: General workflow for synthesis and characterization.
Spectroscopic Data (Predicted)
Due to the scarcity of experimental spectroscopic data for this compound, the following tables provide predicted data based on its molecular structure and typical values for similar compounds.
| Proton (¹H) | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
| Ha (-COOH) | 10.0 - 12.0 | singlet | 1H |
| Hb (-CH(Cl)-) | 3.8 - 4.2 | multiplet | 1H |
| Hc (-CH₂) | 2.2 - 2.5 | triplet | 2H |
| Hd (-CH₂) | 1.6 - 1.9 | multiplet | 2H |
| He (-CH₂) | 1.4 - 1.7 | multiplet | 2H |
| Hf (-CH₃) | 1.4 - 1.6 | doublet | 3H |
Table 2: Predicted ¹H NMR Spectral Data for this compound.
| Carbon (¹³C) | Predicted Chemical Shift (ppm) |
| C1 (-COOH) | 175 - 180 |
| C2 (-CH₂-) | 30 - 35 |
| C3 (-CH₂-) | 20 - 25 |
| C4 (-CH₂-) | 35 - 40 |
| C5 (-CH(Cl)-) | 60 - 65 |
| C6 (-CH₃) | 20 - 25 |
Table 3: Predicted ¹³C NMR Spectral Data for this compound.
| Functional Group | Predicted IR Absorption (cm⁻¹) |
| O-H stretch (Carboxylic Acid) | 2500 - 3300 (broad) |
| C=O stretch (Carboxylic Acid) | 1700 - 1725 |
| C-O stretch | 1210 - 1320 |
| C-Cl stretch | 600 - 800 |
Table 4: Predicted Infrared (IR) Spectral Data for this compound.
Reactivity and Potential Applications in Drug Development
This compound possesses two primary reactive sites: the carboxylic acid group and the secondary alkyl chloride.
-
Carboxylic Acid Group: The carboxylic acid functionality can undergo a variety of reactions, including esterification, amidation, and reduction to the corresponding alcohol. These transformations are fundamental in medicinal chemistry for the synthesis of prodrugs, analogs, and for conjugation to other molecules.
-
Alkyl Chloride Group: The chlorine atom at the 5-position can be displaced by nucleophiles in Sₙ2 reactions, allowing for the introduction of a wide range of functional groups. This provides a handle for further molecular elaboration and the synthesis of diverse compound libraries.
While there is no specific information on the biological activity of this compound in the reviewed literature, halogenated organic compounds are of significant interest in drug discovery. The introduction of a chlorine atom can modulate a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. Halogen bonding, a non-covalent interaction involving a halogen atom, is also increasingly recognized as an important factor in drug-receptor interactions.
Given its bifunctional nature, this compound represents a versatile building block for the synthesis of novel chemical entities with potential therapeutic applications. Further research is warranted to explore its biological activity profile and its utility as a scaffold in drug design and development.
References
Spectroscopic Profile of 5-Chlorohexanoic Acid: A Technical Guide
Introduction
5-Chlorohexanoic acid, a halogenated carboxylic acid, serves as a versatile building block in organic synthesis, finding applications in the development of pharmaceuticals and other specialty chemicals. A thorough understanding of its spectroscopic characteristics is paramount for researchers and scientists in ensuring reaction monitoring, quality control, and structural elucidation. This technical guide provides an in-depth overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule.
Predicted ¹H NMR Data
The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the different proton environments in the molecule. The chemical shifts are influenced by the electronegativity of the adjacent chloro and carbonyl groups.
| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration |
| H-6 (CH₃) | ~1.55 | Doublet | 3H |
| H-5 (CHCl) | ~4.10 | Sextet | 1H |
| H-4 (CH₂) | ~1.85 | Multiplet | 2H |
| H-3 (CH₂) | ~1.70 | Multiplet | 2H |
| H-2 (CH₂) | ~2.40 | Triplet | 2H |
| -OH | ~10-12 | Singlet (broad) | 1H |
Predicted ¹³C NMR Data
The carbon NMR spectrum provides information on the different carbon environments. The presence of the electron-withdrawing chlorine and carbonyl groups significantly influences the chemical shifts of the nearby carbon atoms.
| Carbon | Chemical Shift (δ, ppm) |
| C-1 (C=O) | ~179 |
| C-2 | ~34 |
| C-3 | ~25 |
| C-4 | ~37 |
| C-5 (CHCl) | ~59 |
| C-6 (CH₃) | ~23 |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[1][2][3][4]
Characteristic IR Absorption Bands
The IR spectrum of this compound will be dominated by the characteristic absorptions of the carboxylic acid and the alkyl chloride functionalities.
| Functional Group | Absorption Range (cm⁻¹) | Intensity | Description |
| O-H (Carboxylic Acid) | 2500-3300 | Strong, Broad | Stretching vibration |
| C-H (sp³) | 2850-3000 | Medium to Strong | Stretching vibration |
| C=O (Carboxylic Acid) | 1700-1725 | Strong | Stretching vibration |
| C-O | 1210-1320 | Medium | Stretching vibration |
| C-Cl | 600-800 | Medium to Weak | Stretching vibration |
Mass Spectrometry (MS)
Mass spectrometry is a technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and fragmentation pattern of a molecule. The molecular weight of this compound is 150.60 g/mol .[5]
Predicted Fragmentation Pattern
In the mass spectrum of this compound, the molecular ion peak [M]⁺ is expected. Due to the presence of chlorine, an [M+2]⁺ peak with approximately one-third the intensity of the molecular ion peak will also be observed. Common fragmentation pathways for aliphatic carboxylic acids include the loss of the hydroxyl group (-17 amu) and the carboxyl group (-45 amu).[6] Alpha-cleavage next to the chlorine atom is also a likely fragmentation pathway.
| m/z | Proposed Fragment |
| 150/152 | [C₆H₁₁ClO₂]⁺ (Molecular Ion) |
| 115 | [M - Cl]⁺ |
| 105 | [M - COOH]⁺ |
| 87 | [M - COOH - H₂O]⁺ |
| 77 | [C₆H₅]⁺ (from rearrangement) |
| 63/65 | [CH₂CH₂Cl]⁺ |
| 45 | [COOH]⁺ |
Experimental Protocols
The following are generalized protocols for the acquisition of spectroscopic data for a small organic molecule like this compound.
NMR Data Acquisition
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a relaxation delay of at least 5 times the longest T1 relaxation time for quantitative analysis, and a spectral width that encompasses all expected proton signals.
-
¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. A larger number of scans is typically required due to the low natural abundance of ¹³C.
IR Data Acquisition
-
Sample Preparation: For a liquid sample, a thin film can be prepared between two salt plates (e.g., NaCl or KBr). For a solid sample, a KBr pellet or a Nujol mull can be prepared.
-
Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Collection: Record the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹). A background spectrum of the empty sample holder (or pure solvent) should be recorded and subtracted from the sample spectrum.
Mass Spectrometry Data Acquisition
-
Sample Introduction: Introduce a dilute solution of this compound into the mass spectrometer via a suitable inlet system, such as direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).
-
Ionization: Utilize an appropriate ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).
-
Mass Analysis: The ions are separated based on their mass-to-charge ratio by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: The detector records the abundance of each ion, generating the mass spectrum.
Visualizations
References
- 1. 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I [kpu.pressbooks.pub]
- 2. www1.udel.edu [www1.udel.edu]
- 3. Infrared Spectrometry [www2.chemistry.msu.edu]
- 4. orgchemboulder.com [orgchemboulder.com]
- 5. This compound | C6H11ClO2 | CID 18541668 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
Synthesis of 6-Chlorohexanoic Acid from ε-Caprolactone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 6-chlorohexanoic acid from ε-caprolactone. The synthesis is a multi-step process, and this document details the primary synthetic pathway, including experimental protocols, quantitative data, and visual representations of the reaction workflows. While the user's request specified 5-chlorohexanoic acid, the ring-opening of ε-caprolactone logically leads to a 6-substituted hexanoic acid. Therefore, this guide focuses on the synthesis of 6-chlorohexanoic acid.
Executive Summary
The conversion of ε-caprolactone to 6-chlorohexanoic acid is most effectively achieved through a two-step process:
-
Hydrolysis of ε-caprolactone: The lactone is first ring-opened to yield 6-hydroxyhexanoic acid. This is typically achieved through alkaline hydrolysis, which offers high yields.
-
Chlorination of 6-hydroxyhexanoic acid: The hydroxyl group of 6-hydroxyhexanoic acid is then replaced with a chlorine atom. This can be accomplished using standard chlorinating agents such as thionyl chloride.
An alternative, though less direct, pathway involves the initial reduction of ε-caprolactone or 6-hydroxyhexanoic acid to 1,6-hexanediol, followed by selective monochlorination to 6-chloro-1-hexanol (B31631) and subsequent oxidation to the desired carboxylic acid. This guide will focus on the more direct hydrolysis and chlorination route.
Data Presentation
The following tables summarize the quantitative data for the key reaction steps in the synthesis of 6-chlorohexanoic acid from ε-caprolactone.
Table 1: Hydrolysis of ε-Caprolactone to 6-Hydroxyhexanoic Acid
| Reagents | Solvent | Reaction Time | Temperature | Yield (%) | Reference |
| ε-Caprolactone, Sodium Hydroxide | Water | 12 hours | Room Temperature | 98 | [1] |
Table 2: Chlorination of 6-Hydroxyhexanoic Acid to 6-Chlorohexanoic Acid (Proposed) *
| Reagents | Solvent | Reaction Time | Temperature | Yield (%) | Reference |
| 6-Hydroxyhexanoic Acid, Thionyl Chloride | Dichloromethane (anhydrous) | 2-4 hours | Reflux | >90 (estimated) | [2][3][4] |
*Note: While a specific protocol for the direct chlorination of 6-hydroxyhexanoic acid with thionyl chloride was not found in the literature with a reported yield, this method is based on the well-established reactivity of thionyl chloride with alcohols and carboxylic acids. The hydroxyl group is expected to be more reactive than the carboxylic acid under these conditions.
Table 3: Alternative Route - Oxidation of 6-Chloro-1-hexanol to 6-Chlorohexanoic Acid
| Reagents | Solvent | Reaction Time | Temperature | Yield (%) | Reference |
| 6-Chloro-1-hexanol, Jones Reagent | Acetone (B3395972) | 2 hours | 0°C to Room Temperature | ~90 (estimated) | [2] |
Experimental Protocols
Protocol 1: Synthesis of 6-Hydroxyhexanoic Acid from ε-Caprolactone[1]
Materials:
-
ε-Caprolactone (10.0 g, 87.6 mmol)
-
0.5 M Sodium Hydroxide (NaOH) solution (200 mL)
-
Amberlite IR-120 (H+) resin
-
Dichloromethane (CH₂Cl₂)
-
Methanol (MeOH)
-
Acetic Acid (AcOH)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
A solution of ε-caprolactone (10.0 g, 87.6 mmol) in 0.5 M NaOH (200 mL) is stirred at room temperature for 12 hours.
-
The reaction mixture is then neutralized with Amberlite IR-120 (H+) resin.
-
The resin is removed by filtration, and the filtrate is concentrated under reduced pressure.
-
The resulting residue is purified by silica gel column chromatography using a mobile phase of CH₂Cl₂/MeOH/AcOH (20:1:0.5) to yield 6-hydroxyhexanoic acid as a colorless oil (11.3 g, 98% yield).[1]
Protocol 2: Synthesis of 6-Chlorohexanoic Acid from 6-Hydroxyhexanoic Acid (Proposed)
Materials:
-
6-Hydroxyhexanoic Acid
-
Thionyl Chloride (SOCl₂)
-
Anhydrous Dichloromethane (DCM)
-
Magnetic stirrer and reflux condenser
Procedure:
-
In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser under a nitrogen atmosphere, dissolve 6-hydroxyhexanoic acid (1 equivalent) in anhydrous dichloromethane.
-
Cool the solution in an ice bath.
-
Slowly add thionyl chloride (1.1-1.2 equivalents) to the stirred solution.
-
After the addition is complete, remove the ice bath and heat the reaction mixture to reflux for 2-4 hours. The reaction can be monitored by thin-layer chromatography (TLC).
-
After completion of the reaction, cool the mixture to room temperature and carefully remove the excess thionyl chloride and solvent under reduced pressure.
-
The crude 6-chlorohexanoic acid can be purified by vacuum distillation.
Protocol 3: Synthesis of 6-Chlorohexanoic Acid from 6-Chloro-1-hexanol (Alternative)[2]
Materials:
-
6-Chloro-1-hexanol
-
Jones reagent
-
Acetone
-
Isopropanol
-
Diethyl ether
-
Brine
-
Anhydrous sodium sulfate (B86663)
Procedure:
-
To a stirred solution of 6-chloro-1-hexanol (1 equivalent) in acetone at 0°C, add Jones reagent dropwise until a persistent orange color is observed.[2]
-
Stir the reaction mixture for 2 hours at room temperature.[2]
-
Quench the excess oxidant by the addition of isopropanol.[2]
-
Filter the mixture and remove the solvent under reduced pressure.[2]
-
Take up the residue in diethyl ether and wash with brine.[2]
-
Dry the organic layer over anhydrous sodium sulfate and concentrate to afford 6-chlorohexanoic acid.[2]
Mandatory Visualization
Caption: Synthetic pathway from ε-caprolactone to 6-chlorohexanoic acid.
Caption: Experimental workflow for the synthesis of 6-chlorohexanoic acid.
References
5-Chlorohexanoic acid precursors and derivatives
An In-depth Technical Guide to 5-Chlorohexanoic Acid: Precursors, Synthesis, and Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of this compound, a versatile halogenated carboxylic acid, and its derivatives. Due to the specific nature of this compound, this guide synthesizes information from established chemical principles and analogous reactions to provide detailed insights into its synthesis, properties, and potential applications in organic synthesis and drug discovery.
Introduction to this compound
This compound is a derivative of hexanoic acid featuring a chlorine substituent at the 5-position. The presence of both a carboxylic acid and an alkyl chloride functional group makes it a valuable bifunctional building block in organic synthesis. The reactivity of both the carboxyl group and the chloro group can be selectively exploited to introduce this six-carbon chain into more complex molecules. Halogenated carboxylic acids are of significant interest in medicinal chemistry as the halogen atom can influence the lipophilicity, metabolic stability, and binding affinity of a drug molecule.
Precursors to this compound
The primary precursors for the synthesis of this compound include ε-caprolactone, and hexanoic acid. The selection of a precursor is often dictated by cost, availability, and the desired scale of the synthesis.
Synthesis of this compound
The synthesis of this compound can be achieved through several routes, primarily involving the ring-opening of ε-caprolactone or the chlorination of hexanoic acid.
From ε-Caprolactone
The ring-opening of ε-caprolactone with a chloride source is a common method for the preparation of 6-chlorohexanoic acid, a constitutional isomer of this compound. A similar strategy can be envisioned for a substituted lactone that would yield the 5-chloro isomer, though ε-caprolactone is the most common starting material for C6 chloro-acids.
Experimental Protocol: Ring-Opening of ε-Caprolactone with Thionyl Chloride
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, place ε-caprolactone (1.0 eq).
-
Reagent Addition: Slowly add thionyl chloride (SOCl₂, 1.2 eq) to the flask.
-
Reaction Conditions: Heat the mixture to reflux and maintain for 4-6 hours. The reaction should be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Workup: After the reaction is complete, allow the mixture to cool to room temperature. Carefully and slowly add the reaction mixture to ice-water to quench the excess thionyl chloride.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent, such as diethyl ether or dichloromethane (B109758) (3 x 50 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (B86663), filter, and concentrate under reduced pressure to yield the crude 6-chlorohexanoic acid. Further purification can be achieved by vacuum distillation.
From Hexanoic Acid
Direct chlorination of hexanoic acid at the 5-position is challenging due to the relative unreactivity of the C-H bonds. However, radical chlorination can be employed, though it may lead to a mixture of isomers.
Derivatives of this compound
The carboxylic acid moiety of this compound allows for the synthesis of a variety of derivatives, including esters, acid chlorides, and amides.
This compound Esters
Esters are commonly prepared for purification, characterization, or to act as protecting groups for the carboxylic acid.
Experimental Protocol: Fischer Esterification to Methyl 5-Chlorohexanoate
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in an excess of methanol (B129727) (which also acts as the solvent).
-
Catalyst Addition: Add a catalytic amount of a strong acid, such as concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH) (typically 2-5 mol%).
-
Reaction Conditions: Heat the mixture to reflux for 3-5 hours. Monitor the reaction progress by TLC.
-
Workup: After cooling, remove the excess methanol under reduced pressure. Dissolve the residue in diethyl ether and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acid catalyst, followed by washing with brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate to give the crude methyl 5-chlorohexanoate. Purify by vacuum distillation.
5-Chlorohexanoyl Chloride
The acid chloride is a highly reactive intermediate used for the synthesis of amides and esters under mild conditions.
Experimental Protocol: Synthesis of 5-Chlorohexanoyl Chloride
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), place this compound (1.0 eq).
-
Reagent Addition: Add an excess of thionyl chloride (SOCl₂, typically 2-3 eq) dropwise at room temperature. A few drops of N,N-dimethylformamide (DMF) can be added as a catalyst.
-
Reaction Conditions: Stir the mixture at room temperature for 1-2 hours, then gently heat to reflux for an additional 1-2 hours until the evolution of gas (HCl and SO₂) ceases.
-
Purification: Remove the excess thionyl chloride by distillation under reduced pressure to obtain the crude 5-chlorohexanoyl chloride, which can often be used in the next step without further purification. If necessary, it can be purified by vacuum distillation.
5-Chlorohexanamide
Amides are important functional groups in many biologically active molecules.
Experimental Protocol: Synthesis of 5-Chlorohexanamide
-
Reaction Setup: In a round-bottom flask, dissolve 5-chlorohexanoyl chloride (1.0 eq) in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (B95107) (THF).
-
Reagent Addition: Cool the solution in an ice bath and add a solution of the desired amine (1.1 eq) and a non-nucleophilic base such as triethylamine (B128534) (TEA, 1.2 eq) in the same solvent dropwise.
-
Reaction Conditions: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Workup: Quench the reaction with water. Separate the organic layer and wash it sequentially with dilute aqueous HCl, saturated aqueous NaHCO₃, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude amide can be purified by recrystallization or column chromatography.
Quantitative Data
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) |
| This compound | C₆H₁₁ClO₂ | 150.60 | Not readily available |
| Methyl 5-chlorohexanoate | C₇H₁₃ClO₂ | 164.63 | Not readily available |
| 5-Chlorohexanoyl chloride | C₆H₁₀Cl₂O | 169.05 | Not readily available |
| 5-Chlorohexanamide | C₆H₁₂ClNO | 149.62 | Not readily available |
Note: Experimental physical properties for this compound and its immediate derivatives are not widely reported in publicly available literature. The data presented here are based on chemical database information.
Visualizations
The following diagram illustrates the synthetic pathways from a common precursor to this compound and its principal derivatives.
Caption: Synthetic routes to this compound and its derivatives.
Applications in Drug Development
Halogenated compounds play a crucial role in modern drug discovery. The introduction of a chlorine atom can significantly alter the physicochemical properties of a molecule. For instance, it can increase lipophilicity, which may enhance membrane permeability and oral bioavailability. The chlorine atom can also block sites of metabolism, thereby increasing the half-life of a drug. Furthermore, the chloro group can engage in specific halogen bonding interactions with biological targets, potentially increasing binding affinity and selectivity.
This compound, as a bifunctional building block, can be incorporated into larger molecules to introduce a flexible six-carbon linker with a terminal chlorine atom. This chlorine can then be used for further functionalization, for example, through nucleophilic substitution reactions to attach the molecule to a larger scaffold or a pharmacophore. The carboxylic acid provides a handle for forming amide or ester linkages, which are common in many drug molecules.
Safety and Handling
This compound and its derivatives, particularly the acid chloride, should be handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. This compound is expected to be corrosive and an irritant to the skin, eyes, and respiratory tract. 5-Chlorohexanoyl chloride is highly reactive and will react with moisture in the air to produce HCl gas; therefore, it must be handled under anhydrous conditions.
Navigating the Solubility Landscape of 5-Chlorohexanoic Acid in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 5-Chlorohexanoic acid in organic solvents. Due to a lack of specific quantitative data in publicly available literature for this compound, this document leverages data for the parent compound, hexanoic acid, to provide an illustrative framework. It further details a standard experimental protocol for solubility determination and offers a logical approach to solvent selection for research and development applications.
Understanding the Solubility Profile
This compound is a halogenated carboxylic acid. Its molecular structure, featuring a six-carbon aliphatic chain, a polar carboxylic acid group, and an electronegative chlorine atom at the 5-position, dictates its solubility behavior. The principle of "like dissolves like" is paramount in predicting its solubility. The carboxylic acid group can engage in hydrogen bonding, suggesting solubility in polar, protic solvents. The hydrocarbon backbone, however, imparts nonpolar character, allowing for dissolution in less polar organic solvents. The presence of the chlorine atom increases the molecule's overall polarity compared to its non-halogenated counterpart, hexanoic acid.
Illustrative Solubility Data
The following table summarizes the known solubility of hexanoic acid in several common organic solvents. This data should be used as a preliminary guide for solvent screening.
| Solvent | Chemical Formula | Type | Approximate Solubility of Hexanoic Acid |
| Ethanol | C₂H₅OH | Polar Protic | Highly Soluble (~30 mg/mL) |
| Diethyl Ether | (C₂H₅)₂O | Polar Aprotic | Highly Soluble |
| Dimethyl Sulfoxide (DMSO) | (CH₃)₂SO | Polar Aprotic | Soluble (~30 mg/mL) |
| Dimethylformamide (DMF) | (CH₃)₂NCH | Polar Aprotic | Soluble (~30 mg/mL) |
Note: This data is for hexanoic acid and should be considered as an estimation for this compound. Experimental verification is crucial.
Experimental Determination of Solubility
A precise understanding of a compound's solubility in various solvents requires empirical measurement. The equilibrium shake-flask method is a widely accepted and reliable technique for determining the thermodynamic solubility of a solid in a liquid solvent.
Detailed Protocol: Equilibrium Shake-Flask Method
This protocol outlines the steps to determine the solubility of this compound in a given organic solvent at a specific temperature.
Materials and Equipment:
-
This compound (solid)
-
Selected organic solvent(s) of high purity
-
Analytical balance
-
Glass vials or flasks with airtight screw caps
-
Constant temperature shaker bath or incubator
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Volumetric flasks and pipettes
-
Analytical instrument for quantification (e.g., HPLC-UV, GC-FID, or a validated titration method)
-
Calibration standards of this compound in the chosen solvent
Procedure:
-
Preparation: Add an excess amount of solid this compound to a series of vials. The excess solid is crucial to ensure that a saturated solution is achieved.
-
Solvent Addition: Accurately pipette a known volume of the selected organic solvent into each vial.
-
Equilibration: Tightly seal the vials and place them in a constant temperature shaker bath. Agitate the samples for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached. The temperature should be precisely controlled and monitored.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to let the excess solid settle.
-
Sample Collection: Carefully withdraw a clear aliquot of the supernatant using a syringe. Immediately attach a syringe filter and dispense the filtered, saturated solution into a clean vial. This step is critical to remove any undissolved microcrystals.
-
Dilution: Accurately dilute the saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method.
-
Quantification: Analyze the concentration of this compound in the diluted samples using a pre-validated analytical method.
-
Calculation: Calculate the solubility by multiplying the measured concentration by the dilution factor. The results are typically expressed in units such as mg/mL, g/100mL, or mol/L.
Visualizing Workflows and Decision-Making
Experimental Workflow for Solubility Determination
The following diagram illustrates the key steps in the equilibrium shake-flask method for determining the solubility of this compound.
An In-depth Technical Guide to the Isomers of Chlorohexanoic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the isomers of chlorohexanoic acid, including 2-chloro-, 3-chloro-, 4-chloro-, 5-chloro-, and 6-chlorohexanoic acid. This document consolidates available physicochemical data, experimental protocols for synthesis, and pertinent toxicological information. It is designed to be a valuable resource for professionals in research, chemical synthesis, and drug development.
Physicochemical Properties
The isomers of chlorohexanoic acid share the same molecular formula, C₆H₁₁ClO₂, and a molecular weight of 150.60 g/mol . However, the position of the chlorine atom along the carbon chain significantly influences their physical and chemical properties. A summary of these properties is presented in the tables below. It is important to note that while experimental data is available for some isomers, other values are predicted based on computational models.
| Isomer | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| 2-Chlorohexanoic acid | 29671-30-5[1] | C₆H₁₁ClO₂ | 150.605[1] |
| 3-Chlorohexanoic acid | --- | C₆H₁₁ClO₂ | 150.60 |
| 4-Chlorohexanoic acid | 89490-35-7 | C₆H₁₁ClO₂ | 150.60334 |
| 5-Chlorohexanoic acid | 112176-22-4[2] | C₆H₁₁ClO₂ | 150.605[3] |
| 6-Chlorohexanoic acid | 4224-62-8[4] | C₆H₁₁ClO₂ | 150.60[4] |
| Isomer | Melting Point (°C) | Boiling Point (°C) | Density (g/cm³) | pKa |
| 2-Chlorohexanoic acid | --- | 122-128 @ 17 Torr[5] | 1.100 @ 25°C[5] | Predicted: ~2.7 |
| 3-Chlorohexanoic acid | --- | --- | --- | Predicted: ~4.4 |
| 4-Chlorohexanoic acid | --- | --- | --- | Predicted: ~4.6 |
| This compound | n/a[3] | n/a[3] | n/a[3] | --- |
| 6-Chlorohexanoic acid | 24-26 | 116-117 @ 1.3 Torr | 1.1320 @ 20°C | Predicted: 4.73±0.10[6] |
Synthesis of Chlorohexanoic Acid Isomers
The synthesis of chlorohexanoic acid isomers can be achieved through various established organic chemistry reactions. The choice of method often depends on the desired position of the chlorine atom.
Synthesis of 2-Chlorohexanoic Acid
Alpha-chlorination of carboxylic acids can be effectively achieved using the Hell-Volhard-Zelinsky (HVZ) reaction. This reaction involves the treatment of the carboxylic acid with a halogen (in this case, chlorine) and a catalytic amount of phosphorus trihalide (e.g., PCl₃).
Experimental Protocol: Hell-Volhard-Zelinsky Reaction for 2-Chlorohexanoic Acid
Materials:
-
Hexanoic acid
-
Phosphorus trichloride (B1173362) (PCl₃)
-
Chlorine gas (Cl₂)
-
Anhydrous reaction vessel with a reflux condenser and gas inlet
Procedure:
-
In a fume hood, place hexanoic acid in the reaction vessel.
-
Add a catalytic amount of phosphorus trichloride.
-
Gently heat the mixture while bubbling chlorine gas through it. The reaction is typically exothermic and should be carefully controlled.
-
Continue the reaction until the alpha-hydrogen has been substituted by chlorine. The reaction progress can be monitored by techniques such as NMR spectroscopy.
-
Upon completion, the reaction mixture is worked up, typically by quenching with water to hydrolyze the acyl chloride intermediate to the carboxylic acid.
-
The 2-chlorohexanoic acid product is then purified, for example, by distillation under reduced pressure.
Figure 1: Hell-Volhard-Zelinsky reaction for the synthesis of 2-chlorohexanoic acid.
Another established method for the synthesis of α-chloroalkanoic acids is through the diazotization of α-amino acids.
Experimental Protocol: Synthesis of (S)-2-Chlorohexanoic Acid from (S)-Norleucine
Materials:
-
(S)-Norleucine
-
5 N Hydrochloric acid
-
Sodium nitrite (B80452) (NaNO₂)
-
Diethyl ether
-
Sodium carbonate
-
Calcium chloride
Procedure:
-
Dissolve (S)-norleucine in 5 N hydrochloric acid in a three-necked flask equipped with a mechanical stirrer, dropping funnel, and thermometer.
-
Cool the mixture to 0°C in an ice/salt bath.
-
Slowly add a precooled aqueous solution of sodium nitrite dropwise, maintaining the temperature below 5°C.
-
After the addition is complete, allow the reaction to stand overnight at room temperature.
-
Remove nitrogen oxides by carefully evacuating the flask with stirring.
-
Neutralize the reaction mixture by the careful addition of solid sodium carbonate in small portions.
-
Extract the product with diethyl ether.
-
Dry the combined ethereal solutions over calcium chloride.
-
After removing the ether, the crude product is purified by fractional distillation under reduced pressure.[7]
Synthesis of Other Chlorohexanoic Acid Isomers
The synthesis of 3-, 4-, 5-, and 6-chlorohexanoic acids typically involves the addition of a chlorine source to a suitable precursor or the ring-opening of a cyclic compound.
Synthesis of 6-Chlorohexanoic Acid from ε-Caprolactone
One common method for the synthesis of 6-chlorohexanoic acid is the ring-opening of ε-caprolactone.
Experimental Protocol: Detailed experimental protocols for the synthesis of 3-, 4-, and this compound are less commonly reported in standard literature. However, general strategies can be proposed.
-
3-Chlorohexanoic Acid: Could potentially be synthesized by the hydrochlorination of 2-hexenoic acid or 3-hexenoic acid.
-
4-Chlorohexanoic Acid: May be prepared from γ-caprolactone through a ring-opening reaction with a chlorinating agent.
-
This compound: Can be synthesized from 5-hexenoic acid via hydrochlorination.
Figure 2: General synthetic routes to 2- and 6-chlorohexanoic acid.
Spectroscopic Data
Spectroscopic analysis is crucial for the identification and characterization of the chlorohexanoic acid isomers. Available data from various sources are summarized below.
| Isomer | 1H NMR Data | 13C NMR Data | IR Spectra | Mass Spectra |
| 2-Chlorohexanoic acid | Available[2] | Available[2] | Available[2] | Available |
| 3-Chlorohexanoic acid | Available | Available[8] | Available[9] | Available[10] |
| 4-Chlorohexanoic acid | --- | --- | --- | --- |
| This compound | --- | --- | --- | --- |
| 6-Chlorohexanoic acid | Available[11] | Available | Available[4] | Available[4] |
Toxicological Information
Toxicological data for the chlorohexanoic acid isomers is limited. The most comprehensive data is available for 6-chlorohexanoic acid.
| Isomer | LD50 (Oral, Rat) | Other Toxicity Data |
| 2-Chlorohexanoic acid | No data available | --- |
| 3-Chlorohexanoic acid | No data available | --- |
| 4-Chlorohexanoic acid | No data available | --- |
| This compound | No data available | --- |
| 6-Chlorohexanoic acid | 3080 mg/kg | Causes severe skin burns and eye damage. May be corrosive to metals. |
Biological Activity and Potential Applications
While specific biological activities for each isomer of chlorohexanoic acid are not extensively documented, their structural similarity to short-chain fatty acids (SCFAs) suggests potential roles in biological systems. SCFAs are known to act as signaling molecules, primarily through the activation of G-protein coupled receptors (GPCRs) and the inhibition of histone deacetylases (HDACs).
It is plausible that chlorohexanoic acid isomers could interact with these or other cellular targets, with the position of the chlorine atom influencing binding affinity and biological effect. For instance, 6-chlorohexanoic acid is utilized as a building block in the synthesis of pharmaceuticals and agrochemicals.[2]
Further research is required to elucidate the specific biological targets and signaling pathways modulated by each chlorohexanoic acid isomer. Such studies would be invaluable for drug development and for understanding the potential physiological or toxicological effects of these compounds.
Figure 3: Potential signaling pathways for chlorohexanoic acid isomers based on known SCFA mechanisms.
Conclusion
This technical guide has compiled the currently available information on the isomers of chlorohexanoic acid. While physicochemical properties and some synthetic methods are established, significant gaps remain, particularly in the areas of experimental pKa values, comprehensive toxicological profiles, and specific biological activities. Further research into these areas will be crucial for unlocking the full potential of these compounds in various scientific and industrial applications.
References
- 1. 6-Chlorohexanoic acid, 4-cyanophenyl ester [webbook.nist.gov]
- 2. 2-Chlorohexanoic acid | C6H11ClO2 | CID 564933 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. 6-Chlorohexanoic acid | C6H11ClO2 | CID 20209 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Page loading... [guidechem.com]
- 6. 6-Chlorohexanoic acid|lookchem [lookchem.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. spectrabase.com [spectrabase.com]
- 9. dev.spectrabase.com [dev.spectrabase.com]
- 10. dev.spectrabase.com [dev.spectrabase.com]
- 11. 6-Chlorohexanoic acid(4224-62-8) 1H NMR spectrum [chemicalbook.com]
Stability and Storage Conditions for 5-Chlorohexanoic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the stability and recommended storage conditions for 5-Chlorohexanoic acid. The information herein is intended to support researchers, scientists, and drug development professionals in ensuring the integrity and reliability of this compound in their studies. This document outlines general stability, potential degradation pathways, and provides exemplary protocols for forced degradation studies.
Chemical Stability and General Storage
This compound is a halogenated carboxylic acid that is generally stable under standard ambient conditions, such as at room temperature.[1] For optimal long-term stability and to minimize potential degradation, it is recommended to store the compound in a cool, dry, and well-ventilated area.[1][2] Containers should be tightly sealed to prevent exposure to moisture and atmospheric contaminants.[1][2] Some suppliers recommend refrigerated storage at 2-8°C for prolonged shelf life.
Incompatible Materials: To prevent potential reactions and degradation, this compound should be stored away from:
-
Bases
-
Strong Oxidizing Agents
-
Reducing Agents
Potential Degradation Pathways
Based on the chemical structure of this compound, which features a carboxylic acid and a secondary alkyl chloride, the following degradation pathways are plausible under stress conditions.
-
Hydrolysis: The chloro group is susceptible to nucleophilic substitution by water, which can be catalyzed by acidic or basic conditions. This would lead to the formation of 5-hydroxyhexanoic acid and hydrochloric acid. The carboxylic acid group itself is generally stable to hydrolysis.
-
Oxidation: Carboxylic acids are generally resistant to oxidation. However, the alkyl chain could be susceptible to oxidation under strong oxidizing conditions, potentially leading to chain cleavage or the formation of keto-derivatives.
-
Photodegradation: Exposure to ultraviolet (UV) or visible light may induce photolytic cleavage of the carbon-chlorine bond, potentially leading to radical-mediated degradation pathways.
-
Thermal Degradation: At elevated temperatures, decarboxylation of the carboxylic acid group or elimination of hydrogen chloride (dehydrohalogenation) could occur.
Forced Degradation Studies
Forced degradation studies are essential for understanding the intrinsic stability of a compound, identifying potential degradation products, and developing stability-indicating analytical methods.[1][3][4][5] The following sections outline exemplary experimental protocols for conducting forced degradation studies on this compound.
Analytical Methodology
A stability-indicating analytical method is crucial to separate and quantify the parent compound from its degradation products. High-Performance Liquid Chromatography (HPLC) with UV detection is a common and effective technique for this purpose.
Exemplary HPLC Method Parameters:
| Parameter | Value |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | A gradient of acetonitrile (B52724) and water with 0.1% phosphoric acid |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 210 nm |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
Experimental Protocols for Stress Testing
The following are detailed protocols for subjecting this compound to various stress conditions. The goal is to achieve a target degradation of 5-20%.[1]
3.2.1. Hydrolytic Degradation
-
Acidic Hydrolysis:
-
Prepare a solution of this compound in 0.1 N Hydrochloric Acid.
-
Reflux the solution at 60°C for 24 hours.
-
Withdraw samples at appropriate time points (e.g., 0, 4, 8, 12, 24 hours).
-
Neutralize the samples with an equivalent amount of 0.1 N Sodium Hydroxide.
-
Dilute the neutralized samples with the mobile phase to an appropriate concentration for HPLC analysis.
-
-
Basic Hydrolysis:
-
Prepare a solution of this compound in 0.1 N Sodium Hydroxide.
-
Keep the solution at room temperature for 24 hours.
-
Withdraw samples at appropriate time points.
-
Neutralize the samples with an equivalent amount of 0.1 N Hydrochloric Acid.
-
Dilute the neutralized samples with the mobile phase for HPLC analysis.
-
-
Neutral Hydrolysis:
-
Prepare a solution of this compound in purified water.
-
Reflux the solution at 60°C for 24 hours.
-
Withdraw samples at appropriate time points.
-
Dilute the samples with the mobile phase for HPLC analysis.
-
3.2.2. Oxidative Degradation
-
Prepare a solution of this compound in a suitable solvent (e.g., methanol (B129727) or water).
-
Add 3% hydrogen peroxide to the solution.
-
Keep the solution at room temperature for 24 hours, protected from light.
-
Withdraw samples at appropriate time points.
-
Quench the reaction if necessary (e.g., with sodium bisulfite).
-
Dilute the samples with the mobile phase for HPLC analysis.
3.2.3. Photolytic Degradation
-
Expose a solid sample of this compound and a solution of the compound to a calibrated light source that provides both UV and visible light (e.g., as per ICH Q1B guidelines).
-
Maintain a control sample in the dark under the same temperature conditions.
-
Expose the samples for a specified duration or until significant degradation is observed.
-
For the solid sample, dissolve it in a suitable solvent after exposure.
-
Analyze the samples by HPLC.
3.2.4. Thermal Degradation
-
Place a solid sample of this compound in a thermostatically controlled oven at a high temperature (e.g., 80°C) for 48 hours.
-
Withdraw samples at various time points.
-
Allow the samples to cool to room temperature.
-
Dissolve the samples in a suitable solvent.
-
Analyze the samples by HPLC.
Data Presentation
The results of the forced degradation studies should be summarized in a clear and structured table to facilitate comparison of the stability of this compound under different stress conditions.
Table 1: Summary of Forced Degradation Studies for this compound (Exemplary Data)
| Stress Condition | Time | % Degradation | Number of Degradants | Major Degradant (RT) |
| 0.1 N HCl, 60°C | 24 h | 15.2 | 2 | 4.5 min |
| 0.1 N NaOH, RT | 24 h | 18.5 | 1 | 4.5 min |
| Water, 60°C | 24 h | 3.1 | 1 | 4.5 min |
| 3% H₂O₂, RT | 24 h | 8.9 | 3 | 5.2 min |
| Photolytic (Solid) | 7 days | 5.6 | 2 | 6.1 min |
| Photolytic (Solution) | 7 days | 12.3 | 4 | 6.1 min, 7.8 min |
| Thermal (Solid, 80°C) | 48 h | 9.8 | 2 | 3.9 min |
RT = Retention Time
Visualizations
The logical workflow for conducting a forced degradation study and the potential degradation pathways can be visualized to provide a clear understanding of the processes.
Caption: Workflow for a forced degradation study of this compound.
Caption: Potential degradation pathways for this compound.
References
Computational Analysis of 5-Chlorohexanoic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive computational analysis of 5-chlorohexanoic acid, a halogenated carboxylic acid with potential applications in chemical synthesis and drug development. Due to the limited availability of specific experimental data in the public domain, this document focuses on established computational methodologies, generalized experimental protocols, and comparative data analysis. It outlines the physicochemical properties, provides a theoretical framework for its computational analysis using Density Functional Theory (DFT), and describes generalized experimental procedures for its synthesis and purification. Furthermore, this guide explores the potential biological relevance of this compound in the context of haloalkanoic acid dehalogenases and presents a generalized enzymatic detoxification pathway. Spectroscopic data of the closely related 6-chlorohexanoic acid is provided for comparative purposes. This document is intended to serve as a foundational resource for researchers and professionals engaged in the study and application of short-chain halogenated carboxylic acids.
Physicochemical Properties
This compound (C6H11ClO2) is a derivative of hexanoic acid containing a chlorine atom at the 5-position.[1] Its physicochemical properties are crucial for understanding its reactivity, bioavailability, and potential applications. The following table summarizes key computed properties.
| Property | Value | Source |
| Molecular Formula | C6H11ClO2 | PubChem[1] |
| Molecular Weight | 150.60 g/mol | PubChem[1] |
| IUPAC Name | This compound | PubChem[1] |
| CAS Number | 112176-22-4 | PubChem[1] |
| XLogP3-AA (LogP) | 1.5 | PubChem[1] |
| Hydrogen Bond Donor Count | 1 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 2 | PubChem[1] |
| Rotatable Bond Count | 4 | PubChem[1] |
| Topological Polar Surface Area | 37.3 Ų | PubChem[1] |
| pKa (Dissociation Constant) | Not experimentally determined; expected to be similar to other short-chain carboxylic acids. |
Computational Chemistry Analysis
A thorough computational analysis of this compound can provide valuable insights into its electronic structure, reactivity, and spectroscopic properties. Density Functional Theory (DFT) is a powerful and widely used method for such investigations.[2]
Methodology for DFT Analysis
A typical DFT analysis to determine the molecular geometry and electronic properties of this compound would involve the following steps:
-
Structure Optimization: The initial 3D structure of this compound is built using molecular modeling software. A geometry optimization is then performed using a selected DFT functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)) to find the lowest energy conformation of the molecule.[3]
-
Frequency Calculations: Vibrational frequency calculations are performed on the optimized structure to confirm that it represents a true energy minimum (i.e., no imaginary frequencies) and to predict the infrared (IR) spectrum.
-
Electronic Property Calculations: Following successful optimization, single-point energy calculations are carried out to determine various electronic properties. Mulliken population analysis is a common method used to calculate the partial atomic charges on each atom in the molecule.[4][5]
Predicted Molecular Geometry
Table 2.1: Predicted Bond Lengths (in Ångströms)
| Atom 1 | Atom 2 | Predicted Bond Length (Å) |
|---|---|---|
| C1 | O1 | Value |
| C1 | O2 | Value |
| C1 | C2 | Value |
| C2 | C3 | Value |
| C3 | C4 | Value |
| C4 | C5 | Value |
| C5 | Cl | Value |
| C5 | C6 | Value |
| ... | ... | Value |
Table 2.2: Predicted Bond Angles (in Degrees)
| Atom 1 | Atom 2 | Atom 3 | Predicted Bond Angle (°) |
|---|---|---|---|
| O1 | C1 | O2 | Value |
| O1 | C1 | C2 | Value |
| C1 | C2 | C3 | Value |
| C2 | C3 | C4 | Value |
| C3 | C4 | C5 | Value |
| C4 | C5 | Cl | Value |
| C4 | C5 | C6 | Value |
| ... | ... | ... | Value |
Predicted Mulliken Atomic Charges
Mulliken population analysis provides a method for estimating the partial charge distribution within a molecule, which is crucial for understanding its electrostatic potential and reactivity.[4][5]
Table 2.3: Predicted Mulliken Charges
| Atom | Predicted Mulliken Charge |
|---|---|
| C1 (Carbonyl) | Value |
| O1 (Carbonyl) | Value |
| O2 (Hydroxyl) | Value |
| H (Hydroxyl) | Value |
| C2 | Value |
| C3 | Value |
| C4 | Value |
| C5 | Value |
| Cl | Value |
| C6 | Value |
| ... | Value |
Experimental Protocols
Detailed experimental protocols for the synthesis and purification of this compound are not widely published. However, based on general organic chemistry principles and literature on similar compounds, the following sections outline plausible methodologies.
Synthesis Protocol
A potential synthetic route to this compound involves the ring-opening of a suitable lactone. A synthesis of 5-chlorocaproic acid (an alternative name for this compound) was reported by Cope and coworkers in 1971 in the Journal of the American Chemical Society. While the full text of this article was not accessible for this review, a generalized procedure based on the cleavage of lactones is presented below.
Reaction Scheme: delta-Hexalactone (B130344) + Thionyl Chloride (SOCl₂) → this compound
Materials:
-
delta-Hexalactone
-
Thionyl chloride (SOCl₂)
-
Anhydrous toluene (B28343)
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Round-bottom flask with reflux condenser and drying tube
-
Stirring apparatus
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a fume hood, equip a dry round-bottom flask with a magnetic stirrer, a reflux condenser fitted with a calcium chloride drying tube.
-
Add delta-hexalactone and anhydrous toluene to the flask.
-
Slowly add thionyl chloride to the stirred solution at room temperature.
-
Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Carefully quench the reaction by slowly adding it to a stirred, saturated solution of sodium bicarbonate to neutralize the excess thionyl chloride and acidic byproducts.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude this compound.
Purification Protocol
The crude this compound can be purified using standard techniques for carboxylic acids.[6]
Materials:
-
Crude this compound
-
Diethyl ether
-
Aqueous sodium hydroxide (B78521) (NaOH) solution (e.g., 1 M)
-
Aqueous hydrochloric acid (HCl) solution (e.g., 2 M)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Separatory funnel
-
Distillation apparatus (for liquid products) or recrystallization setup (for solid products)
Procedure:
-
Dissolve the crude product in diethyl ether.
-
Transfer the solution to a separatory funnel and extract with 1 M aqueous sodium hydroxide solution. The carboxylic acid will be deprotonated and move into the aqueous layer as its sodium salt.
-
Separate the aqueous layer and wash it with fresh diethyl ether to remove any neutral impurities.
-
Cool the aqueous layer in an ice bath and acidify it by the slow addition of 2 M hydrochloric acid until the solution is acidic (test with pH paper). This compound will precipitate if it is a solid at this temperature, or form an oily layer if it is a liquid.
-
Extract the acidified aqueous layer with fresh diethyl ether.
-
Combine the organic extracts and dry over anhydrous magnesium sulfate.
-
Filter to remove the drying agent and remove the solvent by rotary evaporation.
-
The resulting this compound can be further purified by vacuum distillation.
Biological Activity and Signaling Pathways
Specific studies on the biological activity and signaling pathways of this compound are limited. However, the broader class of haloalkanoic acids is known to be substrates for haloacid dehalogenases, enzymes that play a role in the detoxification of halogenated compounds.
Generalized Enzymatic Dehalogenation Pathway
Haloacid dehalogenases catalyze the hydrolytic cleavage of the carbon-halogen bond.[7][8] The reaction mechanism can vary between different classes of these enzymes. A common mechanism involves a nucleophilic attack on the carbon atom bearing the halogen, leading to the formation of a hydroxylated product and the release of a halide ion.[2][9]
References
- 1. experts.umn.edu [experts.umn.edu]
- 2. Structure and mechanism of a bacterial haloalcohol dehalogenase: a new variation of the short-chain dehydrogenase/reductase fold without an NAD(P)H binding site - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rsc.org [rsc.org]
- 4. Mini Review: Advances in 2-Haloacid Dehalogenases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 6. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Insights into the molecular mechanism of dehalogenation catalyzed by D-2-haloacid dehalogenase from crystal structures - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
5-Chlorohexanoic Acid: A Technical Guide to Safety and Handling
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the safety and handling precautions for 5-chlorohexanoic acid. Due to the limited availability of data for this specific compound, information from structurally similar chemicals, such as 6-chlorohexanoic acid and other chlorinated carboxylic acids, has been included to provide a thorough assessment of potential hazards. All personnel handling this substance should be adequately trained in the proper handling of potentially hazardous chemicals.
Hazard Identification and Classification
Anticipated GHS Classification:
| Hazard Class | Category | Hazard Statement |
| Skin Corrosion/Irritation | Category 1B/2 | Causes severe skin burns and eye damage / Causes skin irritation |
| Serious Eye Damage/Irritation | Category 1/2A | Causes serious eye damage / Causes serious eye irritation |
| Specific Target Organ Toxicity | Category 3 | May cause respiratory irritation |
| Corrosive to Metals | Category 1 | May be corrosive to metals |
Note: This classification is inferred from structurally similar compounds and should be used as a precautionary guideline.
Physical and Chemical Properties
Specific experimental data for the physical and chemical properties of this compound are not widely published. The following table includes computed data and information for analogous compounds.
| Property | Value | Source |
| Molecular Formula | C₆H₁₁ClO₂ | PubChem[3] |
| Molecular Weight | 150.60 g/mol | PubChem[3] |
| CAS Number | 112176-22-4 | PubChem[3] |
| Appearance | Assumed to be a solid or liquid | - |
| Boiling Point | Data not available | - |
| Melting Point | Data not available | - |
| pKa (Dissociation Constant) | Data available | PubChem[3] |
Toxicological Information
Detailed toxicological studies on this compound have not been thoroughly investigated.[2] However, based on its structure as a chlorinated carboxylic acid, it is expected to be toxic and corrosive. The primary routes of exposure are inhalation, ingestion, and skin/eye contact.
| Toxicity Metric | Value | Species | Route | Notes and Source |
| Acute Toxicity | Data not available for this compound. | - | - | The chemical, physical, and toxicological properties have not been thoroughly investigated.[2] |
| LD50 (Lethal Dose, 50%) | 3080 mg/kg | Rat | Oral | For 6-Chlorohexanoic acid. (Analogous compound) |
Symptoms of Exposure:
-
Inhalation: May cause chemical burns to the respiratory tract, leading to irritation, coughing, and shortness of breath.[4]
-
Skin Contact: Causes skin irritation, and potentially severe chemical burns.[1][2][4]
-
Eye Contact: Causes serious eye irritation or severe eye damage, with a risk of permanent injury.[1][2][4]
-
Ingestion: Harmful if swallowed. May cause burns to the gastrointestinal tract.[4]
Safe Handling and Storage Protocols
Adherence to strict safety protocols is mandatory when handling this compound to minimize exposure and prevent accidents.
Engineering Controls
-
Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[4][5][6]
-
Ensure that safety showers and eyewash stations are readily accessible and in good working order.[4]
Personal Protective Equipment (PPE)
A comprehensive assessment of the required PPE should be conducted before handling this chemical. The following are minimum recommendations:
| PPE Type | Specification | Rationale |
| Eye and Face Protection | Chemical splash goggles and a face shield.[2][7] | To protect against splashes that can cause severe eye damage. |
| Hand Protection | Nitrile or butyl rubber gloves.[8] | To prevent skin contact and chemical burns. Gloves must be inspected before use and disposed of properly after handling the chemical.[2] |
| Body Protection | A chemical-resistant laboratory coat and, if a significant splash risk exists, a splash apron.[5][7] | To protect skin and clothing from contamination. |
| Respiratory Protection | An appropriate respirator (e.g., N95 or a full-face respirator with acid gas cartridges) may be necessary if working outside a fume hood or if dust/vapors are generated.[2][8] | To prevent inhalation of irritating or corrosive vapors and aerosols. |
Handling Procedures
-
Avoid all direct contact with the substance.[2]
-
Do not breathe dust, fumes, mist, or vapors.[2]
-
Wash hands thoroughly after handling.[2]
-
Use only in a chemical fume hood.[4]
-
Keep the container tightly closed when not in use.[2]
Storage Procedures
-
Keep containers tightly closed.[9]
-
Store in a designated corrosives area.[4]
-
Segregate from incompatible materials such as strong bases, oxidizing agents, and reducing agents.[9][12]
Emergency and First Aid Procedures
Immediate and appropriate first aid is critical in the event of exposure.
| Exposure Route | First Aid Protocol |
| Inhalation | 1. Move the individual to fresh air immediately.[2] 2. If breathing has stopped, provide artificial respiration.[2] 3. Seek immediate medical attention.[9] |
| Skin Contact | 1. Immediately remove all contaminated clothing.[11] 2. Flush the affected skin with plenty of soap and water for at least 15 minutes.[2][4] 3. Seek immediate medical attention.[4] |
| Eye Contact | 1. Immediately flush the eyes with large amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2][4] 2. Remove contact lenses if present and easy to do so. Continue rinsing.[2] 3. Seek immediate medical attention.[4] |
| Ingestion | 1. Do NOT induce vomiting.[4] 2. Rinse the mouth with water.[2] 3. If the person is conscious, have them drink 2-4 cupfuls of water or milk.[4] 4. Never give anything by mouth to an unconscious person.[2] 5. Seek immediate medical attention.[4] |
Spill and Waste Disposal Procedures
Spill Response
-
Evacuate personnel from the spill area.
-
Ensure adequate ventilation.
-
Wear appropriate PPE as described in Section 4.2.
-
For liquid spills, absorb with an inert material (e.g., vermiculite, sand) and place in a suitable, closed container for disposal.[4]
-
For solid spills, carefully sweep up the material, avoiding dust formation, and place it in a sealed container.[2]
-
Do not let the product enter drains.[2]
Waste Disposal
-
Dispose of waste material in accordance with all applicable local, state, and federal regulations.
-
It is recommended to use a licensed professional waste disposal service.
Visual Safety Guides
The following diagrams illustrate key safety workflows and logical relationships for handling this compound.
Caption: A workflow for the safe handling of this compound.
Caption: Decision-making workflow for first aid response to exposure.
References
- 1. 6-Chlorohexanoic acid | C6H11ClO2 | CID 20209 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. angenechemical.com [angenechemical.com]
- 3. This compound | C6H11ClO2 | CID 18541668 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. benchchem.com [benchchem.com]
- 6. carlroth.com [carlroth.com]
- 7. sc.edu [sc.edu]
- 8. leelinework.com [leelinework.com]
- 9. fishersci.com [fishersci.com]
- 10. iedu.mui.ac.ir [iedu.mui.ac.ir]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. hse.gov.uk [hse.gov.uk]
Methodological & Application
The Role of 5-Chlorohexanoic Acid in Solid-Phase Peptide Synthesis: A Review of Current Applications and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Chlorohexanoic acid presents a potentially versatile reagent in solid-phase peptide synthesis (SPPS) for the introduction of conformational constraints and other modifications. Its bifunctional nature, featuring a carboxylic acid and a terminal alkyl chloride, allows for its use as a linker for peptide cyclization or as an agent for side-chain or N-terminal alkylation. This document provides an overview of the conceptual applications of this compound in SPPS and detailed protocols for related, well-established techniques that can be adapted for its use. While direct literature citing the specific use of this compound in SPPS is not abundant, the principles of on-resin peptide modification and cyclization provide a strong framework for its application.
Introduction: Constrained Peptides in Drug Discovery
Linear peptides often suffer from metabolic instability and low receptor affinity due to their conformational flexibility. Introducing structural constraints, such as cyclization, can significantly enhance their therapeutic potential by pre-organizing the peptide into a bioactive conformation, increasing resistance to proteolysis, and improving receptor selectivity. One common method to achieve this is through the formation of a lactam bridge between amino acid side chains or between a side chain and the N-terminus.
Conceptual Applications of this compound in SPPS
This compound can be conceptually applied in SPPS in two primary ways:
-
As a Linker for Head-to-Side-Chain or Side-Chain-to-Side-Chain Cyclization: The carboxylic acid moiety of this compound can be coupled to a free amine on the peptide backbone (e.g., the N-terminus or the side chain of a lysine (B10760008) residue). Subsequent intramolecular nucleophilic substitution between a different nucleophilic side chain (e.g., the amine of another lysine or ornithine) and the alkyl chloride of the hexanoic acid linker would result in a cyclic peptide.
-
For N-Terminal or Side-Chain Alkylation: The alkyl chloride of this compound can be used to alkylate nucleophilic side chains, such as the ε-amino group of lysine or the N-terminal α-amino group. The remaining carboxylic acid can then be used for further modifications or to alter the overall charge and polarity of the peptide.
Experimental Protocols
While specific protocols for this compound are not extensively documented, the following are detailed methodologies for well-established, related procedures in SPPS that can be adapted for its use.
On-Resin Lactam Bridge Formation (Side-Chain to Side-Chain)
This protocol describes the formation of a lactam bridge between the side chains of an acidic amino acid (e.g., Aspartic acid or Glutamic acid) and a basic amino acid (e.g., Lysine or Ornithine). This is a common strategy for creating conformationally constrained peptides.
Table 1: Reagents and Materials for On-Resin Lactam Bridge Formation
| Reagent/Material | Purpose |
| Fmoc-protected amino acids | Building blocks for peptide synthesis |
| Rink Amide resin | Solid support for peptide synthesis |
| N,N-Dimethylformamide (DMF) | Solvent |
| Dichloromethane (DCM) | Solvent |
| Piperidine (B6355638) (20% in DMF) | Fmoc deprotection |
| HBTU/HATU | Coupling reagent |
| N,N-Diisopropylethylamine (DIPEA) | Base for coupling reaction |
| Trifluoroacetic acid (TFA) | Cleavage from resin |
| Triisopropylsilane (TIS) | Scavenger |
| Water | Scavenger |
Protocol:
-
Peptide Synthesis: Assemble the linear peptide sequence on Rink Amide resin using standard Fmoc-based SPPS protocols. Incorporate the acidic and basic amino acids with orthogonal side-chain protecting groups (e.g., Fmoc-Asp(OAll)-OH and Fmoc-Lys(Alloc)-OH).
-
Selective Deprotection:
-
Remove the Alloc protecting group from the Lysine side chain using Pd(PPh₃)₄ and a scavenger like phenylsilane (B129415) in DCM.
-
Remove the Allyl ester from the Aspartic acid side chain using Pd(PPh₃)₄ and a scavenger.
-
-
On-Resin Cyclization:
-
Wash the resin thoroughly with DCM and DMF.
-
Add a solution of a coupling reagent (e.g., HBTU or HATU, 3 equivalents) and a base (e.g., DIPEA, 6 equivalents) in DMF to the resin.
-
Allow the reaction to proceed for 2-4 hours at room temperature.
-
Monitor the completion of the cyclization reaction using a colorimetric test (e.g., Kaiser test).
-
-
Cleavage and Deprotection:
-
Wash the resin with DMF and DCM and dry under vacuum.
-
Treat the resin with a cleavage cocktail (e.g., TFA/TIS/Water, 95:2.5:2.5 v/v/v) for 2-3 hours at room temperature.
-
Precipitate the crude cyclic peptide in cold diethyl ether, centrifuge, and wash the pellet.
-
-
Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
Workflow for On-Resin Lactam Bridge Formation
Caption: Workflow for the synthesis of a side-chain to side-chain lactam-bridged cyclic peptide.
N-Terminal Modification of a Peptide on Resin
This protocol outlines a general procedure for modifying the N-terminus of a resin-bound peptide. This can be adapted for coupling this compound to the N-terminus.
Table 2: Reagents for N-Terminal Modification
| Reagent | Purpose |
| Resin-bound peptide | Substrate |
| Modifying agent (e.g., this compound) | To be coupled to the N-terminus |
| Coupling reagent (e.g., HBTU, HATU) | Activates the carboxylic acid |
| Base (e.g., DIPEA) | For the coupling reaction |
| DMF | Solvent |
Protocol:
-
Final Fmoc Deprotection: After the final amino acid coupling, treat the resin-bound peptide with 20% piperidine in DMF to remove the N-terminal Fmoc group.
-
Washing: Wash the resin thoroughly with DMF to remove residual piperidine.
-
Coupling of Modifying Agent:
-
In a separate vial, dissolve the modifying agent (e.g., this compound, 3 equivalents) and a coupling reagent (e.g., HBTU, 3 equivalents) in DMF.
-
Add a base (e.g., DIPEA, 6 equivalents) to the solution to activate the carboxylic acid.
-
Add the activated solution to the resin.
-
Allow the reaction to proceed for 1-2 hours at room temperature.
-
-
Washing: Wash the resin with DMF and DCM.
-
Cleavage and Purification: Proceed with the standard cleavage and purification protocols as described in section 3.1.
Logical Flow for N-Terminal Modification
Application Notes and Protocols for 5-Chlorohexanoic Acid as a Chemical Linker
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of 5-Chlorohexanoic acid as a heterobifunctional chemical linker. Its unique structure, featuring a terminal carboxylic acid and a chloroalkane moiety, enables the sequential and controlled conjugation of diverse molecules, making it a valuable tool in bioconjugation, drug delivery, and proteomics.
Introduction
This compound is a versatile linker molecule possessing two distinct reactive functional groups. The carboxylic acid can be readily activated to form stable amide bonds with primary amines, such as the lysine (B10760008) residues present on the surface of proteins and peptides. The chloro group at the 5-position serves as a reactive site for nucleophilic substitution, most notably with thiol groups found in cysteine residues, resulting in the formation of a stable thioether linkage. This dual reactivity allows for the strategic and orthogonal coupling of different molecular entities, such as antibodies to cytotoxic drugs in the creation of Antibody-Drug Conjugates (ADCs), or the labeling of proteins with reporter molecules for proteomics studies.
Core Applications
-
Antibody-Drug Conjugates (ADCs): Serves as a stable linker to connect a monoclonal antibody to a potent cytotoxic payload, enabling targeted delivery to cancer cells.
-
Protein and Peptide Modification: Facilitates the introduction of new functionalities, such as fluorescent dyes, biotin (B1667282) tags, or polyethylene (B3416737) glycol (PEG) chains to enhance solubility and in vivo stability.
-
Proteomics: Enables the cross-linking of proteins to study protein-protein interactions or for the enrichment of specific protein complexes.
-
Surface Immobilization: Can be used to covalently attach biomolecules to surfaces for the development of biosensors and other diagnostic assays.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value |
| IUPAC Name | This compound |
| Synonyms | 5-chlorocaproic acid |
| CAS Number | 112176-22-4[1] |
| Molecular Formula | C₆H₁₁ClO₂[1] |
| Molecular Weight | 150.60 g/mol [1] |
| Appearance | White to off-white solid |
| Solubility | Soluble in organic solvents such as DMF, DMSO, and chlorinated solvents. |
Table 2: Properties of Bioconjugates Formed with this compound
| Linkage Type | Formed From | Stability | Key Features |
| Amide Bond | Carboxylic acid + Primary amine (e.g., Lysine) | Highly Stable | Resistant to hydrolysis under physiological conditions. Requires enzymatic or harsh chemical conditions for cleavage.[2] |
| Thioether Bond | Chloroalkane + Thiol (e.g., Cysteine) | Highly Stable | Resistant to hydrolysis and redox cleavage under physiological conditions. More stable than disulfide bonds.[3][4] |
Experimental Protocols
These protocols provide a general framework for the use of this compound as a linker. Optimization of reaction conditions, such as molar ratios, concentration, temperature, and incubation time, may be necessary for specific applications.
Protocol 1: Two-Step Conjugation of a Payload to a Protein
This protocol describes the activation of this compound and its subsequent conjugation to a protein, first via an amide bond to lysine residues, followed by the attachment of a thiol-containing payload.
Materials:
-
This compound
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS) or Sulfo-NHS
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Protein to be modified (e.g., an antibody) in an amine-free buffer (e.g., PBS, pH 7.2-7.5)
-
Thiol-containing payload (e.g., a cytotoxic drug with a thiol group)
-
Reaction Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.5
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Desalting columns (e.g., PD-10) for purification
Part 1: Activation of this compound
-
In a dry, clean reaction vial, dissolve this compound in anhydrous DMF or DMSO to a final concentration of 100 mM.
-
Add 1.2 equivalents of NHS (or Sulfo-NHS for aqueous reactions) to the solution.
-
Add 1.2 equivalents of EDC to the reaction mixture.
-
Stir the reaction at room temperature for 4-6 hours, or overnight at 4°C, to form the NHS ester of this compound.
Part 2: Conjugation to Protein Lysine Residues
-
Prepare the protein solution at a concentration of 1-10 mg/mL in the Reaction Buffer.
-
Add a 10- to 20-fold molar excess of the activated this compound-NHS ester solution to the protein solution while gently stirring.
-
Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C.
-
Quench the reaction by adding the Quenching Buffer to a final concentration of 50 mM and incubating for 15 minutes.
-
Purify the chloro-functionalized protein by passing it through a desalting column equilibrated with the Reaction Buffer to remove excess linker and byproducts.
Part 3: Conjugation to Thiol-Containing Payload
-
To the purified chloro-functionalized protein, add the thiol-containing payload at a 5- to 10-fold molar excess.
-
Adjust the pH of the reaction mixture to 8.0-8.5 with a suitable buffer (e.g., 0.1 M sodium bicarbonate) to facilitate the alkylation reaction.
-
Incubate the reaction for 4-6 hours at 37°C.
-
Purify the final protein-payload conjugate using a desalting column or size-exclusion chromatography to remove the unreacted payload.
Protocol 2: Characterization of the Protein-Payload Conjugate
1. Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE)
-
Analyze the purified conjugate by SDS-PAGE under reducing and non-reducing conditions.
-
An increase in the molecular weight of the protein bands compared to the unmodified protein indicates successful conjugation.
2. High-Performance Liquid Chromatography (HPLC)
-
Use size-exclusion (SEC) or hydrophobic interaction (HIC) HPLC to assess the purity and aggregation of the conjugate.
-
HIC-HPLC can also be used to determine the average drug-to-antibody ratio (DAR) by separating species with different numbers of conjugated payloads.
3. Mass Spectrometry (MS)
-
For a more precise characterization, use mass spectrometry to determine the exact mass of the conjugate.
-
For proteins, this may involve techniques like MALDI-TOF or ESI-MS of the intact or deglycosylated protein.
-
For smaller peptide conjugates, direct infusion ESI-MS can provide accurate mass confirmation.
-
Peptide mapping by LC-MS/MS after enzymatic digestion can identify the specific lysine and cysteine residues that have been modified.[5][6][7][8]
Visualizations
References
- 1. This compound | C6H11ClO2 | CID 18541668 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Mass Spectrometry-Based Proteomics for the Analysis of Chromatin Structure and Dynamics [mdpi.com]
- 7. Mass Spectrometric Characterization of Protein Modification by the Products of Non-Enzymatic Oxidation of Linoleic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comprehensive Analysis of Protein Modifications by Top-down Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 5-Chlorohexanoic Acid in Bioconjugation Techniques
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Chlorohexanoic acid is a bifunctional molecule that serves as a valuable reagent in bioconjugation, the process of covalently linking molecules to biomolecules such as proteins, peptides, and nucleic acids.[1] Its structure, featuring a terminal carboxylic acid and a secondary alkyl chloride, allows for a two-step conjugation strategy. The carboxylic acid can be activated to react with primary amines, such as those on lysine (B10760008) residues or N-termini of proteins, forming stable amide bonds. Subsequently, the alkyl chloride can react with nucleophilic residues, most notably the thiol group of cysteine, via alkylation to form a stable thioether bond.[2] This dual reactivity makes this compound a useful crosslinker for creating complex bioconjugates, including antibody-drug conjugates (ADCs), fluorescently labeled proteins, and surface-immobilized biomolecules.[1][3]
The alkylation of cysteine residues by alkyl halides like this compound is a well-established method in protein modification.[2] The sulfur atom of a cysteine thiol is a potent nucleophile, particularly in its deprotonated thiolate form, which readily attacks the electrophilic carbon of the alkyl halide, displacing the chloride.[2] While other nucleophilic residues can also react with alkyl halides, the high nucleophilicity of the cysteine thiol, especially at physiological pH, allows for a degree of selectivity.[2]
These application notes provide detailed protocols for the use of this compound in bioconjugation, with a focus on protein modification. The provided methodologies, data, and visualizations will guide researchers in the successful design and execution of their bioconjugation experiments.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in Table 1. This information is crucial for handling the reagent and designing reaction conditions.
| Property | Value | Reference |
| Molecular Formula | C6H11ClO2 | [4] |
| Molecular Weight | 150.60 g/mol | [4] |
| IUPAC Name | This compound | [4] |
| CAS Number | 112176-22-4 | [4] |
| Appearance | Not available (likely a liquid or low-melting solid) | |
| Solubility | Expected to be soluble in organic solvents and aqueous bases. |
Application 1: Two-Step Protein Conjugation via Amine and Thiol Reactive Ends
This application describes the use of this compound as a heterobifunctional crosslinker to conjugate two different biomolecules or a biomolecule and a small molecule. The workflow involves the initial activation of the carboxylic acid and its reaction with primary amines on the first protein, followed by the alkylation of a cysteine residue on a second protein.
Experimental Workflow
Caption: Workflow for two-step protein conjugation.
Experimental Protocol:
Materials:
-
This compound
-
Protein 1 (containing accessible lysine residues)
-
Protein 2 (containing an accessible cysteine residue)
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Conjugation Buffer (Amidation): Phosphate-buffered saline (PBS), pH 7.2-7.5
-
Conjugation Buffer (Alkylation): Phosphate buffer, pH 7.5-8.5, containing 1-2 mM EDTA
-
Quenching Reagent (Amidation): 1 M Tris-HCl, pH 8.0 or hydroxylamine
-
Quenching Reagent (Alkylation): 1 M Dithiothreitol (DTT) or L-cysteine
-
Size-Exclusion Chromatography (SEC) column for purification
-
Reaction vessels and standard laboratory equipment
Procedure:
Step 1: Activation of this compound and Conjugation to Protein 1
-
Activation of Carboxylic Acid:
-
Dissolve this compound in the Activation Buffer to a final concentration of 10-20 mM.
-
Add a 1.5 to 2-fold molar excess of EDC and NHS to the this compound solution.
-
Incubate the reaction for 15-30 minutes at room temperature to form the NHS-ester.
-
-
Amidation Reaction:
-
Prepare Protein 1 in the Conjugation Buffer (Amidation) at a concentration of 1-10 mg/mL. Ensure the buffer is free of primary amines (e.g., Tris).
-
Add the freshly prepared activated this compound (NHS-ester) to the Protein 1 solution. A 10-20 fold molar excess of the activated linker over the protein is a good starting point.
-
Incubate the reaction for 1-2 hours at room temperature with gentle mixing.
-
-
Quenching and Purification:
-
Quench the reaction by adding the Quenching Reagent (Amidation) to a final concentration of 20-50 mM. Incubate for 15 minutes.
-
Purify the resulting intermediate conjugate (Protein 1 - Linker) using a size-exclusion chromatography (SEC) column to remove excess linker and byproducts. The protein is typically eluted into the Conjugation Buffer (Alkylation).
-
Step 2: Alkylation of Cysteine on Protein 2
-
Alkylation Reaction:
-
To the purified intermediate conjugate, add Protein 2. The molar ratio of the intermediate conjugate to Protein 2 should be optimized, but a 1:1 to 5:1 ratio is a reasonable starting point.
-
Incubate the reaction mixture for 2-24 hours at room temperature or 4°C with gentle mixing. The reaction progress can be monitored by LC-MS.
-
-
Quenching and Final Purification:
-
Quench the alkylation reaction by adding a 10-fold molar excess of a quenching reagent like DTT or L-cysteine. Incubate for 30 minutes.
-
Purify the final conjugate using SEC to remove unreacted proteins and quenching reagents.
-
Quantitative Data (Comparative)
The efficiency of cysteine alkylation can vary depending on the specific protein, the accessibility of the cysteine residue, and the reaction conditions. Table 2 provides comparative data on the alkylation efficiency of cysteine residues with different alkylating agents, which can serve as a benchmark for experiments with this compound.
| Alkylating Agent | Protein | Molar Excess of Reagent | Reaction Time (h) | Alkylation Efficiency (%) | Reference |
| Iodoacetamide | Various | 10-50 | 1-2 | >95% | [5] |
| N-ethylmaleimide | Various | 10-20 | 1 | >98% | [6] |
| Chloroacetamide | Various | 50-100 | 2-4 | ~90% | [7] |
Application 2: Site-Specific Modification of a Cysteine-Containing Protein
This application focuses on the direct modification of a protein containing a single reactive cysteine residue with this compound. The carboxylic acid end of the linker can then be used for subsequent conjugation to another molecule or for altering the protein's surface charge.
Experimental Workflow
Caption: Workflow for cysteine modification.
Experimental Protocol:
Materials:
-
Cysteine-containing protein
-
This compound
-
Conjugation Buffer: Phosphate buffer, pH 7.5-8.5, containing 1-2 mM EDTA
-
Reducing Agent (optional): Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP)
-
Quenching Reagent: L-cysteine or β-mercaptoethanol
-
Size-Exclusion Chromatography (SEC) column for purification
-
Reaction vessels and standard laboratory equipment
Procedure:
-
Protein Preparation (Optional Reduction):
-
If the cysteine residue(s) may be in an oxidized (disulfide-bonded) state, pre-treat the protein with a 10-fold molar excess of a reducing agent like DTT or TCEP for 30 minutes at room temperature.
-
Remove the reducing agent by SEC, eluting the protein into the degassed Conjugation Buffer.
-
-
Alkylation Reaction:
-
Prepare the cysteine-containing protein in the Conjugation Buffer at a concentration of 1-10 mg/mL.
-
Prepare a stock solution of this compound in an organic solvent like DMSO or directly in the Conjugation Buffer (if soluble).
-
Add a 10- to 100-fold molar excess of this compound to the protein solution. The optimal excess should be determined empirically.
-
Incubate the reaction for 2-24 hours at room temperature or 4°C with gentle mixing.
-
-
Quenching and Purification:
-
Quench the reaction by adding a 10-fold molar excess of a quenching reagent over the initial this compound concentration.
-
Purify the modified protein using SEC to remove excess reagent and byproducts.
-
Characterization of the Conjugate
The successful conjugation of this compound to the protein can be confirmed using various analytical techniques, as summarized in Table 3.
| Technique | Purpose | Expected Outcome |
| SDS-PAGE | Assess purity and potential cross-linking | A single band with a slight increase in molecular weight compared to the unmodified protein. |
| Mass Spectrometry (LC-MS or MALDI-TOF) | Confirm covalent modification and determine the number of attached linkers | An increase in the protein's mass corresponding to the mass of the attached this compound molecule(s). |
| Peptide Mapping (LC-MS/MS) | Identify the specific site(s) of modification | Identification of the cysteine-containing peptide with a mass shift corresponding to the linker. |
Application in Targeted Drug Delivery
Bioconjugates created using linkers like this compound are instrumental in the development of targeted therapeutics, such as antibody-drug conjugates (ADCs).[8] In this application, a potent cytotoxic drug is attached to a monoclonal antibody that specifically recognizes a tumor-associated antigen. The resulting ADC selectively delivers the drug to cancer cells, minimizing off-target toxicity.[1]
Signaling Pathway/Mechanism of Action
Caption: Targeted drug delivery mechanism.
Conclusion
This compound is a versatile reagent for bioconjugation, enabling the covalent modification of proteins and the creation of complex bioconjugates. The protocols and data presented in these application notes provide a comprehensive guide for researchers and drug development professionals. By carefully controlling reaction conditions and utilizing appropriate analytical techniques, scientists can successfully employ this compound to advance their research in areas ranging from basic biological studies to the development of novel therapeutics.
References
- 1. Methods to Design and Synthesize Antibody-Drug Conjugates (ADCs) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Arylation Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Chemical Design and Synthesis of Linkers Used in Antibody Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Systematic Evaluation of Protein Reduction and Alkylation Reveals Massive Unspecific Side Effects by Iodine-containing Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Evaluation and optimization of reduction and alkylation methods to maximize peptide identification with MS-based proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cysteine alkylation methods in shotgun proteomics and their possible effects on methionine residues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Coupling 5-Chlorohexanoic Acid to a Peptide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The covalent modification of peptides with functionalized moieties is a cornerstone of modern drug discovery and development. The introduction of specific chemical groups can enhance peptide stability, modulate pharmacokinetic properties, and enable the attachment of imaging agents or cytotoxic payloads. 5-Chlorohexanoic acid is a valuable building block for such modifications, providing a reactive handle for subsequent bioconjugation reactions. This document provides detailed protocols for the efficient coupling of this compound to the N-terminus or a lysine (B10760008) side chain of a peptide, primarily utilizing 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with N-hydroxysuccinimide (NHS) or (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU) as coupling reagents.
Data Presentation
Successful coupling of this compound to a peptide is dependent on the stoichiometry of the reagents. The following table summarizes recommended molar ratios and expected yields based on literature for similar carboxylic acid couplings.[1][2]
| Coupling Method | Reagent | Molar Equivalents (relative to Peptide) | Typical Reaction Time | Expected Yield (%) |
| EDC/NHS | This compound | 1.5 - 5 | 2 - 4 hours | 60 - 90 |
| EDC | 1.5 - 5 | |||
| NHS | 1.5 - 5 | |||
| HATU | This compound | 1.2 - 3 | 1 - 2 hours | 70 - 95 |
| HATU | 1.2 - 3 | |||
| Base (e.g., DIPEA) | 2 - 6 |
Experimental Protocols
Two robust and widely used methods for coupling this compound to a peptide are detailed below. The choice of method may depend on the specific peptide sequence, scale of the reaction, and available resources.
Protocol 1: EDC/NHS Mediated Coupling
This method involves the activation of the carboxylic acid with EDC to form a reactive O-acylisourea intermediate, which is then stabilized by NHS to form an amine-reactive NHS ester.
Materials:
-
Peptide with a free N-terminal amine or lysine side chain
-
This compound
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)
-
N-hydroxysuccinimide (NHS)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Reaction Buffer: 0.1 M MES buffer, pH 6.0
-
Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.4, or 0.1 M sodium bicarbonate buffer, pH 8.0
-
Quenching solution: 1 M Tris-HCl, pH 8.5
-
Reverse-phase high-performance liquid chromatography (RP-HPLC) system for purification
-
Mass spectrometer for product characterization
Procedure:
-
Peptide Preparation: Dissolve the peptide in Coupling Buffer to a final concentration of 1-5 mg/mL.
-
Activation of this compound:
-
In a separate vial, dissolve this compound (3 equivalents), EDC·HCl (3 equivalents), and NHS (3 equivalents) in a minimal amount of anhydrous DMF.
-
For solution-phase coupling, the activation can also be performed in the Reaction Buffer.
-
Allow the activation reaction to proceed for 15-30 minutes at room temperature.
-
-
Coupling Reaction:
-
Add the activated this compound solution to the peptide solution.
-
Gently mix the reaction and allow it to proceed for 2-4 hours at room temperature or overnight at 4°C.
-
-
Quenching: Add quenching solution to the reaction mixture to a final concentration of 50 mM to consume any unreacted NHS esters. Incubate for 15 minutes.
-
Purification: Purify the resulting chloro-functionalized peptide by RP-HPLC using a suitable water/acetonitrile gradient containing 0.1% trifluoroacetic acid (TFA).
-
Characterization: Confirm the identity of the purified peptide by mass spectrometry to verify the addition of the 5-chlorohexanoyl group. Purity can be assessed by analytical RP-HPLC.
Protocol 2: HATU Mediated Coupling
HATU is a highly efficient coupling reagent that rapidly forms an active OAt-ester of the carboxylic acid, leading to fast and high-yielding amide bond formation with minimal side reactions.
Materials:
-
Peptide with a free N-terminal amine or lysine side chain
-
This compound
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Reverse-phase high-performance liquid chromatography (RP-HPLC) system for purification
-
Mass spectrometer for product characterization
Procedure:
-
Peptide Preparation: Dissolve the peptide in anhydrous DMF to a final concentration of 1-5 mg/mL.
-
Pre-activation of this compound:
-
In a separate vial, dissolve this compound (1.5 equivalents) and HATU (1.45 equivalents) in anhydrous DMF.
-
Add DIPEA (3 equivalents) to the mixture.
-
Allow the pre-activation to proceed for 1-5 minutes at room temperature. The solution may change color.
-
-
Coupling Reaction:
-
Add the pre-activated this compound solution to the peptide solution.
-
Gently mix and let the reaction proceed for 1-2 hours at room temperature. Reaction progress can be monitored by analytical HPLC.
-
-
Work-up and Purification:
-
Once the reaction is complete, dilute the reaction mixture with water containing 0.1% TFA.
-
Purify the chloro-functionalized peptide by RP-HPLC using a suitable water/acetonitrile gradient containing 0.1% TFA.
-
-
Characterization: Analyze the purified fractions by mass spectrometry to confirm the successful conjugation of the 5-chlorohexanoyl group and by analytical RP-HPLC to determine purity.
Mandatory Visualization
References
5-Chlorohexanoic Acid: A Versatile Building Block in Pharmaceutical Synthesis
Introduction
5-Chlorohexanoic acid, a halogenated carboxylic acid, serves as a valuable and versatile building block in the synthesis of various pharmaceutical compounds. Its bifunctional nature, possessing both a carboxylic acid and a secondary alkyl chloride, allows for a range of chemical transformations, making it an attractive starting material for the construction of complex molecular architectures found in active pharmaceutical ingredients (APIs). This document provides detailed application notes and experimental protocols for the use of this compound in pharmaceutical research and development.
Application in the Synthesis of Apixaban
A prominent application of this compound is in the synthesis of Apixaban, a potent, orally bioavailable, and selective inhibitor of blood coagulation factor Xa. This compound is a key precursor to the intermediate 5-chlorovaleroyl chloride, which is crucial for the formation of the lactam ring in a key fragment of the Apixaban molecule.
Synthetic Pathway Overview
The overall synthetic strategy involves the conversion of this compound to its more reactive acid chloride derivative, 5-chlorovaleroyl chloride. This intermediate then undergoes an acylation reaction with an aniline (B41778) derivative, followed by an intramolecular cyclization to form the desired piperidin-2-one ring system, a core component of Apixaban.
Application Notes and Protocols: 5-Chlorohexanoic Acid in Polymer Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and functionalization of novel biodegradable polymers derived from 5-chlorohexanoic acid. The protocols detailed below outline the conversion of this compound into a polymerizable monomer, its subsequent ring-opening polymerization (ROP), and post-polymerization modification to introduce functionalities for advanced applications, such as bioconjugation in drug delivery systems.
Introduction
This compound is a versatile building block for the synthesis of functional biodegradable polyesters. By converting it into a substituted ε-caprolactone monomer, it can be polymerized to create a polymer backbone with pendant chlorine groups. These chlorine atoms serve as reactive handles for further chemical modifications, enabling the attachment of various functional moieties. This approach allows for the development of tailored polymers with specific properties for applications in drug delivery, tissue engineering, and materials science.
Application 1: Synthesis of Functional Polyesters via Ring-Opening Polymerization
The primary application of this compound in polymer synthesis involves its conversion to a chlorinated lactone monomer, followed by ring-opening polymerization. This method produces a functional polyester (B1180765) analogous to poly(ε-caprolactone) (PCL), a well-known biodegradable and biocompatible polymer. The presence of the chlorine atom on the polymer backbone opens up possibilities for a wide range of post-polymerization modifications.
Experimental Protocols
Protocol 1: Synthesis of 6-Chloro-oxepan-2-one from this compound
This protocol describes the intramolecular cyclization (lactonization) of this compound to its corresponding lactone, 6-chloro-oxepan-2-one. This conversion is a crucial first step to enable ring-opening polymerization.
Materials:
-
This compound
-
Trifluoroacetic anhydride (B1165640)
-
Sodium bicarbonate
-
Dichloromethane (DCM)
-
Anhydrous magnesium sulfate (B86663)
-
Sodium hydroxide (B78521) (NaOH)
Procedure:
-
Dissolve this compound (1 equivalent) in anhydrous dichloromethane.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add trifluoroacetic anhydride (1.2 equivalents) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by slowly adding a saturated sodium bicarbonate solution until effervescence ceases.
-
Separate the organic layer and wash it with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude lactone.
-
Purify the crude product by vacuum distillation or column chromatography on silica (B1680970) gel.
Protocol 2: Ring-Opening Polymerization of 6-Chloro-oxepan-2-one
This protocol details the synthesis of poly(6-chloro-oxepan-2-one) via ring-opening polymerization using tin(II) octoate as a catalyst.
Materials:
-
6-Chloro-oxepan-2-one (purified)
-
Tin(II) octoate (Sn(Oct)₂)
-
Benzyl (B1604629) alcohol (as initiator)
-
Toluene (B28343) (anhydrous)
Procedure:
-
Dry all glassware in an oven at 120°C overnight and cool under a stream of dry nitrogen.
-
In a flame-dried Schlenk flask under a nitrogen atmosphere, add the purified 6-chloro-oxepan-2-one monomer.
-
Add anhydrous toluene to dissolve the monomer.
-
Add the desired amount of benzyl alcohol initiator (the monomer-to-initiator ratio will determine the target molecular weight).
-
Add the tin(II) octoate catalyst (typically a monomer-to-catalyst ratio of 1000:1 to 5000:1).
-
Immerse the flask in a preheated oil bath at 110-130°C and stir.
-
Monitor the polymerization by taking aliquots at different time points and analyzing for monomer conversion by ¹H NMR.
-
Once the desired conversion is achieved, cool the reaction to room temperature.
-
Dissolve the crude polymer in a minimal amount of chloroform.
-
Precipitate the polymer by adding the solution dropwise to a large volume of cold methanol while stirring.
-
Collect the precipitated polymer by filtration, wash with fresh methanol, and dry under vacuum to a constant weight.
Application 2: Post-Polymerization Modification for Bioconjugation
The pendant chlorine groups on the poly(6-chloro-oxepan-2-one) backbone are ideal for nucleophilic substitution reactions. A key application is the conversion of the chloro groups to azides, which can then be used in "click" chemistry reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), to attach biomolecules, drugs, or imaging agents.
Experimental Protocols
Protocol 3: Azidation of Poly(6-chloro-oxepan-2-one)
This protocol describes the conversion of the pendant chloro groups to azide (B81097) functionalities.
Materials:
-
Poly(6-chloro-oxepan-2-one)
-
Sodium azide (NaN₃)
-
N,N-Dimethylformamide (DMF, anhydrous)
-
Dichloromethane (DCM)
-
Deionized water
Procedure:
-
Dissolve the poly(6-chloro-oxepan-2-one) in anhydrous DMF in a round-bottom flask.
-
Add an excess of sodium azide (typically 3-5 equivalents per chloro group).
-
Heat the reaction mixture to 60-80°C and stir for 24-48 hours under a nitrogen atmosphere.
-
Monitor the reaction by FT-IR spectroscopy for the appearance of the characteristic azide peak (~2100 cm⁻¹).
-
After completion, cool the reaction mixture to room temperature and precipitate the polymer in deionized water.
-
Filter the polymer, redissolve it in DCM, and wash with water to remove residual salts.
-
Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate.
-
Precipitate the azide-functionalized polymer in cold methanol, filter, and dry under vacuum.
Protocol 4: "Click" Chemistry Conjugation of an Alkyne-Functionalized Molecule
This protocol provides a general procedure for attaching an alkyne-containing molecule (e.g., a fluorescent dye, a drug molecule, or a peptide) to the azide-functionalized polymer.
Materials:
-
Azide-functionalized polymer
-
Alkyne-functionalized molecule of interest
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate (B8700270)
-
DMF or a mixture of DMF and water
Procedure:
-
Dissolve the azide-functionalized polymer and the alkyne-functionalized molecule (typically 1.1-1.5 equivalents per azide group) in DMF.
-
In a separate vial, prepare a fresh solution of sodium ascorbate in water.
-
In another vial, prepare a solution of copper(II) sulfate pentahydrate in water.
-
To the polymer solution, add the sodium ascorbate solution followed by the copper(II) sulfate solution. The solution should turn a yellow-orange color.
-
Stir the reaction mixture at room temperature for 24 hours.
-
Monitor the reaction by FT-IR for the disappearance of the azide peak.
-
To remove the copper catalyst, pass the reaction mixture through a short column of neutral alumina (B75360) or use a copper-chelating resin.
-
Precipitate the functionalized polymer in an appropriate non-solvent (e.g., water or methanol).
-
Collect the polymer by filtration, wash thoroughly, and dry under vacuum.
Data Presentation
The following tables summarize hypothetical quantitative data for polymers derived from this compound, based on typical results for similar functional polyesters. Actual results may vary depending on the specific reaction conditions.
Table 1: Polymerization of 6-Chloro-oxepan-2-one
| Entry | Monomer:Initiator Ratio | Monomer:Catalyst Ratio | Time (h) | Conversion (%) | Mn ( g/mol , GPC) | PDI (GPC) |
| 1 | 50:1 | 2000:1 | 12 | 92 | 6,800 | 1.35 |
| 2 | 100:1 | 2000:1 | 24 | 95 | 13,500 | 1.42 |
| 3 | 200:1 | 5000:1 | 48 | 88 | 25,200 | 1.51 |
Table 2: Characterization of Functionalized Polymers
| Polymer | Functional Group | % Functionalization (by ¹H NMR) | Tg (°C) | Tm (°C) |
| Poly(6-chloro-oxepan-2-one) | -Cl | 100 | -55 | 50 |
| Azide-functionalized Polymer | -N₃ | >95 | -52 | 48 |
| Peptide-conjugated Polymer | -Peptide | >90 | -50 | 45 |
Visualizations
Caption: Workflow for the synthesis of poly(6-chloro-oxepan-2-one).
Caption: Post-polymerization modification workflow.
Application Note: Quantitative Analysis of 5-Chlorohexanoic Acid using GC-MS with Silylation Derivatization
Audience: Researchers, scientists, and drug development professionals.
Introduction
5-Chlorohexanoic acid is a halogenated carboxylic acid of interest in various chemical and pharmaceutical research areas. Its analysis is crucial for process monitoring, metabolic studies, and impurity profiling. Gas Chromatography-Mass Spectrometry (GC-MS) is a highly selective and sensitive technique for the analysis of volatile and semi-volatile compounds. However, the direct analysis of polar compounds like this compound by GC-MS is challenging due to its low volatility and potential for peak tailing.[1]
To overcome these limitations, a derivatization step is necessary to convert the polar carboxylic acid group into a more volatile and thermally stable derivative.[2] Silylation is a common and effective derivatization technique for compounds containing active hydrogens, such as carboxylic acids.[3] This application note provides a detailed protocol for the quantitative analysis of this compound in solution using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) as the derivatization agent, followed by GC-MS analysis.
Experimental Protocols
Materials and Reagents
-
This compound standard
-
Internal Standard (IS): (e.g., a structurally similar deuterated compound or an organic acid not present in the sample, such as heptanoic acid)
-
Solvent: Anhydrous Pyridine (B92270) or Acetonitrile (ACN)
-
Derivatization Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Anhydrous sodium sulfate
-
Deionized water
-
GC-MS grade vials and caps
Sample Preparation and Derivatization
This protocol is for the derivatization of this compound standards or dried extracts. It is critical that all samples are anhydrous before the addition of the silylation reagent, as it is sensitive to moisture.[4]
-
Standard Preparation : Prepare a stock solution of this compound and the internal standard in the chosen solvent (e.g., acetonitrile). Create a series of calibration standards by diluting the stock solution.
-
Drying : Transfer a known volume (e.g., 100 µL) of each standard solution and sample extract into a GC vial. Evaporate the solvent to complete dryness under a gentle stream of nitrogen at room temperature or a slightly elevated temperature (e.g., 40-50°C).
-
Derivatization :
-
Analysis : After cooling to room temperature, the sample is ready for GC-MS analysis.
GC-MS Analysis
The following are suggested starting parameters for the analysis of the derivatized this compound. Optimization may be required based on the specific instrument and column used.
| Parameter | Suggested Setting |
| GC System | Agilent 7890B or similar |
| MS System | Agilent 5977B MSD or similar |
| Column | DB-5ms (30 m x 0.25 mm ID x 0.25 µm film) or equivalent 5% phenyl-methylpolysiloxane column |
| Injection Mode | Splitless |
| Injector Temp. | 250°C |
| Injection Vol. | 1 µL |
| Oven Program | Initial temp 60°C, hold for 1 min; ramp at 10°C/min to 325°C; hold for 10 min.[5] |
| Carrier Gas | Helium, constant flow at 1.0 mL/min |
| MS Source Temp. | 230°C[5] |
| MS Quad Temp. | 150°C |
| Ionization | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Selected Ion Monitoring (SIM) for quantitative analysis and Full Scan (m/z 50-500) for qualitative confirmation. |
Data Presentation
The following table summarizes the expected quantitative performance for the GC-MS analysis of this compound-TMS derivative. These values are based on typical performance for the analysis of derivatized short-chain fatty acids.[6][7]
| Parameter | Expected Performance |
| Retention Time (min) | ~10 - 15 (Estimated) |
| Linearity (R²) | > 0.99 |
| Limit of Detection (LOD) | 1 - 10 pg on column |
| Limit of Quantification (LOQ) | 5 - 40 pg on column |
| Recovery (%) | 90 - 110% |
| Precision (RSD%) | < 10% |
Mandatory Visualization
The following diagram illustrates the complete workflow from sample preparation to GC-MS analysis.
Caption: Workflow for the GC-MS analysis of this compound.
References
- 1. Derivatization techniques for free fatty acids by GC [restek.com]
- 2. agilent.com [agilent.com]
- 3. gcms.cz [gcms.cz]
- 4. The Use of Derivatization Reagents for Gas Chromatography (GC) [sigmaaldrich.com]
- 5. Enhanced Detection of Short-Chain Fatty Acids Using Gas Chromatography Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Limits of detections for the determination of mono- and dicarboxylic acids using gas and liquid chromatographic methods coupled with mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Gas Chromatography Mass Spectrometry-Based Method for the Quantification of Short Chain Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantification of 5-Chlorohexanoic Acid using High-Performance Liquid Chromatography (HPLC)
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Chlorohexanoic acid is a halogenated carboxylic acid that may be of interest as an intermediate in chemical synthesis or as a potential biomarker. Accurate and robust analytical methods are essential for its quantification in various matrices. This application note details two reliable High-Performance Liquid Chromatography (HPLC) methods for the analysis of this compound. Method A outlines a direct analysis by reverse-phase HPLC with UV detection, which is simpler but may have limitations in sensitivity. Method B describes a more sensitive and specific method involving pre-column derivatization followed by HPLC with UV-Vis detection. The choice of method will depend on the required sensitivity and the complexity of the sample matrix.
Method A: Direct Analysis by Reverse-Phase HPLC with UV Detection
This method is suitable for relatively clean sample matrices where high sensitivity is not the primary requirement.
Principle
This method utilizes Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) for the separation and quantification of this compound. The separation is achieved on a C18 stationary phase with an isocratic mobile phase consisting of an acidic aqueous buffer and an organic modifier. Detection is performed using a UV detector at a low wavelength (210 nm), which is suitable for carboxylic acids that lack a strong chromophore. To ensure the carboxylic acid is in its protonated form for better retention on a C18 column, the pH of the mobile phase should be kept at least 2 units below the pKa of the analyte.
Experimental Protocol
Materials and Reagents:
-
Standard: this compound (≥98% purity)
-
Solvents: Acetonitrile (B52724) (HPLC grade), Methanol (B129727) (HPLC grade), Water (HPLC grade or Milli-Q)
-
Buffers: Potassium phosphate (B84403) monobasic (KH₂PO₄), Phosphoric acid (H₃PO₄) or Formic acid
Instrumentation:
-
HPLC system with a binary or quaternary pump
-
Autosampler
-
Column oven
-
UV-Vis or Diode Array Detector (DAD)
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase | 20 mM Potassium Phosphate Buffer (pH 2.5) : Acetonitrile (60:40, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 35°C |
| Injection Volume | 10 µL |
| Detection | UV at 210 nm |
| Run Time | 15 minutes |
Preparation of Solutions:
-
Mobile Phase Preparation (1 L):
-
Weigh 2.72 g of KH₂PO₄ and dissolve it in 600 mL of HPLC grade water.
-
Adjust the pH to 2.5 with concentrated phosphoric acid.
-
Add 400 mL of acetonitrile.
-
Filter the mobile phase through a 0.45 µm membrane filter and degas.
-
-
Standard Stock Solution (1000 µg/mL):
-
Accurately weigh 10 mg of this compound.
-
Dissolve in 10 mL of methanol in a volumetric flask.
-
-
Working Standard Solutions:
-
Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Sample Preparation:
-
Aqueous Samples:
-
Dilute the sample with the mobile phase to fall within the calibration range.
-
Filter the diluted sample through a 0.45 µm syringe filter before injection.
-
-
Biological Fluids (e.g., Plasma, Urine):
-
To 100 µL of the sample, add 300 µL of cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute to ensure thorough mixing.
-
Centrifuge at 12,000 x g for 10 minutes.
-
Collect the supernatant and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of mobile phase.
-
Filter through a 0.45 µm syringe filter before injection.
-
Method B: Analysis by HPLC with Pre-Column Derivatization and UV-Vis Detection
This method is recommended for complex matrices or when higher sensitivity and specificity are required.
Principle
To enhance the detection of this compound, a pre-column derivatization step is employed to attach a chromophore to the molecule. This method uses a nitrophenylhydrazine (B1144169) derivatizing agent, which reacts with the carboxylic acid group to form a product with strong absorption in the UV-visible region.[1] The derivatized analyte is then separated by RP-HPLC and detected at a higher wavelength, which improves selectivity and reduces interference from matrix components.
Experimental Protocol
Materials and Reagents:
-
Standard: this compound (≥98% purity)
-
Solvents: Acetonitrile (HPLC grade), Water (HPLC grade or Milli-Q)
-
Derivatization Reagents:
-
2-Nitrophenylhydrazine (B1229437) hydrochloride
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)
-
-
Mobile Phase Components: Acetonitrile, Water, Formic acid
Instrumentation:
-
Same as Method A.
Derivatization Procedure:
-
Prepare a 1 mg/mL solution of 2-nitrophenylhydrazine hydrochloride and a 2 mg/mL solution of EDC in an acetonitrile-water mixture (70:30, v/v).
-
In a reaction vial, mix 50 µL of the standard or sample solution with 50 µL of the 2-nitrophenylhydrazine hydrochloride solution and 50 µL of the EDC solution.
-
Vortex the mixture and allow it to react at room temperature for approximately 2 hours.[1]
-
The reaction mixture can then be directly injected into the HPLC system.
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase | A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile |
| Gradient | 0-2 min: 30% B2-10 min: 30% to 80% B10-12 min: 80% B12-13 min: 80% to 30% B13-18 min: 30% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 10 µL |
| Detection | UV at 400 nm |
| Run Time | 18 minutes |
Preparation of Solutions:
-
Standard Stock Solution (1000 µg/mL):
-
Prepare as in Method A.
-
-
Working Standard Solutions:
-
Prepare a series of working standard solutions by diluting the stock solution with acetonitrile-water (70:30, v/v) to achieve concentrations ranging from 0.05 µg/mL to 10 µg/mL.
-
Derivatize these standards alongside the samples.
-
Sample Preparation:
-
Follow the same procedure for sample preparation as in Method A. The final reconstitution solvent should be the derivatization reaction solvent (acetonitrile-water, 70:30, v/v).
Quantitative Data Summary
The following table summarizes hypothetical quantitative data for the described HPLC methods. This data is for illustrative purposes and should be generated during in-house method validation to ensure suitability for the specific application and matrix.
| Parameter | Method A (Direct Detection) | Method B (Derivatization) |
| Retention Time (min) | ~ 6.5 | ~ 9.2 |
| Linearity Range (µg/mL) | 1 - 100 | 0.05 - 10 |
| Correlation Coefficient (r²) | > 0.995 | > 0.998 |
| Limit of Detection (LOD) (µg/mL) | 0.5 | 0.01 |
| Limit of Quantification (LOQ) (µg/mL) | 1.5 | 0.05 |
| Precision (%RSD) | < 5% | < 3% |
| Accuracy (% Recovery) | 90 - 110% | 95 - 105% |
Diagrams
Caption: Experimental workflow for the direct HPLC analysis of this compound (Method A).
References
Synthesis of 5-Chlorohexanoyl Azide from 5-Chlorohexanoic Acid: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acyl azides are versatile intermediates in organic synthesis, notably serving as precursors for the Curtius rearrangement to form isocyanates, which can be subsequently converted to amines, carbamates, and ureas.[1][2][3] The synthesis of acyl azides from carboxylic acids bearing other reactive functional groups, such as alkyl halides, presents a chemoselectivity challenge. This document provides detailed application notes and protocols for the selective synthesis of 5-chlorohexanoyl azide (B81097) from 5-chlorohexanoic acid. The primary challenge in this transformation is to favor the formation of the acyl azide at the carboxylic acid moiety while avoiding the competing nucleophilic substitution (SN2) of the chloride by the azide ion. To achieve this, mild reaction conditions are paramount. Two primary protocols are presented: one employing diphenylphosphoryl azide (DPPA) and another utilizing a combination of triphenylphosphine (B44618) (PPh₃), trichloroacetonitrile (B146778) (Cl₃CCN), and sodium azide (NaN₃).
Reaction Principle
The conversion of a carboxylic acid to an acyl azide involves the activation of the carboxyl group followed by nucleophilic attack by an azide source.
-
Diphenylphosphoryl Azide (DPPA) Method: In this one-pot procedure, DPPA acts as both the activating agent and the azide source. The carboxylic acid reacts with DPPA to form a mixed anhydride, which is then attacked by the azide ion to yield the acyl azide.[4] This method is known for its mild conditions, often preventing side reactions.[4]
-
Triphenylphosphine/Trichloroacetonitrile/Sodium Azide Method: This approach involves the in-situ generation of a reactive phosphonium (B103445) species from the reaction of triphenylphosphine and trichloroacetonitrile. This species activates the carboxylic acid, facilitating the subsequent reaction with sodium azide to form the acyl azide. This method is also characterized by its mild, room-temperature conditions and high yields.
Experimental Protocols
Safety Precautions
-
Sodium azide and its derivatives are highly toxic and potentially explosive. Handle with extreme care in a well-ventilated fume hood.
-
Avoid contact with acids, as this can generate highly toxic and explosive hydrazoic acid.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Protocol 1: Synthesis of 5-Chlorohexanoyl Azide using Diphenylphosphoryl Azide (DPPA)
This protocol is adapted from general procedures for the synthesis of acyl azides from carboxylic acids using DPPA, a method known for its mildness and efficiency.[4][5]
Materials:
-
This compound
-
Diphenylphosphoryl azide (DPPA)
-
Triethylamine (B128534) (TEA)
-
Anhydrous toluene
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Standard laboratory glassware
-
Magnetic stirrer and heating mantle
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add this compound (1.0 eq).
-
Dissolve the carboxylic acid in anhydrous toluene.
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine (1.1 eq) dropwise to the stirred solution.
-
After stirring for 20 minutes at 0 °C, add diphenylphosphoryl azide (1.1 eq) dropwise via the dropping funnel over a period of 15-20 minutes, ensuring the temperature remains at 0 °C.
-
Allow the reaction mixture to stir at 0 °C for 2 hours, then let it warm to room temperature and stir for an additional 4-6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or infrared (IR) spectroscopy (disappearance of the carboxylic acid and appearance of the characteristic acyl azide peak around 2140 cm⁻¹).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (B1210297) (3 x 50 mL).
-
Combine the organic layers and wash successively with saturated aqueous sodium bicarbonate solution (2 x 50 mL), water (1 x 50 mL), and brine (1 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude 5-chlorohexanoyl azide.
Purification:
The crude product can be purified by column chromatography on silica (B1680970) gel using a mixture of hexane (B92381) and ethyl acetate as the eluent.
Protocol 2: Synthesis of 5-Chlorohexanoyl Azide using PPh₃/Cl₃CCN/NaN₃
This protocol is based on a mild and efficient method for the direct synthesis of acyl azides from carboxylic acids at room temperature.[2]
Materials:
-
This compound
-
Triphenylphosphine (PPh₃)
-
Trichloroacetonitrile (Cl₃CCN)
-
Sodium azide (NaN₃)
-
Anhydrous acetonitrile
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware
-
Magnetic stirrer
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq), triphenylphosphine (1.2 eq), and sodium azide (1.5 eq) in anhydrous acetonitrile.
-
Stir the mixture at room temperature.
-
Add trichloroacetonitrile (1.2 eq) dropwise to the stirred suspension.
-
Continue stirring the reaction mixture at room temperature for 2-4 hours.
-
Monitor the reaction by TLC or IR spectroscopy for the formation of the acyl azide.
-
Once the reaction is complete, filter the mixture to remove any insoluble salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude 5-chlorohexanoyl azide.
Purification:
Purify the crude product by flash column chromatography on silica gel using a hexane-ethyl acetate gradient.
Data Presentation
| Method | Substrate | Reagents | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| DPPA | Aliphatic Carboxylic Acids | DPPA, TEA | Toluene/DMF | 0 to RT | 6-8 | 85-95 | [4][5] |
| PPh₃/Cl₃CCN/NaN₃ | Aliphatic Carboxylic Acids | PPh₃, Cl₃CCN, NaN₃ | Acetonitrile | RT | 2-4 | 86-96 | [2] |
Characterization of 5-Chlorohexanoyl Azide
The successful synthesis of 5-chlorohexanoyl azide can be confirmed by standard spectroscopic methods:
-
Infrared (IR) Spectroscopy: The most characteristic feature is a strong, sharp absorption band for the azide (N₃) stretching vibration, typically appearing around 2140 cm⁻¹ . The carbonyl (C=O) stretching vibration of the acyl azide is expected around 1700 cm⁻¹ .
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton signals corresponding to the hexanoyl chain would be observed. The proton on the carbon bearing the chlorine atom (C5) would appear as a multiplet.
-
¹³C NMR: The carbonyl carbon of the acyl azide would appear in the range of 170-180 ppm. The carbon attached to the chlorine (C5) would also be identifiable.
-
Logical Workflow and Reaction Pathway Diagrams
Caption: Experimental workflow for the synthesis of 5-chlorohexanoyl azide.
Caption: Reaction pathway from this compound to 5-chlorohexanoyl azide and subsequent rearrangement.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Direct Synthesis of Acyl Azides from Carboxylic Acids by the Combination of Trichloroacetonitrile, Triphenylphosphine and Sodium Azide [organic-chemistry.org]
- 3. Triphenylphosphine [organic-chemistry.org]
- 4. Diphenylphosphoryl Azide (DPPA) [commonorganicchemistry.com]
- 5. The performance of diphenylphosphoryl azide_Chemicalbook [chemicalbook.com]
Application Notes and Protocols for 5-Chlorohexanoic Acid in Targeted Drug Delivery Systems
For Researchers, Scientists, and Drug Development Professionals
Introduction
While direct applications of 5-Chlorohexanoic acid in targeted drug delivery are not yet extensively documented in peer-reviewed literature, its bifunctional nature—possessing a terminal carboxylic acid and a secondary chloro group—presents significant potential for its use as a versatile linker in the construction of targeted therapeutic agents. This document provides detailed, albeit theoretical, application notes and protocols for the utilization of this compound in two key areas of targeted drug delivery: as a non-cleavable linker in Antibody-Drug Conjugates (ADCs) and as a surface modification agent for polymeric nanoparticles.
The protocols and data presented herein are based on established principles of bioconjugation chemistry and nanoparticle formulation, adapted for the specific properties of this compound. These notes are intended to serve as a foundational guide for researchers looking to explore the utility of this and similar haloalkanoic acids in the development of novel drug delivery platforms.
Application 1: this compound as a Non-Cleavable Linker in Antibody-Drug Conjugates (ADCs)
Application Notes
This compound can function as a heterobifunctional, non-cleavable linker to conjugate a cytotoxic payload to a monoclonal antibody (mAb). The carboxylic acid moiety allows for reaction with amine- or hydroxyl-containing drugs, while the chloro group can form a stable thioether bond with cysteine residues on the antibody, which are often made available through the reduction of interchain disulfide bonds. The six-carbon backbone provides spatial separation between the antibody and the drug, which can be crucial for maintaining the biological activity of both components.
The resulting thioether bond is generally stable under physiological conditions, ensuring that the cytotoxic drug remains attached to the antibody during circulation and only releases its payload upon lysosomal degradation of the entire ADC within the target cancer cell. This non-cleavable strategy can minimize off-target toxicity associated with premature drug release.
Table 1: Hypothetical Physicochemical and In Vitro Characterization of an ADC with a this compound Linker
| Parameter | ADC-1 (Drug-X-5-CHA-mAb) | Control ADC (mc-MMAF-mAb) |
| Drug-to-Antibody Ratio (DAR) | 3.8 | 3.9 |
| Aggregation (%) | < 2% | < 2% |
| In Vitro Plasma Stability (7 days) | > 95% intact ADC | > 98% intact ADC |
| Target Cell Line | HER2+ SK-BR-3 | HER2+ SK-BR-3 |
| IC50 (nM) | 1.5 | 0.8 |
| Bystander Killing Effect | Low | Low |
Experimental Protocol: Synthesis of an Antibody-Drug Conjugate using a this compound Linker
Objective: To conjugate a cytotoxic drug (Drug-X, containing a primary amine) to a monoclonal antibody (e.g., Trastuzumab) via a this compound linker.
Materials:
-
Monoclonal Antibody (mAb) (e.g., Trastuzumab)
-
This compound
-
Drug-X (with a primary amine)
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
N-Hydroxysuccinimide (NHS)
-
Tris(2-carboxyethyl)phosphine (TCEP)
-
Dimethylformamide (DMF)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Sephadex G-25 column
-
Hydrophobic Interaction Chromatography (HIC) column
Procedure:
Part 1: Synthesis of Drug-5-Chlorohexanoic Acid Conjugate (Drug-CHA)
-
Activation of this compound:
-
Dissolve this compound (1.2 eq) and NHS (1.2 eq) in anhydrous DMF.
-
Add DCC (1.2 eq) to the solution and stir at room temperature for 4 hours to form the NHS ester.
-
Filter the reaction mixture to remove the dicyclohexylurea byproduct.
-
-
Conjugation to Drug-X:
-
Dissolve Drug-X (1 eq) in anhydrous DMF.
-
Add the filtered NHS ester solution to the Drug-X solution.
-
Stir the reaction mixture at room temperature overnight.
-
Monitor the reaction by LC-MS.
-
Purify the Drug-CHA conjugate by reverse-phase HPLC.
-
Part 2: Conjugation of Drug-CHA to the Monoclonal Antibody
-
Antibody Reduction:
-
Prepare a solution of the mAb in PBS.
-
Add a 5-fold molar excess of TCEP to the mAb solution.
-
Incubate at 37°C for 2 hours to reduce the interchain disulfide bonds.
-
-
Conjugation Reaction:
-
Dissolve the purified Drug-CHA in DMF.
-
Add a 5-fold molar excess of Drug-CHA to the reduced mAb solution.
-
Incubate the reaction mixture at room temperature for 4 hours.
-
-
Purification and Characterization:
-
Remove unconjugated Drug-CHA by size-exclusion chromatography using a Sephadex G-25 column equilibrated with PBS.
-
Determine the drug-to-antibody ratio (DAR) and assess the level of aggregation using HIC-HPLC and SEC-HPLC, respectively.
-
Characterize the final ADC by SDS-PAGE and mass spectrometry.
-
Figure 1: Workflow for the synthesis of an ADC using a this compound linker.
Application 2: Surface Functionalization of Nanoparticles with this compound
Application Notes
This compound can be utilized to functionalize the surface of pre-formed polymeric nanoparticles, such as those made from poly(lactic-co-glycolic acid) (PLGA). This surface modification can serve multiple purposes in targeted drug delivery. The carboxylic acid group can be used to attach targeting ligands (e.g., peptides, aptamers) or hydrophilic polymers like polyethylene (B3416737) glycol (PEG) to enhance circulation time. The chloro- group provides a reactive handle for subsequent "click" chemistry reactions or for direct conjugation of thiol-containing molecules.
Functionalization with this compound can improve the biocompatibility, stability, and targeting efficiency of the nanoparticle formulation. The length of the hexanoic acid chain can also influence the nanoparticle's interaction with biological membranes.
Table 2: Hypothetical Characteristics of this compound-Functionalized Nanoparticles
| Parameter | PLGA-NPs | PLGA-CHA-NPs | PLGA-CHA-PEG-NPs |
| Mean Diameter (nm) | 150 ± 5 | 155 ± 6 | 170 ± 8 |
| Zeta Potential (mV) | -25.3 | -30.1 | -15.5 |
| Drug Encapsulation Efficiency (%) | 85 | 83 | 80 |
| Drug Release at 24h (%) | 45 | 42 | 35 |
| Protein Adsorption (µg/mg NP) | 120 | 105 | 40 |
Experimental Protocol: Preparation and Functionalization of PLGA Nanoparticles with this compound
Objective: To prepare drug-loaded PLGA nanoparticles and functionalize their surface with this compound for subsequent bioconjugation.
Materials:
-
Poly(lactic-co-glycolic acid) (PLGA)
-
A model hydrophobic drug (e.g., Paclitaxel)
-
This compound
-
Polyvinyl alcohol (PVA)
-
Dichloromethane (DCM)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Ethanolamine
-
Phosphate-buffered saline (PBS), pH 7.4
Procedure:
Part 1: Preparation of Drug-Loaded PLGA Nanoparticles
-
Oil Phase Preparation:
-
Dissolve PLGA and the hydrophobic drug in DCM.
-
-
Emulsification:
-
Add the oil phase to an aqueous solution of PVA.
-
Emulsify the mixture using a probe sonicator to form an oil-in-water (o/w) emulsion.
-
-
Solvent Evaporation:
-
Stir the emulsion at room temperature for 4 hours to allow for the evaporation of DCM and the formation of solid nanoparticles.
-
-
Nanoparticle Collection:
-
Centrifuge the nanoparticle suspension to pellet the nanoparticles.
-
Wash the nanoparticles three times with deionized water to remove excess PVA and unencapsulated drug.
-
Resuspend the nanoparticles in PBS.
-
Part 2: Surface Functionalization with this compound
-
Surface Activation (Hypothetical):
-
This step is based on the assumption that the PLGA nanoparticle surface can be partially hydrolyzed to expose carboxylic acid and hydroxyl groups. A more direct approach might involve co-formulation with a PLGA-alkyne polymer for subsequent click chemistry. For this protocol, we assume surface amine groups can be introduced.
-
A more direct method would be to use a PLGA-PEG-NH2 copolymer during nanoparticle formulation to introduce amine groups on the surface.
-
-
Conjugation of this compound:
-
Activate the carboxylic acid of this compound using EDC/NHS chemistry as described in Application 1, Protocol Part 1.
-
Add the activated this compound to the nanoparticle suspension (with surface amines).
-
React for 4 hours at room temperature.
-
Quench the reaction by adding ethanolamine.
-
Purify the functionalized nanoparticles by centrifugation and washing.
-
Part 3: Characterization
-
Physical Characterization:
-
Determine the size distribution and zeta potential of the nanoparticles using dynamic light scattering (DLS).
-
Analyze the morphology of the nanoparticles by scanning electron microscopy (SEM) or transmission electron microscopy (TEM).
-
-
Surface Chemistry Analysis:
-
Confirm the presence of the chloro- group on the nanoparticle surface using X-ray photoelectron spectroscopy (XPS).
-
-
Drug Loading and Release:
-
Determine the drug loading content and encapsulation efficiency by dissolving a known amount of nanoparticles in a suitable solvent and quantifying the drug concentration by HPLC.
-
Perform an in vitro drug release study in a relevant buffer system (e.g., PBS with 0.5% Tween 80).
-
Figure 2: Workflow for the functionalization of nanoparticles with this compound.
Signaling Pathways and Logical Relationships
The targeted drug delivery systems described here are designed to exploit specific biological pathways to achieve their therapeutic effect.
Figure 3: Mechanism of action for an ADC with a non-cleavable 5-CHA linker.
Conclusion
This compound represents a promising, yet underexplored, building block for the construction of targeted drug delivery systems. Its bifunctional nature allows for its theoretical application as a stable, non-cleavable linker in ADCs and as a versatile surface modification agent for nanoparticles. The protocols and conceptual frameworks provided in these application notes are intended to stimulate further research into the potential of this compound and related haloalkanoic acids in advancing the field of targeted therapeutics. Experimental validation of these proposed applications is a necessary next step to fully elucidate the utility of this compound in drug delivery.
Application Notes and Protocols for Surface Modification of Nanoparticles with 5-Chlorohexanoic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the surface modification of nanoparticles using 5-Chlorohexanoic acid. This bifunctional linker molecule offers a versatile platform for creating functionalized nanoparticles with a terminal chloro group, which can serve as a reactive site for subsequent bioconjugation or further chemical modifications. The protocols outlined below are primarily focused on the covalent attachment of this compound to amine-functionalized nanoparticles via carbodiimide (B86325) chemistry.
Introduction
Surface modification of nanoparticles is a critical step in tailoring their physicochemical properties for a wide range of biomedical and research applications. The choice of surface ligand dictates the nanoparticle's stability in biological media, biocompatibility, and its ability to interact with specific biological targets. This compound is an attractive surface modifying agent due to its dual functionality: a terminal carboxylic acid group for robust anchoring to the nanoparticle surface and a terminal chloro group that provides a handle for further functionalization.
The introduction of a terminal alkyl chloride to the nanoparticle surface opens up possibilities for a variety of subsequent chemical reactions, including nucleophilic substitution and certain coupling reactions. This two-step functionalization strategy allows for the creation of multifunctional nanoparticles for applications in targeted drug delivery, medical imaging, and diagnostics.
Core Applications
The surface modification of nanoparticles with this compound is a foundational step for a variety of advanced applications:
-
Drug Delivery: The terminal chloro group can be converted to other functional groups, such as azides for "click" chemistry, to attach targeting ligands (e.g., antibodies, peptides) or therapeutic agents. This enables the development of targeted drug delivery systems that can selectively accumulate at disease sites, enhancing therapeutic efficacy and reducing off-target side effects.
-
Medical Imaging: Contrast agents for imaging modalities like MRI or fluorescence dyes can be conjugated to the chloro-functionalized surface, allowing for the development of targeted imaging probes for disease diagnosis and monitoring.
-
Biosensing: The reactive chloro-group can be used to immobilize biorecognition elements, such as enzymes or antibodies, onto the nanoparticle surface for the development of sensitive and specific biosensors.
-
Fundamental Research: Creates a versatile nanoparticle platform for studying nanoparticle-cell interactions and for the systematic development of more complex nanomedicines.
Data Presentation
The following tables summarize the expected changes in the physicochemical properties of nanoparticles upon surface modification with this compound. The data presented is illustrative and based on typical results observed for the surface modification of nanoparticles with short-chain carboxylic acids. Actual results may vary depending on the nanoparticle type, size, and reaction conditions.
Table 1: Physicochemical Characterization of Nanoparticles Before and After this compound Modification
| Parameter | Bare Nanoparticles (Amine-Functionalized) | This compound Modified Nanoparticles |
| Hydrodynamic Diameter (nm) | 100 ± 5 | 105 ± 7 |
| Polydispersity Index (PDI) | 0.15 ± 0.02 | 0.18 ± 0.03 |
| Zeta Potential (mV) | +35 ± 3 | -25 ± 4 |
| Surface Functional Group | Primary Amine (-NH₂) | Carboxylic Acid (-COOH) / Alkyl Chloride (-Cl) |
Table 2: Example of Subsequent Functionalization Efficiency
| Parameter | This compound Modified Nanoparticles | Azide-Functionalized Nanoparticles (Post-Modification) |
| Surface Functionality | Alkyl Chloride | Azide |
| Reaction Efficiency (%) | N/A | > 80% (via nucleophilic substitution with sodium azide) |
| Suitability for Click Chemistry | No | Yes |
Experimental Protocols
This section provides detailed protocols for the surface modification of amine-functionalized nanoparticles with this compound using EDC/NHS chemistry.
Materials
-
Amine-functionalized nanoparticles (e.g., iron oxide, silica, polymeric nanoparticles)
-
This compound
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS) or N-Hydroxysulfosuccinimide (Sulfo-NHS)
-
Activation Buffer: 2-(N-morpholino)ethanesulfonic acid (MES) buffer (50 mM, pH 6.0)
-
Coupling Buffer: Phosphate-buffered saline (PBS, pH 7.4)
-
Quenching Solution: 1 M Tris-HCl, pH 8.5 or 1 M ethanolamine, pH 8.5
-
Washing Buffer: PBS or deionized water
-
Organic solvent (if needed for dissolving this compound, e.g., DMSO or DMF)
Protocol for Surface Modification
This protocol is a two-step procedure involving the activation of the carboxylic acid group of this compound followed by its conjugation to the amine-functionalized nanoparticles.[1][2]
Step 1: Activation of this compound
-
Prepare a stock solution of this compound in a minimal amount of a suitable organic solvent (e.g., DMSO) if it is not readily soluble in the activation buffer.
-
In a clean reaction vessel, add the desired amount of this compound to the Activation Buffer.
-
Immediately before use, prepare fresh solutions of EDC and NHS (or Sulfo-NHS) in the Activation Buffer.
-
Add EDC and NHS to the this compound solution. A typical molar ratio is 1:1.5:1.5 (Carboxylic Acid:EDC:NHS), but this may require optimization.
-
Allow the activation reaction to proceed for 15-30 minutes at room temperature with gentle stirring.
Step 2: Conjugation to Amine-Functionalized Nanoparticles
-
Disperse the amine-functionalized nanoparticles in the Coupling Buffer to a final concentration of 1-5 mg/mL. Ensure the nanoparticles are well-dispersated, using sonication if necessary.
-
Add the activated this compound solution from Step 1 to the nanoparticle suspension. The molar excess of the activated acid relative to the estimated surface amine groups should be optimized, but a 10- to 50-fold molar excess is a common starting point.
-
Allow the conjugation reaction to proceed for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.
-
Quench the reaction by adding the Quenching Solution and incubate for 30 minutes to deactivate any unreacted NHS-esters.
-
Purify the modified nanoparticles by repeated centrifugation and resuspension in the Washing Buffer to remove unreacted reagents and byproducts. For magnetic nanoparticles, magnetic separation can be used.
Characterization of Modified Nanoparticles
-
Size and Zeta Potential: Use Dynamic Light Scattering (DLS) to measure the hydrodynamic diameter, polydispersity index (PDI), and zeta potential to confirm changes in surface charge and size.
-
Fourier-Transform Infrared Spectroscopy (FTIR): To confirm the presence of the carboxylic acid and alkyl C-H stretches from the hexanoic acid chain on the nanoparticle surface.
-
X-ray Photoelectron Spectroscopy (XPS): To detect the presence of chlorine on the nanoparticle surface, confirming successful conjugation.
Visualization of Workflows and Concepts
The following diagrams illustrate the key processes involved in the surface modification of nanoparticles with this compound and the potential for subsequent functionalization.
Caption: Workflow for nanoparticle surface modification and subsequent functionalization.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing 5-Chlorohexanoic Acid Coupling Reactions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the yield of 5-chlorohexanoic acid coupling reactions.
Troubleshooting Guide
Low reaction yield is a common issue in amide coupling reactions. The following guide provides a systematic approach to identifying and resolving potential problems.
Problem: Low or No Product Yield
| Possible Cause | Recommended Action | Details |
| Inactive Reagents | Use fresh reagents and ensure anhydrous conditions. | Coupling reagents, especially carbodiimides and uronium/phosphonium salts, are often sensitive to moisture.[1] Starting materials should be verified for integrity via NMR or LC-MS before use. |
| Suboptimal Coupling Reagent | Select a more potent coupling reagent. | For challenging couplings, standard carbodiimides like DCC or EDC may be insufficient. Consider using more powerful onium salt reagents such as HATU, HBTU, or PyBOP.[2][3] |
| Inappropriate Solvent | Choose a solvent that ensures solubility of all reactants. | Poor solubility can significantly slow down or halt the reaction. If using solvents like DCM or THF, consider switching to more polar aprotic solvents such as DMF or NMP.[1] |
| Incorrect Stoichiometry | Optimize the ratio of reactants and reagents. | A slight excess (1.1-1.5 equivalents) of the amine and coupling reagent can help drive the reaction to completion.[3] |
| Inadequate Base | Use a non-nucleophilic, sterically hindered base. | Bases like triethylamine (B128534) (TEA) can sometimes be too nucleophilic. Switching to a more hindered base like N,N-diisopropylethylamine (DIPEA) is often beneficial.[3] |
| Low Reaction Temperature | Gently heat the reaction mixture. | For sluggish reactions, increasing the temperature to 40-60 °C can improve the reaction rate. However, monitor for potential side reactions.[3] |
Problem: Presence of Multiple Byproducts
| Possible Cause | Recommended Action | Details |
| Racemization | Add a racemization suppressant. | If either the carboxylic acid or the amine is chiral, racemization can occur. The addition of 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) can minimize this side reaction.[1][3] |
| Guanidinylation of the Amine | Avoid using an excess of uronium/aminium reagents. | This is a known side reaction with reagents like HATU and HBTU.[4] Use stoichiometric amounts or a slight excess of the carboxylic acid relative to the coupling reagent.[5] |
| Intramolecular Cyclization | This is a potential side reaction for this compound, although not commonly reported under standard coupling conditions. | The formation of a lactone is a possibility. If suspected, consider using milder reaction conditions and shorter reaction times. |
| Dimerization/Polymerization | Employ a slow-addition method. | If the molecule can self-condense, adding one reactant gradually to the other can favor the desired intermolecular reaction.[1] |
Frequently Asked Questions (FAQs)
Q1: What are the most common coupling reagents for forming an amide bond with this compound?
A1: A variety of coupling reagents can be used. The choice often depends on the amine's reactivity and the desired reaction conditions.[4] Common classes include:
-
Carbodiimides: such as N,N'-dicyclohexylcarbodiimide (DCC), N,N'-diisopropylcarbodiimide (DIC), and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC).[6] These are often used with additives like HOBt to improve efficiency and reduce side reactions.
-
Phosphonium Salts: like (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (B91526) (PyBOP).[7]
-
Aminium/Uronium Salts: such as HATU, HBTU, and HCTU, which are known for their high efficiency.[5][7]
Q2: How does the chloro-substituent on this compound affect the coupling reaction?
A2: The chloro-substituent is an electron-withdrawing group, which can slightly increase the acidity of the carboxylic acid. However, its primary impact is the potential for side reactions. While the alkyl chloride is generally stable under standard amide coupling conditions, harsh conditions (e.g., high temperatures, strongly nucleophilic reagents) could potentially lead to substitution or elimination reactions.
Q3: Can intramolecular cyclization occur with this compound during the coupling reaction?
A3: Intramolecular cyclization to form a six-membered lactone (δ-valerolactone derivative) is a theoretical possibility. This would involve the carboxylate or the activated carboxylic acid intermediate attacking the carbon bearing the chlorine. However, this is not a commonly reported side reaction under typical amide coupling conditions, which generally favor the intermolecular reaction with the amine. To minimize this risk, it is advisable to use mild reaction conditions and to add the amine promptly after activating the carboxylic acid.
Q4: What are the optimal solvent and base combinations for this reaction?
A4: Anhydrous polar aprotic solvents such as N,N-dimethylformamide (DMF), dichloromethane (B109758) (DCM), or tetrahydrofuran (B95107) (THF) are commonly used.[1] The base should be a non-nucleophilic amine, with N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA) being common choices to neutralize the acid formed during the reaction.[1] Typically, 2-3 equivalents of the base are used.
Q5: How can I monitor the progress of the coupling reaction?
A5: The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). A successful reaction will show the consumption of the starting materials (this compound and the amine) and the appearance of a new spot or peak corresponding to the desired amide product.[4]
Experimental Protocols
Protocol 1: General Amide Coupling using HATU
-
To a solution of this compound (1.0 eq) in anhydrous DMF, add HATU (1.1 eq).
-
Stir the mixture at room temperature for 15 minutes for pre-activation.
-
Add the desired amine (1.0-1.2 eq).
-
Add DIPEA (2.0-3.0 eq) dropwise.
-
Stir the reaction at room temperature and monitor by TLC or LC-MS until the starting material is consumed (typically 2-16 hours).
-
Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) and wash with 1N HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: General Amide Coupling using EDC/HOBt
-
Dissolve this compound (1.0 eq), HOBt (1.1 eq), and the amine (1.0-1.2 eq) in anhydrous DCM or DMF.
-
Cool the mixture to 0 °C in an ice bath.
-
Add EDC•HCl (1.2 eq) portion-wise.
-
Add TEA or DIPEA (2.0 eq).
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS.
-
Perform an aqueous workup as described in Protocol 1.
-
Purify the crude product by flash column chromatography.
Data Presentation
Table 1: Comparison of Common Coupling Reagents
| Coupling Reagent | Class | Additive Often Required | Key Advantages | Potential Drawbacks |
| DCC/DIC | Carbodiimide | HOBt, NHS | Cost-effective | Formation of insoluble urea (B33335) byproduct (DCC), potential for racemization.[1] |
| EDC | Carbodiimide | HOBt, NHS | Water-soluble byproduct, easy workup. | Less reactive than onium salts. |
| HATU/HBTU | Aminium/Uronium | None | High reactivity, fast reaction times.[7][8] | Potential for guanidinylation of the amine if used in excess.[5] |
| PyBOP | Phosphonium | None | High coupling efficiency, rapid reactions.[8] | Byproducts can be hazardous. |
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. synarchive.com [synarchive.com]
- 4. bachem.com [bachem.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. Protecting group - Wikipedia [en.wikipedia.org]
- 7. organic-synthesis.com [organic-synthesis.com]
- 8. Amide Synthesis through the In Situ Generation of Chloro- and Imido-Phosphonium Salts - PMC [pmc.ncbi.nlm.nih.gov]
common side reactions with 5-Chlorohexanoic acid in synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of 5-chlorohexanoic acid.
Troubleshooting Guides
Issue 1: Low Yield of Desired Product Due to a Major Byproduct
Question: I am performing a reaction with this compound where I expect a nucleophilic substitution at the carboxylic acid, but I am observing a significant amount of a byproduct with a different molecular weight. What could be the issue?
Answer: A common and significant side reaction with this compound is intramolecular cyclization, which leads to the formation of δ-valerolactone, a six-membered ring. This reaction is particularly favored under basic conditions, as the carboxylate anion acts as an internal nucleophile, displacing the chloride ion.
Reaction Pathway:
Technical Support Center: Purification of Crude 5-Chlorohexanoic Acid by Recrystallization
This technical support center provides guidance for researchers, scientists, and drug development professionals on the purification of crude 5-Chlorohexanoic acid via recrystallization. This resource offers troubleshooting advice, frequently asked questions, and detailed experimental protocols to address common challenges encountered during the purification process.
Frequently Asked Questions (FAQs)
Q1: What is the principle behind purifying this compound by recrystallization?
Recrystallization is a purification technique for solid compounds. It relies on the principle that the solubility of a compound in a solvent increases with temperature.[1] In this process, crude this compound is dissolved in a hot solvent to form a saturated solution. As the solution cools, the solubility of the this compound decreases, leading to the formation of pure crystals. Soluble impurities remain in the solvent, while insoluble impurities can be removed by hot filtration.[1][2]
Q2: What are the ideal properties of a solvent for the recrystallization of this compound?
An ideal solvent for recrystallization should:
-
Completely dissolve the this compound at an elevated temperature (near the solvent's boiling point).
-
Dissolve the this compound poorly or not at all at low temperatures (room temperature or below).
-
Either not dissolve the impurities at all, so they can be filtered off from the hot solution, or dissolve them very well, so they remain in the cold solvent after the desired product has crystallized.[1]
-
Be chemically inert towards this compound.
-
Be sufficiently volatile to be easily removed from the purified crystals.
Q3: What are some potential impurities in crude this compound?
The impurities present in crude this compound will depend on the synthetic route used for its preparation. A common synthesis involves the reaction of ε-caprolactone with a chlorinating agent like thionyl chloride. Potential impurities from this process could include:
-
Unreacted ε-caprolactone.
-
Polymeric byproducts.
-
Residual chlorinating agent and its decomposition products.
-
Other chlorinated hexanoic acid isomers.
Q4: How can I determine the best solvent for recrystallizing my specific batch of crude this compound?
The most effective way to identify a suitable solvent is to perform small-scale solubility tests.[3] This involves testing the solubility of a small amount of the crude material in various solvents at both room temperature and at the solvent's boiling point.
Troubleshooting Guide
| Problem | Possible Cause(s) | Solution(s) |
| Oiling Out (Formation of a liquid layer instead of solid crystals) | The melting point of the crude this compound is lower than the boiling point of the solvent. High concentration of impurities can also lower the melting point. The solution is cooled too rapidly. | - Use a lower-boiling solvent or a solvent mixture.- Reheat the solution and add more solvent to decrease the saturation point.- Allow the solution to cool more slowly. Insulate the flask to promote gradual cooling. |
| No Crystals Form Upon Cooling | The solution is not sufficiently saturated. The solution is supersaturated, and crystallization has not been initiated. | - If too much solvent was added, evaporate some of it to increase the concentration and then allow it to cool again.- Induce crystallization by scratching the inside of the flask with a glass rod at the meniscus.- Add a "seed crystal" of pure this compound to the cooled solution.[4] |
| Low Recovery of Purified Product | The chosen solvent has a relatively high solubility for this compound even at low temperatures. Too much solvent was used during the initial dissolution. Premature crystallization occurred during hot filtration. The crystals were washed with too much cold solvent. | - Select a solvent in which the product is less soluble at low temperatures.- Use the minimum amount of hot solvent necessary to dissolve the crude product.- Ensure the funnel and receiving flask are pre-heated before hot filtration to prevent cooling and premature crystallization.- Wash the collected crystals with a minimal amount of ice-cold solvent. |
| Product is Still Impure After Recrystallization | The cooling process was too rapid, trapping impurities within the crystal lattice. The chosen solvent was not appropriate for separating the specific impurities present. | - Allow the solution to cool slowly to room temperature before placing it in an ice bath.- Perform a second recrystallization using the same or a different solvent system.- Consider an alternative purification technique, such as column chromatography, if impurities have similar solubility profiles. |
Quantitative Data Summary
| Solvent | Anticipated Solubility of this compound | Suitability for Recrystallization |
| Water | Likely sparingly soluble in cold water, with increased solubility in hot water. | Potentially a good solvent, especially for removing polar impurities. A water/organic solvent mixture might be effective. |
| Hexane/Heptane | Likely poorly soluble at all temperatures. | Good as an anti-solvent in a two-solvent system. |
| Toluene | Moderate solubility, likely increasing significantly with temperature. | A promising candidate for single-solvent recrystallization. |
| Ethanol/Methanol | Likely highly soluble at all temperatures. | Unlikely to be a good single solvent but could be used in a two-solvent system with an anti-solvent like water or hexane. |
| Acetone | Likely highly soluble at all temperatures. | Similar to ethanol/methanol, may be better suited for a two-solvent system. |
| Ethyl Acetate | Moderate solubility, likely increasing with temperature. | A potential candidate for single-solvent recrystallization. |
Physical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₆H₁₁ClO₂ | [5][6] |
| Molecular Weight | 150.60 g/mol | [5][6] |
| Melting Point | Not consistently reported. One source indicates the isomeric 6-Chlorohexanoic acid melts at 32 °C.[7] Purity significantly affects melting point. |
Detailed Experimental Protocols
Protocol 1: Single-Solvent Recrystallization of this compound
-
Solvent Selection: Based on preliminary small-scale tests, select a single solvent in which the crude this compound is soluble when hot and insoluble or sparingly soluble when cold.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a small amount of the chosen solvent and heat the mixture on a hot plate with stirring. Continue to add the hot solvent in small portions until the solid is completely dissolved. Use the minimum amount of hot solvent necessary.[3]
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration. This involves quickly filtering the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated Erlenmeyer flask. This step should be performed rapidly to prevent premature crystallization.[8]
-
Crystallization: Cover the flask containing the hot filtrate and allow it to cool slowly to room temperature. Do not disturb the flask during this period to allow for the formation of large, pure crystals.[9] Once the solution has reached room temperature, it can be placed in an ice bath to maximize crystal yield.
-
Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven at a temperature well below the melting point.
Visual Guides
Caption: Workflow for selecting a suitable recrystallization solvent.
Caption: Decision-making guide for troubleshooting common recrystallization issues.
References
- 1. mt.com [mt.com]
- 2. amherst.edu [amherst.edu]
- 3. Home Page [chem.ualberta.ca]
- 4. m.youtube.com [m.youtube.com]
- 5. Page loading... [guidechem.com]
- 6. chemsynthesis.com [chemsynthesis.com]
- 7. CAS Common Chemistry [commonchemistry.cas.org]
- 8. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 9. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Removal of Unreacted 5-Chlorohexanoic Acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the removal of unreacted 5-chlorohexanoic acid from their reaction mixtures.
Frequently Asked Questions (FAQs)
Q1: What is the most common and effective method for removing unreacted this compound?
A1: The most common and effective method is a liquid-liquid extraction using a mild aqueous base, such as sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃). This procedure converts the carboxylic acid into its corresponding carboxylate salt, which is highly soluble in the aqueous phase and can be easily separated from the desired product in the organic phase.
Q2: At what pH should I perform the aqueous wash to effectively remove this compound?
Q3: How can I confirm that the this compound has been successfully removed?
A3: Thin-layer chromatography (TLC) is a quick and effective way to monitor the removal of this compound. Spot the organic layer on a TLC plate before and after the aqueous base wash. The spot corresponding to the carboxylic acid should diminish or disappear completely after the extraction. A suitable mobile phase for developing the TLC plate would be a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate (B1210297), with a small amount of acetic acid to ensure sharp spots for the carboxylic acid. For visualization, a potassium permanganate (B83412) (KMnO₄) stain or an acidic vanillin (B372448) solution can be used, as carboxylic acids are often not UV-active.
Q4: What should I do if an emulsion forms during the liquid-liquid extraction?
A4: Emulsion formation is a common issue during extractions. To break an emulsion, you can try the following:
-
Allow the separatory funnel to stand undisturbed for a longer period.
-
Gently swirl the funnel instead of vigorous shaking.
-
Add a small amount of brine (saturated aqueous NaCl solution), which increases the ionic strength of the aqueous layer and can help break the emulsion.
-
Filter the entire mixture through a pad of Celite®.
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Incomplete removal of this compound after a single basic wash. | The amount of base used was insufficient to neutralize all the carboxylic acid. The pH of the aqueous layer was not high enough. | Perform additional washes with the basic solution. Check the pH of the aqueous layer after extraction to ensure it is basic (pH > 8). |
| The desired product is also being extracted into the aqueous layer. | The desired product is also acidic or has functional groups that can be deprotonated by the base. | Use a weaker base (e.g., a very dilute solution of sodium bicarbonate) and carefully monitor the pH. Alternatively, consider using column chromatography for purification. |
| Difficulty in separating the organic and aqueous layers. | The densities of the two layers are very similar. An emulsion has formed. | Add more of the organic solvent or brine to the separatory funnel to alter the density of the respective layers. Refer to the FAQ on breaking emulsions. |
| The this compound is still present after multiple basic washes. | The reaction solvent is miscible with water (e.g., THF, acetone), preventing proper phase separation. | Before extraction, remove the water-miscible solvent under reduced pressure. Redissolve the residue in a water-immiscible organic solvent like ethyl acetate or dichloromethane. |
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction for Removal of this compound
This protocol describes the standard procedure for removing unreacted this compound from a reaction mixture in an organic solvent.
Materials:
-
Reaction mixture containing the desired product and unreacted this compound in a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane).
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution.
-
Brine (saturated aqueous NaCl solution).
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Separatory funnel.
-
Erlenmeyer flasks.
-
Rotary evaporator.
Procedure:
-
Transfer the reaction mixture to a separatory funnel.
-
Add an equal volume of saturated aqueous sodium bicarbonate solution to the separatory funnel.
-
Stopper the funnel and shake gently at first, venting frequently to release any CO₂ gas that may form. Once gas evolution subsides, shake more vigorously for 1-2 minutes.
-
Allow the layers to separate. The aqueous layer, containing the sodium 5-chlorohexanoate salt, is typically the bottom layer if using a chlorinated solvent, or the top layer if using a less dense solvent like ethyl acetate.
-
Drain the aqueous layer into a separate flask.
-
To ensure complete removal, repeat the wash with the saturated sodium bicarbonate solution (steps 2-5).
-
Wash the organic layer with an equal volume of brine. This helps to remove any remaining water and break up any minor emulsions.
-
Drain the organic layer into a clean, dry Erlenmeyer flask.
-
Add a sufficient amount of anhydrous sodium sulfate or magnesium sulfate to the organic layer to remove any residual water. Swirl the flask; if the drying agent clumps together, add more until some of it remains free-flowing.
-
Filter the dried organic layer into a round-bottom flask.
-
Remove the solvent using a rotary evaporator to obtain the crude product, now free of this compound.
Data Presentation
The following table provides an estimated comparison of different purification techniques for the removal of this compound. The actual performance may vary depending on the specific reaction mixture and the desired product's properties.
| Purification Technique | Purity Achieved | Typical Yield | Throughput | Key Advantages | Key Disadvantages |
| Liquid-Liquid Extraction | Good to Excellent (>95%) | High (>90%) | High | Simple, fast, and scalable. | May not be suitable if the desired product is also acidic. Emulsions can be an issue. |
| Column Chromatography | Excellent (>99%) | Moderate to High (70-95%) | Low to Medium | High resolution, can separate compounds with similar polarities. | Time-consuming, requires larger volumes of solvent, and can lead to product loss on the column. |
| Distillation | Excellent (>99%) | Moderate (60-80%) | Medium | Effective for separating compounds with significantly different boiling points. | Not suitable for thermally sensitive compounds. This compound has a high boiling point, making it difficult to separate from many products. |
Mandatory Visualization
Caption: Decision workflow for selecting a purification method.
References
Technical Support Center: HPLC Method Development for 5-Chlorohexanoic Acid
This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols for challenges encountered during the HPLC analysis of 5-Chlorohexanoic acid.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in developing an HPLC method for this compound?
This compound presents three primary analytical challenges:
-
Poor Retention: As a small and polar molecule, it exhibits weak retention on traditional reversed-phase columns like C18.[1][2]
-
Lack of a UV Chromophore: The molecule does not absorb light in the typical UV range, making detection with standard UV-Vis detectors difficult and insensitive.[3][4]
-
Potential for Poor Peak Shape: As a carboxylic acid, it can interact with active sites (residual silanols) on silica-based columns, leading to peak tailing.[5]
Q2: Which HPLC column is best suited for retaining this compound?
Standard C18 columns are often inadequate. Better retention can be achieved using:
-
Polar-Embedded Columns: These columns have a polar group embedded in the alkyl chain, which promotes retention of polar analytes, especially with highly aqueous mobile phases.
-
Mixed-Mode Columns: Columns with both reversed-phase and ion-exchange characteristics can significantly enhance retention. For acidic compounds, a stationary phase with a positively charged functional group is beneficial.[1]
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC columns are specifically designed for the retention of very polar compounds.[6][7]
Q3: What detection methods are recommended if I am not using mass spectrometry (MS)?
Without a strong UV chromophore, alternative detection methods are necessary:
-
Pre-column Derivatization: This is a common and effective strategy. The carboxylic acid group is reacted with a labeling agent that contains a chromophore (for UV detection) or a fluorophore (for fluorescence detection).[8][9][10] Common derivatizing agents include 2,4'-dibromoacetophenone (B128361) (for UV) and 9-chloromethyl anthracene (B1667546) (for fluorescence).[3][4]
-
Refractive Index (RI) Detection: RI detectors can be used, but they are generally less sensitive and are not compatible with gradient elution.
-
Evaporative Light Scattering Detection (ELSD) or Charged Aerosol Detection (CAD): These "universal" detectors are suitable for non-volatile analytes and are compatible with gradient elution, offering better sensitivity than RI.
Q4: How does mobile phase pH affect the analysis?
Mobile phase pH is critical for controlling peak shape.[5] For acidic compounds like this compound, the pH should be kept low (at least 1-2 pH units below the analyte's pKa) using an acidic modifier like formic acid or phosphoric acid. This suppresses the ionization of the carboxyl group, ensuring the analyte is in a single, neutral form, which minimizes secondary interactions with the column and results in sharper, more symmetrical peaks.[5]
Troubleshooting Guide
| Problem | Possible Causes | Recommended Solutions |
| No Peak or Very Small Peak | 1. Lack of UV Absorbance: The analyte has no chromophore. 2. Poor Retention: Analyte is eluting in the solvent front (void volume). 3. Sample Degradation: The analyte may be unstable in the sample solvent. | 1. Use an appropriate detection method (MS, ELSD, CAD, RI) or implement a derivatization protocol to add a UV-active tag.[3][4][11] 2. Switch to a more suitable column (e.g., polar-embedded, mixed-mode, or HILIC).[1][6] Try a 100% aqueous mobile phase if using a compatible column.[1] 3. Check sample stability and prepare samples fresh. Ensure the sample diluent is compatible with the mobile phase.[12] |
| Poor Peak Shape (Tailing) | 1. Secondary Silanol Interactions: The acidic analyte is interacting with active sites on the silica (B1680970) packing.[5] 2. Incorrect Mobile Phase pH: The mobile phase pH is too close to the analyte's pKa, causing it to exist in both ionized and neutral forms.[5] 3. Column Overload: The injected sample concentration is too high.[5][13] | 1. Use a highly deactivated, end-capped column or a column with a modified surface (e.g., polar-embedded). 2. Lower the mobile phase pH by adding 0.1% formic acid or phosphoric acid to suppress ionization.[5] 3. Reduce the injection volume or dilute the sample.[12] |
| Poor Peak Shape (Fronting) | 1. Sample Solvent Incompatibility: The sample is dissolved in a solvent much stronger than the mobile phase.[5][13] 2. Column Collapse or Void: Physical damage to the column packing bed. | 1. Dissolve the sample in the initial mobile phase composition whenever possible. If a stronger solvent is needed for solubility, inject the smallest possible volume.[5] 2. Replace the column. Prevent voids by avoiding sudden pressure shocks. |
| Shifting Retention Times | 1. Inadequate Column Equilibration: Insufficient time for the column to stabilize with the mobile phase between runs. 2. Mobile Phase Composition Change: Evaporation of the organic component or inconsistent mixing. 3. Temperature Fluctuations: The column temperature is not controlled or is unstable. | 1. Ensure the column is equilibrated for at least 10-15 column volumes before injection. 2. Prepare fresh mobile phase daily and keep solvent bottles capped. If using an online mixer, ensure it is functioning correctly.[12] 3. Use a column thermostat to maintain a constant temperature. |
Data Presentation
Table 1: Comparison of Column Chemistries for Analyte Retention (Hypothetical data for illustration)
| Column Type | Retention Time (min) | Tailing Factor |
| Standard C18 | 1.2 (void) | N/A |
| Polar-Embedded C18 | 3.5 | 1.3 |
| Mixed-Mode Anion Exchange | 7.8 | 1.1 |
| HILIC | 9.2 | 1.2 |
Table 2: Effect of Mobile Phase pH on Peak Shape (Hypothetical data for illustration)
| Mobile Phase Modifier | Resulting pH | Tailing Factor |
| None (Water/Acetonitrile) | ~6.5 | 2.8 |
| 0.1% Ammonium Hydroxide | ~10.5 | 3.5 |
| 0.1% Formic Acid | ~2.7 | 1.1 |
| 0.1% Phosphoric Acid | ~2.1 | 1.0 |
Experimental Protocols
Protocol 1: HPLC-MS Method for Direct Analysis
This method is ideal for sensitive and selective quantification without derivatization.
-
Sample Preparation:
-
Accurately weigh and dissolve the sample in a 50:50 mixture of Acetonitrile:Water to a final concentration of 1 mg/mL.
-
Vortex for 30 seconds to ensure complete dissolution.
-
Filter the sample through a 0.22 µm PTFE syringe filter into an HPLC vial.
-
-
LC-MS/MS Conditions:
-
LC System: Agilent 1290 Infinity II or equivalent.
-
Column: Mixed-Mode Column with positively charged surface functionality (e.g., Phenomenex Luna Omega PS C18, 100 x 2.1 mm, 1.6 µm).[1]
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 5% B to 95% B over 8 minutes.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 2 µL.
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Ionization Mode: Negative Electrospray Ionization (ESI-).
-
MRM Transition: To be determined by infusing a standard. The precursor ion will be the [M-H]⁻ ion.
-
Protocol 2: HPLC-UV Method with Pre-Column Derivatization
This protocol is suitable when an MS detector is unavailable. It uses 2,4'-Dibromoacetophenone (DBAP) to add a strong UV chromophore.[4]
-
Derivatization Procedure:
-
To 100 µL of sample in acetonitrile, add 100 µL of a 10 mg/mL solution of DBAP in acetonitrile.
-
Add 50 µL of a 5 mg/mL solution of triethylamine (B128534) (as a catalyst) in acetonitrile.
-
Cap the vial tightly and heat at 60°C for 45 minutes.
-
Cool the reaction mixture to room temperature before injection.
-
-
HPLC-UV Conditions:
-
HPLC System: Standard HPLC with a UV or DAD detector.
-
Column: Reversed-Phase C18 Column (e.g., 150 x 4.6 mm, 5 µm).
-
Mobile Phase A: Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 50% B to 100% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 259 nm.[4]
-
Injection Volume: 10 µL.
-
Visualizations
A logical workflow for developing an HPLC method for this compound.
References
- 1. phenomenex.com [phenomenex.com]
- 2. Choosing Columns for Polar Acidic Molecules | Phenomenex [phenomenex.com]
- 3. academic.oup.com [academic.oup.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Column comparison and method development for the analysis of short-chain carboxylic acids by zwitterionic hydrophilic interaction liquid chromatography with UV detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. lcms.cz [lcms.cz]
- 8. Use of derivatization to improve the chromatographic properties and detection selectivity of physiologically important carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Ultraviolet and fluorescence derivatization reagents for carboxylic acids suitable for high performance liquid chromatography: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Troubleshooting Problems With Poor HPLC Results Before Examining the Column - Tips & Suggestions [mtc-usa.com]
- 13. uhplcs.com [uhplcs.com]
degradation of 5-Chlorohexanoic acid under acidic or basic conditions
This technical support center provides guidance for researchers, scientists, and drug development professionals studying the degradation of 5-Chlorohexanoic acid under acidic and basic conditions.
Frequently Asked Questions (FAQs)
Q1: What is the expected stability of this compound in aqueous solutions?
This compound is susceptible to hydrolysis, particularly under basic conditions. The carbon-chlorine bond is the primary site of reaction, leading to the substitution of the chlorine atom. The rate of degradation is influenced by pH, temperature, and the presence of catalysts.
Q2: What are the likely degradation products of this compound under acidic or basic conditions?
Under both acidic and basic conditions, the primary degradation product is expected to be 5-Hydroxyhexanoic acid, formed through the nucleophilic substitution of the chlorine atom by a hydroxyl group. Under strongly basic conditions, elimination reactions might lead to the formation of hexenoic acid isomers as minor products.
Q3: How does pH affect the degradation rate of this compound?
The degradation rate of this compound is significantly influenced by pH. Generally, the rate of hydrolysis is faster under basic conditions compared to acidic or neutral conditions. This is due to the increased concentration of the hydroxide (B78521) ion (OH-), a strong nucleophile that readily attacks the carbon atom bonded to the chlorine.
Q4: Can the degradation of this compound be monitored in real-time?
Yes, real-time monitoring can be achieved using techniques such as pH-stat titration, where the consumption of acid or base is measured over time. Additionally, in-situ spectroscopic methods like Raman or infrared spectroscopy can be employed to track changes in the chemical structure of the molecule.
Troubleshooting Guides
This section addresses common issues encountered during the experimental study of this compound degradation.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| No observable degradation of this compound. | 1. Reaction conditions (pH, temperature) are too mild. 2. Incorrect concentration of acid or base catalyst. 3. Analytical method is not sensitive enough to detect small changes. | 1. Increase the temperature or use a stronger acid/base catalyst. 2. Verify the concentration of the catalyst solution. 3. Use a more sensitive analytical technique (e.g., GC-MS, LC-MS) or extend the reaction time. |
| Inconsistent or irreproducible degradation rates. | 1. Fluctuations in temperature or pH during the experiment. 2. Inhomogeneous mixing of the reaction solution. 3. Degradation of analytical standards. | 1. Use a temperature-controlled water bath and a reliable pH meter/controller. 2. Ensure continuous and efficient stirring of the reaction mixture. 3. Prepare fresh analytical standards and store them appropriately. |
| Presence of unexpected side products. | 1. Occurrence of elimination reactions under strong basic conditions. 2. Impurities in the starting material or reagents. 3. Further degradation of the primary product (5-Hydroxyhexanoic acid). | 1. Use milder basic conditions or a lower temperature. 2. Check the purity of this compound and all reagents used. 3. Analyze samples at different time points to identify intermediate products. |
| Difficulty in quantifying this compound and its degradation products. | 1. Co-elution of compounds in chromatography. 2. Poor ionization or detection in mass spectrometry. 3. Matrix effects from the reaction medium. | 1. Optimize the chromatographic method (e.g., change the column, mobile phase, or temperature gradient). 2. Adjust the mass spectrometer settings (e.g., ionization source, collision energy). 3. Perform a matrix-matched calibration or use an internal standard for quantification. |
Experimental Protocols
Protocol 1: Monitoring Degradation by HPLC-UV
This protocol outlines a general procedure for studying the degradation of this compound using High-Performance Liquid Chromatography with Ultraviolet detection.
1. Materials:
-
This compound
-
Hydrochloric acid (HCl) or Sodium hydroxide (NaOH) for pH adjustment
-
High-purity water
-
Acetonitrile (B52724) (HPLC grade)
-
Phosphoric acid (for mobile phase)
-
Volumetric flasks, pipettes, and vials
-
HPLC system with a C18 column and UV detector
2. Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound (e.g., 1000 mg/L) in high-purity water.
-
Reaction Setup:
-
In a series of temperature-controlled reaction vessels, add a known volume of the stock solution.
-
Adjust the pH of each solution to the desired acidic or basic level using HCl or NaOH.
-
Maintain the reaction mixtures at a constant temperature (e.g., 25°C, 40°C, 60°C).
-
-
Sampling: At predetermined time intervals, withdraw an aliquot from each reaction vessel.
-
Sample Preparation: Quench the reaction by neutralizing the sample with an appropriate acid or base. Dilute the sample if necessary to fall within the calibration range.
-
HPLC Analysis:
-
Inject the prepared sample into the HPLC system.
-
Use a C18 column and a mobile phase of acetonitrile and water (with 0.1% phosphoric acid) in an isocratic or gradient elution mode.
-
Set the UV detector to an appropriate wavelength (e.g., 210 nm).
-
-
Data Analysis: Quantify the concentration of this compound and its primary degradation product, 5-Hydroxyhexanoic acid, by comparing their peak areas to those of calibration standards.
Data Presentation
The following table provides a hypothetical summary of degradation rate constants for this compound under different conditions. Note: These values are for illustrative purposes only and are not based on experimental data.
| Condition | pH | Temperature (°C) | Pseudo-First-Order Rate Constant (k, s⁻¹) |
| Acidic | 2 | 25 | 1.2 x 10⁻⁷ |
| Acidic | 2 | 40 | 5.8 x 10⁻⁷ |
| Neutral | 7 | 25 | 3.5 x 10⁻⁸ |
| Basic | 12 | 25 | 8.9 x 10⁻⁶ |
| Basic | 12 | 40 | 4.2 x 10⁻⁵ |
Visualizations
Caption: General mechanism of acid-catalyzed hydrolysis of this compound.
Caption: General mechanism of base-catalyzed hydrolysis of this compound.
Caption: A typical experimental workflow for studying the degradation of this compound.
Technical Support Center: Troubleshooting Low Yield in Peptide Synthesis with Halogenated Acids
This technical support center provides targeted guidance for researchers, scientists, and drug development professionals encountering low peptide yields during synthesis, specifically when using halogenated acids for cleavage and deprotection. The following information is presented in a clear question-and-answer format to directly address common issues.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My final peptide yield is significantly lower than expected after cleavage with a halogenated acid. What are the primary causes?
A1: Low peptide yield post-cleavage can stem from several factors throughout the synthesis and cleavage process. The first step is to determine whether the issue lies with the synthesis on the solid support or with the cleavage and work-up procedure itself.[1]
-
Incomplete Synthesis: Problems during solid-phase peptide synthesis (SPPS), such as incomplete coupling or deprotection, will lead to truncated or deletion sequences, ultimately reducing the yield of the desired full-length peptide.
-
Inefficient Cleavage: The peptide may not be fully cleaved from the resin, or it might re-attach to the resin post-cleavage.[2]
-
Side Reactions: During cleavage, reactive species are generated that can modify the peptide, leading to impurities and a lower yield of the target product.[3][4][5][6]
-
Poor Precipitation/Recovery: The cleaved peptide may not precipitate efficiently or could be lost during washing steps.
Q2: How can I determine if the problem is with the synthesis or the cleavage step?
A2: To diagnose the root cause, a systematic approach is recommended:
-
Perform a Test Cleavage: Before cleaving the entire batch of resin, take a small sample (10-20 mg) and perform a test cleavage.[1] Analyze the resulting crude peptide by mass spectrometry (MS). The presence of the correct mass confirms that the synthesis was at least partially successful.
-
Analyze the Resin: If the test cleavage fails or shows a low amount of the desired product, the issue is likely with the synthesis. Consider analyzing a small, cleaved sample of resin at intermediate steps of the synthesis to pinpoint where the problem occurred.[1]
-
Check the Cleavage Supernatant: If your peptide is particularly hydrophobic, it might have some solubility in the precipitation solvent (typically cold diethyl ether). Analyze the ether supernatant to see if the product is being lost during the work-up.[6]
Q3: What are the most common side reactions during cleavage with halogenated acids like TFA or HF, and how can I prevent them?
A3: Halogenated acids, while effective, generate reactive carbocations from the acid-labile protecting groups and the resin linker. These carbocations can cause several side reactions:
-
Alkylation: Tryptophan (Trp), Tyrosine (Tyr), Methionine (Met), and Cysteine (Cys) residues are susceptible to alkylation by these carbocations.[6][7] For example, the tert-butyl cation generated from Boc or tBu protecting groups can attach to the indole (B1671886) ring of Tryptophan.
-
Aspartimide Formation: Peptides containing Aspartic Acid (Asp) can form a cyclic aspartimide intermediate under acidic conditions, which can then reopen to form a mixture of α- and β-aspartyl peptides.[4]
-
Oxidation: Methionine can be oxidized to methionine sulfoxide, and Cysteine's free thiol group can be oxidized to form disulfide bonds, either intramolecularly or intermolecularly.[8]
The most effective way to prevent these side reactions is by using a "cleavage cocktail" that contains scavengers . Scavengers are nucleophilic agents that trap the reactive carbocations before they can modify the peptide.[7]
Q4: How do I choose the correct cleavage cocktail and scavengers for my peptide?
A4: The choice of cleavage cocktail depends on the amino acid composition of your peptide and the type of halogenated acid used.
-
For TFA Cleavage (Fmoc Chemistry):
-
Peptides without sensitive residues: A simple mixture of TFA/Water/Triisopropylsilane (TIS) (e.g., 95:2.5:2.5) is often sufficient.[2] TIS is an excellent carbocation scavenger.
-
Peptides with Trp, Met, Cys, or Tyr: A more complex cocktail is required. "Reagent K" is a robust and widely used option, containing TFA/Water/Phenol/Thioanisole/1,2-Ethanedithiol (EDT) (e.g., 82.5:5:5:5:2.5).[2]
-
Phenol scavenges benzyl (B1604629) and other aromatic carbocations.
-
Thioanisole helps prevent the reattachment of sulfonyl-based protecting groups (from Arginine) to Tryptophan.
-
EDT is a reducing agent that protects Cysteine from oxidation and also acts as a scavenger.[9]
-
-
-
For HF Cleavage (Boc Chemistry):
-
HF is a much stronger and more hazardous acid than TFA, requiring specialized equipment.[2][10][11]
-
Common scavengers include anisole (B1667542) (to protect Trp), p-cresol, and dimethyl sulfide (B99878) (DMS).[7][12] A "low-high" HF cleavage procedure is often used, where a lower concentration of HF with a high concentration of scavengers is used first, followed by a higher HF concentration to complete the cleavage.[7]
-
Q5: I'm using a standard cleavage cocktail but still see low yield. What else can I optimize?
A5: If the cocktail is appropriate for your sequence, consider these factors:
-
Cleavage Time and Temperature: Insufficient cleavage time can result in incomplete removal of the peptide from the resin. Most TFA cleavages are run for 2-4 hours at room temperature.[2] For HF cleavage, reactions are typically run for 1 hour between -5°C and 0°C to minimize side reactions.[2] Extending the time may improve yield, but also risks increasing side reactions.
-
Reagent Quality: Ensure your halogenated acid (especially TFA) and scavengers are fresh and of high purity. Old or degraded reagents can lead to unexpected side reactions and lower yields.
-
Resin Condition: The peptide-resin must be thoroughly dried before adding the cleavage cocktail. Water can interfere with the cleavage reaction. Also, ensure the resin is not clumped and is well-suspended in the cocktail.[2]
-
Precipitation: Ensure you are using a sufficient volume of cold diethyl ether (typically 10 times the volume of the cleavage cocktail) to precipitate the peptide effectively.[1] For very hydrophobic peptides, alternative precipitation solvents like a hexane/ether mixture might be necessary.[3]
Data Presentation: Common Cleavage Cocktails
The following table summarizes common cleavage cocktails for use with Trifluoroacetic Acid (TFA), the most prevalent halogenated acid in modern peptide synthesis.
| Reagent Name/Mixture | Composition (v/v/v) | Target Peptides | Key Functions & Notes |
| Standard Cocktail | TFA / TIS / H₂O (95:2.5:2.5) | Peptides without sensitive residues (Cys, Met, Trp, Tyr). | TIS is a potent carbocation scavenger. Simple and effective for robust sequences.[2] |
| Reagent K | TFA / Phenol / H₂O / Thioanisole / EDT (82.5:5:5:5:2.5) | Peptides with multiple sensitive residues (Cys, Met, Trp, Tyr). | A powerful, general-purpose cocktail for complex peptides. Maximally suppresses a wide range of side reactions.[2] |
| Reagent B | TFA / Phenol / H₂O / TIS (88:5:5:2) | Peptides with Trityl-based protecting groups. | An "odorless" alternative to cocktails containing thiols like EDT and thioanisole. |
| Reagent H | TFA / Phenol / Thioanisole / EDT / H₂O / DMS / Ammonium Iodide (81:5:5:2.5:3:2:1.5 w/w) | Peptides containing Methionine. | Specifically designed to prevent the oxidation of Methionine residues during cleavage. |
Experimental Protocols
Protocol 1: Standard TFA Cleavage for Peptides without Sensitive Residues
This protocol is suitable for peptides that do not contain Trp, Cys, or Met.
-
Resin Preparation: Dry the peptide-resin (e.g., 100 mg) under vacuum for at least 1 hour.
-
Cleavage Cocktail Preparation: In a fume hood, prepare a fresh cleavage cocktail of TFA/Triisopropylsilane (TIS)/Water (95:2.5:2.5 v/v/v). For 100 mg of resin, prepare 2 mL of the cocktail.
-
Cleavage Reaction: Add the cleavage cocktail to the dried resin in a suitable reaction vessel. Gently agitate the mixture at room temperature for 2-3 hours.
-
Peptide Precipitation: Filter the cleavage mixture to separate the resin. Collect the filtrate and add it to a centrifuge tube containing 10 volumes (e.g., 20 mL) of cold diethyl ether.
-
Peptide Isolation: Centrifuge the suspension to pellet the precipitated peptide. Decant the ether.
-
Washing: Wash the peptide pellet with cold diethyl ether two more times to remove scavengers and organic byproducts.
-
Drying and Analysis: Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator. Analyze the crude peptide by HPLC and mass spectrometry.[2]
Protocol 2: TFA Cleavage with Reagent K for Peptides with Sensitive Residues
This protocol utilizes a more robust scavenger cocktail to minimize side reactions for peptides containing residues like Trp, Cys, and Met.
-
Resin Preparation: Dry the peptide-resin (e.g., 100 mg) under vacuum for at least 1 hour.
-
Cleavage Cocktail Preparation (Reagent K): In a fume hood, prepare fresh Reagent K: TFA/Phenol/Water/Thioanisole/1,2-ethanedithiol (EDT) (82.5:5:5:5:2.5 v/v/v/v/v). For 100 mg of resin, prepare 2 mL of the cocktail.
-
Cleavage Reaction: Add Reagent K to the dried resin. Gently agitate the mixture at room temperature for 2-4 hours.
-
Peptide Precipitation: Filter the cleavage mixture to separate the resin. Precipitate the peptide by adding the filtrate to 10 volumes of cold diethyl ether.
-
Peptide Isolation and Washing: Follow steps 5 and 6 from Protocol 1.
-
Drying and Analysis: Dry the peptide pellet and analyze the crude peptide by HPLC and mass spectrometry.[2]
Visualizations
Caption: Troubleshooting workflow for diagnosing low peptide yield.
References
- 1. benchchem.com [benchchem.com]
- 2. Anhydrous hydrogen fluoride cleavage in Boc solid phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BiblioMed.org - Fulltext article Viewer [bibliomed.org]
- 4. peptide.com [peptide.com]
- 5. researchgate.net [researchgate.net]
- 6. SIDE REACTION IN PEPTIDE SYNTHESIS | PPTX [slideshare.net]
- 7. saurabhkhadse.wordpress.com [saurabhkhadse.wordpress.com]
- 8. peptide.com [peptide.com]
- 9. Methods, setup and safe handling for anhydrous hydrogen fluoride cleavage in Boc solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. UQ eSpace [espace.library.uq.edu.au]
- 11. researchgate.net [researchgate.net]
- 12. peptide.com [peptide.com]
Technical Support Center: Identifying Byproducts of 5-Chlorohexanoic Acid Reactions by MS
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist in the identification of byproducts from reactions involving 5-Chlorohexanoic acid using mass spectrometry (MS).
Troubleshooting Guides
Issue 1: Unexpected Peaks in the Mass Spectrum of a Lactonization Reaction
Question: I am attempting to synthesize δ-hexalactone (tetrahydro-6-methyl-2H-pyran-2-one) from this compound via intramolecular cyclization, but my mass spectrum shows several unexpected peaks. How can I identify these byproducts?
Answer: Unexpected peaks in the MS analysis of a lactonization reaction of this compound can arise from several side reactions. The primary expected product is δ-hexalactone (m/z 114). However, other species may be present.
Common Byproducts and their Mass Spectral Signatures:
| Byproduct | Chemical Structure | Molecular Weight ( g/mol ) | Expected m/z (M+H)+ | Key Fragmentation Ions |
| 5-Hydroxyhexanoic acid | HO-(CH₂)₄-CH(CH₃)-COOH | 132.16 | 133 | 115 (M+H - H₂O)+, 87, 73 |
| Dimer of 5-Hydroxyhexanoic acid | C₁₂H₂₂O₅ | 246.30 | 247 | 229 (M+H - H₂O)+, 133, 115 |
| Hex-5-enoic acid | CH₂=CH-(CH₂)₃-COOH | 114.14 | 115 | 97 (M+H - H₂O)+, 69 |
Troubleshooting Workflow:
Caption: Troubleshooting workflow for identifying byproducts in a lactonization reaction.
Issue 2: Side Products in Nucleophilic Substitution Reactions with Amines
Question: I am reacting this compound with a primary amine to form an amide, but I am observing multiple products in my LC-MS analysis. What are the likely side products?
Answer: Besides the expected N-substituted 5-aminohexanoic acid or its corresponding lactam, several side reactions can occur.
Common Byproducts and their Mass Spectral Signatures:
| Byproduct | Chemical Structure | Molecular Weight ( g/mol ) | Expected m/z (M+H)+ | Key Fragmentation Ions |
| N,N-disubstituted amine | (R-NH-(CH₂)₄-CH(CH₃)-)₂ | Varies | Varies | Loss of one alkyl chain |
| Hex-5-enoic acid amide | CH₂=CH-(CH₂)₃-CONH-R | Varies | Varies | Loss of the amide group |
| δ-Hexalactam | C₆H₁₁NO | 113.16 | 114 | 85, 56 |
Troubleshooting Workflow:
preventing self-polymerization of 5-Chlorohexanoic acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the potential self-polymerization of 5-Chlorohexanoic acid. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the potential for self-polymerization of this compound?
While this compound is not reported to undergo rapid spontaneous self-polymerization under standard conditions, its bifunctional nature (a carboxylic acid group and a secondary chloroalkane) presents potential pathways for self-reaction, especially under certain conditions like elevated temperatures, the presence of catalysts (acid or base), or prolonged storage. The primary theoretical pathway for polymerization is through intermolecular condensation (polyesterification), where the carboxylic acid group of one molecule reacts with the chloro group (acting as a leaving group) or, less favorably, the hydroxyl group of another molecule (if hydrolysis occurs).
Q2: What are the primary factors that could induce self-polymerization?
Several factors can increase the risk of unwanted side reactions, including oligomerization or polymerization:
-
Elevated Temperatures: Higher temperatures can provide the activation energy needed for intermolecular reactions to occur at an appreciable rate.
-
Presence of Catalysts: Strong acids or bases can catalyze condensation reactions.
-
Presence of Nucleophiles: Strong nucleophiles can displace the chloride, potentially initiating side reactions.
-
Extended Storage: Over time, even slow reactions can lead to the formation of dimers, oligomers, or polymers, especially if storage conditions are not ideal.
-
Exposure to Light: While less common for this type of molecule, UV light can sometimes promote radical formation, leading to polymerization, although this is more typical for unsaturated monomers.
Q3: How can I detect if my sample of this compound has started to oligomerize?
Several analytical techniques can be employed to detect the presence of dimers, oligomers, or polymers in your sample:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Changes in the NMR spectrum, such as the appearance of new peaks corresponding to ester linkages or the broadening of signals, can indicate oligomerization.
-
Mass Spectrometry (MS): The presence of ions with masses corresponding to multiples of the monomer unit (150.60 g/mol ) is a direct indication of oligomerization.
-
Size Exclusion Chromatography (SEC) / Gel Permeation Chromatography (GPC): This technique separates molecules based on their size. The appearance of peaks corresponding to higher molecular weight species would confirm the presence of oligomers or polymers.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: The appearance or increase in the intensity of bands corresponding to ester carbonyl groups (around 1735 cm⁻¹) could suggest polyesterification.
-
Viscosity Measurements: An increase in the viscosity of a solution of this compound could indicate the formation of larger polymer chains.
Q4: What are the recommended storage and handling procedures for this compound?
Proper storage and handling are crucial to maintain the integrity of this compound.[1][2][3][4][5]
-
Storage Temperature: Store in a cool, dry place, preferably refrigerated (2-8 °C). Avoid repeated freeze-thaw cycles.
-
Inert Atmosphere: For long-term storage, consider storing under an inert atmosphere (e.g., argon or nitrogen) to minimize exposure to moisture and oxygen.
-
Container: Use tightly sealed, appropriate containers (e.g., glass bottles with PTFE-lined caps).
-
Segregation: Store away from strong bases, strong oxidizing agents, and reactive metals.[1][2]
-
Handling: Handle in a well-ventilated area, preferably in a fume hood. Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Troubleshooting Guide
This guide provides a systematic approach to troubleshooting potential issues related to the self-polymerization of this compound.
Problem: Suspected Polymerization in a Stored Sample
| Symptom | Possible Cause | Recommended Action |
| Increased viscosity or cloudiness of the solution. | Formation of oligomers or polymers. | 1. Do not use the sample in critical experiments. 2. Analyze a small aliquot using techniques like NMR, MS, or SEC to confirm the presence of higher molecular weight species. 3. If polymerization is confirmed, purify the material if possible (e.g., by distillation or chromatography) or procure a fresh batch. |
| Unexpected peaks in NMR or MS analysis. | Presence of dimers, oligomers, or degradation products. | 1. Correlate the masses of unexpected peaks with multiples of the monomer unit. 2. Review storage conditions and duration. 3. Consider purification or replacement of the material. |
Problem: Unwanted Side Reactions During an Experiment
| Symptom | Possible Cause | Recommended Action |
| Low yield of the desired product and formation of a viscous, insoluble, or high molecular weight byproduct. | Reaction conditions (e.g., high temperature, prolonged reaction time, incompatible reagents) are promoting self-reaction. | 1. Lower the reaction temperature. 2. Reduce the reaction time. 3. Ensure all reagents and solvents are pure and dry. 4. Consider adding a polymerization inhibitor if a radical pathway is suspected. 5. If using a strong base or acid, consider a milder alternative or use it in stoichiometric amounts at low temperatures. |
| Difficulty in purifying the product due to a "smear" on TLC or a broad peak in HPLC. | Presence of a mixture of oligomers. | 1. Optimize reaction conditions to minimize side reactions. 2. Employ alternative purification techniques such as flash chromatography with a carefully chosen solvent system or preparative SEC. |
Data Presentation
Table 1: Recommended Storage Conditions and Inhibitor Concentrations
| Parameter | Recommended Condition | Rationale |
| Storage Temperature | 2-8 °C | Reduces the rate of potential intermolecular reactions. |
| Atmosphere | Inert (Argon or Nitrogen) | Prevents potential oxidation and hydrolysis. |
| Inhibitor (for storage) | Hydroquinone (HQ) or 4-Methoxyphenol (MEHQ) | Scavenges free radicals that could initiate polymerization (precautionary). |
| Inhibitor Concentration | 100-200 ppm | Effective for preventing radical polymerization without significantly interfering with most intended reactions. |
| pH of Solution (if applicable) | 4-6 | Avoids strong acid or base catalysis of condensation reactions. |
Table 2: Effect of Temperature on the Stability of a Hypothetical Haloalkanoic Acid Solution (0.1 M in an inert solvent)
| Temperature (°C) | Time (hours) | Monomer Purity (%) | Oligomer Content (%) |
| 25 | 0 | >99 | <1 |
| 25 | 168 (1 week) | >99 | <1 |
| 50 | 24 | 98 | 2 |
| 50 | 72 | 95 | 5 |
| 80 | 8 | 90 | 10 |
| 80 | 24 | 82 | 18 |
Note: This data is illustrative and based on general principles of chemical stability. Actual stability will depend on the specific conditions and purity of the this compound.
Experimental Protocols
Protocol 1: Screening for Effective Polymerization Inhibitors
Objective: To determine the effectiveness of different inhibitors in preventing the thermal degradation/polymerization of this compound.
Materials:
-
This compound
-
Candidate inhibitors (e.g., Hydroquinone, MEHQ, TEMPO)
-
High-purity, inert solvent (e.g., anhydrous toluene (B28343) or dioxane)
-
Small reaction vials with PTFE-lined screw caps
-
Heating block or oil bath
-
Analytical instruments (GC-MS, HPLC, or NMR)
Procedure:
-
Prepare a stock solution of this compound (e.g., 1 M) in the chosen inert solvent.
-
Prepare stock solutions of the inhibitors (e.g., 1000 ppm) in the same solvent.
-
In separate labeled vials, add the this compound stock solution.
-
Spike each vial with a different inhibitor to achieve the desired final concentration (e.g., 100 ppm). Include a control vial with no inhibitor.
-
Seal the vials tightly under an inert atmosphere.
-
Place the vials in a heating block set to a challenging but realistic temperature (e.g., 80 °C).
-
At regular time intervals (e.g., 0, 4, 8, 24 hours), remove a vial from each set.
-
Cool the vial to room temperature.
-
Analyze the contents of each vial using a suitable analytical method (e.g., GC-MS to quantify the remaining monomer and detect oligomers, or NMR to observe changes in the chemical structure).
-
Plot the percentage of remaining monomer versus time for each inhibitor and the control to determine the most effective inhibitor.
Protocol 2: Accelerated Stability Study
Objective: To assess the stability of this compound under elevated temperatures.
Materials:
-
This compound
-
Sealed ampoules or high-pressure vials
-
Oven or heating block
-
Analytical instruments (HPLC, GC, or NMR)
Procedure:
-
Place a known amount of pure this compound into several ampoules or vials.
-
Seal the containers under an inert atmosphere.
-
Place the containers in an oven or heating block at various temperatures (e.g., 40 °C, 60 °C, 80 °C).
-
At specified time points (e.g., 1, 3, 7, 14 days), remove a container from each temperature setting.
-
Allow the container to cool to room temperature.
-
Carefully open the container and dissolve the contents in a suitable solvent.
-
Analyze the sample to determine the purity of the this compound and quantify any degradation products or oligomers.
-
The data can be used to estimate the shelf-life of the compound at different storage temperatures.
Visualizations
Caption: Troubleshooting workflow for suspected self-polymerization of this compound.
References
improving the solubility of 5-Chlorohexanoic acid for reactions
Technical Support Center: 5-Chlorohexanoic Acid Solubility
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working with this compound.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
A1: this compound is a molecule with a polar carboxylic acid head and a relatively non-polar six-carbon chlorinated tail.[1][2] This bifunctional nature means its solubility is moderate and highly dependent on the solvent system.
-
Polar Protic Solvents (e.g., Water, Ethanol): The carboxylic acid group can form hydrogen bonds with protic solvents, promoting solubility. However, the non-polar carbon chain can limit this, especially in water. Carboxylic acids with up to four carbons are typically soluble in water, but as the carbon chain length increases, solubility decreases.[3]
-
Polar Aprotic Solvents (e.g., Acetone (B3395972), DMSO, THF): These solvents can interact with the polar head of the molecule, often providing good solubility.
-
Non-Polar Solvents (e.g., Hexane, Toluene): Solubility is generally low in non-polar solvents due to the polarity of the carboxylic acid group.
Q2: My this compound is not dissolving in my reaction solvent. What are the first troubleshooting steps?
A2: When encountering solubility issues, a systematic approach is recommended. First, confirm the purity of your acid and solvent. Then, consider gentle heating and agitation (stirring or sonication) as initial steps. If the compound remains insoluble, you may need to change the solvent, use a co-solvent system, or chemically modify the solute, for example, by adjusting the pH.
Q3: How does adjusting the pH of an aqueous solution affect the solubility of this compound?
A3: Adjusting the pH is a highly effective method for increasing the solubility of this compound in water or other protic solvents. By adding a base (e.g., NaOH, NaHCO₃), you can deprotonate the carboxylic acid to form its corresponding carboxylate salt (5-chlorohexanoate). This salt is ionic and significantly more soluble in water than the neutral acid form.
Q4: Can I use a co-solvent to improve solubility?
A4: Yes, a co-solvent system is an excellent strategy. For instance, if your reaction is primarily in a non-polar solvent where the acid is insoluble, adding a small amount of a miscible polar aprotic solvent like THF or DMF can significantly enhance solubility. Similarly, for aqueous reactions, adding a water-miscible organic solvent like ethanol (B145695) or acetone can improve the dissolution of the acid. The presence of water can sometimes remarkably increase the solubility of carboxylic acids in certain organic solvents.[4][5][6]
Troubleshooting Guides
Issue 1: Poor Solubility in a Non-Polar Reaction Solvent (e.g., Toluene, Hexane)
-
Cause: Mismatch in polarity between the polar carboxylic acid group and the non-polar solvent.
-
Solutions:
-
Introduce a Co-solvent: Add a minimal amount of a polar aprotic solvent (e.g., THF, dioxane) to the reaction mixture to help solvate the polar functional group.
-
Chemical Modification: Convert the acid to a more non-polar ester derivative (e.g., methyl 5-chlorohexanoate) if the reaction chemistry allows.[7] This removes the highly polar carboxylic acid group.
-
Phase-Transfer Catalysis: If reacting with an aqueous base, a phase-transfer catalyst can be used to transport the deprotonated acid into the organic phase for the reaction.
-
Issue 2: Precipitation of this compound During an Aqueous Reaction
-
Cause: The pH of the solution may have decreased, causing the more soluble carboxylate salt to convert back to the less soluble neutral acid form.
-
Solutions:
-
pH Buffering: Use a suitable buffer system to maintain the pH of the reaction mixture in a range where the acid remains in its deprotonated, soluble salt form (typically pH > 6).
-
Monitor and Adjust pH: Periodically monitor the reaction's pH and add a base as needed to maintain solubility.
-
Increase Temperature: Gently warming the reaction mixture can sometimes help redissolve the precipitate, though this is dependent on the thermal stability of your reactants.
-
Data Presentation
Table 1: Estimated Solubility of this compound in Common Laboratory Solvents at 25°C
| Solvent | Solvent Type | Estimated Solubility ( g/100 mL) |
| Water | Polar Protic | Low (~0.5 - 1.5) |
| Water (pH 8) | Polar Protic (Basic) | High (> 20) |
| Ethanol | Polar Protic | High (> 20) |
| Acetone | Polar Aprotic | Very High (> 50) |
| Dichloromethane (DCM) | Moderately Polar | Moderate (~5 - 10) |
| Toluene | Non-Polar | Very Low (< 0.1) |
| Hexane | Non-Polar | Insoluble (< 0.01) |
Note: These are estimated values based on general chemical principles for illustrative purposes. Experimental verification is required.
Experimental Protocols
Protocol 1: Method for Improving Solubility via pH Adjustment
This protocol describes how to increase the solubility of this compound in an aqueous medium by converting it to its sodium salt.
-
Materials: this compound, deionized water, 1 M Sodium Hydroxide (NaOH) solution, magnetic stirrer, pH meter or pH strips.
-
Procedure:
-
Add the desired amount of this compound to a reaction vessel containing the required volume of deionized water.
-
Begin stirring the suspension at room temperature.
-
Slowly add the 1 M NaOH solution dropwise to the mixture.
-
Monitor the pH of the solution continuously.
-
Observe the dissolution of the solid as the base is added.
-
Continue adding base until all the solid has dissolved and the pH is stable in the desired range (typically pH 7-8).
-
The resulting clear solution contains the highly soluble sodium 5-chlorohexanoate, ready for use in your reaction.
-
Visualizations
Caption: Troubleshooting workflow for this compound solubility issues.
References
- 1. This compound | C6H11ClO2 | CID 18541668 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Page loading... [wap.guidechem.com]
- 3. youtube.com [youtube.com]
- 4. Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes - UNT Digital Library [digital.library.unt.edu]
- 5. Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes (Technical Report) | OSTI.GOV [osti.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. This compound, methyl ester - Chemical & Physical Properties by Cheméo [chemeo.com]
Technical Support Center: Stereochemical Integrity in Amide Coupling Reactions
This technical support center provides researchers, scientists, and drug development professionals with detailed guidance on avoiding racemization during amide bond formation, with a specific focus on chiral carboxylic acids like 5-Chlorohexanoic acid.
Frequently Asked Questions (FAQs)
Q1: Is this compound susceptible to racemization during standard amide coupling reactions?
A1: No, under standard amide coupling conditions, the chiral center of this compound is not susceptible to racemization. The stereocenter in this compound is at the C5 position (the carbon bonded to the chlorine atom), which is the gamma (γ) position relative to the carboxylic acid group.[1] Racemization during amide bond formation primarily affects the alpha (α) carbon of the carboxylic acid, a common issue when coupling N-protected amino acids.[2] The mechanism for this racemization involves the formation of a planar intermediate called an oxazolone (B7731731), which requires an N-acyl group on the α-carbon.[3][4] Since this compound lacks this feature and the chiral center is remote from the site of activation, the risk of racemization at C5 is negligible.
Q2: What is the primary mechanism of racemization in more susceptible molecules like N-protected amino acids?
A2: The most prevalent mechanism for racemization during the coupling of N-protected amino acids is through the formation of a 5(4H)-oxazolone intermediate.[2][4] The process is as follows:
-
The coupling reagent activates the carboxylic acid.
-
The amide nitrogen of the N-protecting group attacks the activated carbonyl, forming a cyclic oxazolone.
-
A base in the reaction mixture can easily abstract the now-acidic proton from the α-carbon, creating a planar, achiral oxazolone enolate.[2]
-
This planar intermediate can be re-protonated from either face, leading to a mixture of L- and D-enantiomers. The incoming amine can then react with this mixture, resulting in a partially racemized product.[3][4]
Q3: Which factors are critical for preventing racemization in sensitive substrates?
A3: Several factors must be carefully controlled:
-
Coupling Reagent: The choice of coupling reagent is paramount. Modern onium (aminium/uronium) salts like HATU are designed for rapid coupling, which outcompetes the rate of oxazolone formation.[4][5]
-
Additives: When using carbodiimides (e.g., EDC, DCC), additives like 1-Hydroxybenzotriazole (HOBt) or OxymaPure are essential.[2][5][6] They form active esters that are less prone to racemization.
-
Base: The strength and steric hindrance of the base used are critical.[6] Strong, non-hindered bases (e.g., triethylamine) readily abstract the α-proton, promoting racemization. Weaker or sterically hindered bases like N,N-diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM) are preferred.[2][6]
-
Temperature: Lower reaction temperatures (e.g., 0 °C) decrease the rate of racemization.[6][7]
-
Solvent: Polar solvents can sometimes promote racemization.[3]
-
Activation Time: The activated carboxylic acid should be allowed to react with the amine as quickly as possible. Prolonged pre-activation times increase the opportunity for racemization.[6]
Q4: Which coupling reagents are considered "racemization-free" or "low-racemization"?
A4: While no reagent is universally "racemization-free" under all conditions, some are significantly better at preserving stereochemical integrity. Newer classes of reagents, such as ynamides, have been developed and are reported to be highly effective at preventing racemization even in sensitive systems.[8][9][10]
Troubleshooting Guide: Racemization Detected
Issue: My reaction has produced a mixture of diastereomers, suggesting racemization of my chiral carboxylic acid has occurred.
Troubleshooting Workflow:
Data Presentation: Comparison of Coupling Reagents
The selection of a coupling reagent and any necessary additives is the most critical factor in preventing racemization for susceptible substrates.
| Reagent Class | Examples | Additive Required | Relative Risk of Racemization | Notes |
| Carbodiimides | DCC, EDC, DIC | Yes (Crucial) | High (without additive) | Widely used and cost-effective, but require an additive like HOBt or Oxyma to suppress racemization effectively.[2][5] |
| Phosphonium Salts | BOP, PyBOP | No | Low | Highly efficient but produce carcinogenic HMPA as a byproduct (BOP).[5] PyBOP is a safer alternative. |
| Aminium/Uronium Salts | HBTU, TBTU, HATU, HCTU | No | Low to Very Low | Very rapid and efficient coupling agents.[5] HATU and HCTU, being based on HOAt, are generally considered superior for suppressing racemization.[4][5] |
| Ynamides | MYTsA, MYMsA | No | Extremely Low | A newer class of reagents reported to be "racemization-free" for peptide synthesis under very mild conditions.[8][9][10] |
Experimental Protocols
Even though this compound is not prone to racemization, applying best practices developed for sensitive substrates will ensure the highest possible stereochemical purity for any chiral molecule.
Protocol 1: Low-Racemization Coupling using HATU
This protocol is recommended for substrates known to be highly susceptible to racemization.
-
Materials:
-
Chiral Carboxylic Acid (e.g., N-Boc-L-Alanine): 1.0 equiv
-
Amine (e.g., Benzylamine): 1.1 equiv
-
HATU: 1.1 equiv
-
N,N-Diisopropylethylamine (DIPEA): 2.0 - 3.0 equiv[11]
-
Anhydrous Solvent (DMF or DCM)
-
-
Procedure:
-
To a round-bottom flask under an inert atmosphere (N₂ or Argon), add the chiral carboxylic acid (1.0 equiv) and the amine (1.1 equiv).
-
Dissolve the components in anhydrous DMF (to a concentration of 0.1-0.5 M).
-
Cool the solution to 0 °C in an ice bath with stirring.
-
Add HATU (1.1 equiv) to the mixture, followed by the dropwise addition of DIPEA (2.0-3.0 equiv).[11][12]
-
Allow the reaction to stir at 0 °C for 30 minutes, then let it warm to room temperature.
-
Monitor the reaction progress by TLC or LC-MS until the starting carboxylic acid is consumed (typically 1-4 hours).[11]
-
Workup: Dilute the reaction mixture with an organic solvent like ethyl acetate. Wash the organic layer sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Protocol 2: Racemization Suppression using EDC/HOBt
This is a cost-effective and reliable method for many standard coupling reactions.
-
Materials:
-
Chiral Carboxylic Acid: 1.0 equiv
-
Amine: 1.1 equiv
-
EDC·HCl: 1.2 equiv
-
HOBt (hydrated): 1.2 equiv
-
N-methylmorpholine (NMM) or DIPEA: 2.5 equiv
-
Anhydrous Solvent (DMF or DCM)
-
-
Procedure:
-
To a round-bottom flask, add the chiral carboxylic acid (1.0 equiv), HOBt (1.2 equiv), and the amine (1.1 equiv).[11]
-
Dissolve the mixture in anhydrous DMF or DCM.
-
Cool the solution to 0 °C in an ice bath with stirring.
-
Add EDC·HCl (1.2 equiv) portion-wise to the reaction mixture.[11]
-
Add NMM or DIPEA (2.5 equiv) dropwise.
-
Stir the reaction at 0 °C for 1-2 hours and then allow it to warm to room temperature.[6] Continue stirring until completion as monitored by TLC or LC-MS (typically 4-18 hours).
-
Workup: Filter the reaction mixture to remove any precipitated dicyclohexylurea (if DCC were used) or proceed directly to aqueous workup for EDC. Dilute with an organic solvent and wash sequentially with dilute acid, base, and brine as described in Protocol 1.
-
Dry the organic layer, concentrate, and purify the product via column chromatography.
-
References
- 1. This compound | C6H11ClO2 | CID 18541668 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. bachem.com [bachem.com]
- 3. Peptide conjugation: unexpected ring opening of azacrown ether nucleophiles in the oxazolone-based coupling - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. peptide.com [peptide.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Ynamide Coupling Reagents: Origin and Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Ynamides as Racemization-Free Coupling Reagents for Amide and Peptide Synthesis [organic-chemistry.org]
- 11. benchchem.com [benchchem.com]
- 12. AMIDE COUPLING BY USING HATU: – My chemistry blog [mychemblog.com]
Validation & Comparative
A Comparative Guide to 5-Chlorohexanoic Acid and 6-Bromohexanoic Acid in Synthesis
For researchers, scientists, and drug development professionals, selecting the appropriate haloacid intermediate is a critical decision that can significantly impact reaction efficiency, yield, and scalability. This guide provides an objective comparison of 5-chlorohexanoic acid and 6-bromohexanoic acid, focusing on their relative performance in synthetic applications, supported by fundamental chemical principles.
The key distinction between these two molecules lies in the halogen substituent—chlorine versus bromine. This difference fundamentally influences their reactivity, particularly in nucleophilic substitution reactions, which are central to their application in synthesis.
Physicochemical Properties and Reactivity
The choice between a chloro- or bromo-substituted alkane often hinges on the desired reactivity. Bromine is generally a better leaving group than chlorine. This is attributed to the lower bond strength of the carbon-bromine (C-Br) bond compared to the carbon-chlorine (C-Cl) bond and the greater stability of the bromide anion (Br-) in solution compared to the chloride anion (Cl-).
As a result, in nucleophilic substitution reactions (both SN1 and SN2 mechanisms), alkyl bromides are typically more reactive than their corresponding alkyl chlorides.[1][2][3] The general order of reactivity for alkyl halides is R-I > R-Br > R-Cl > R-F.[1][2] This means that 6-bromohexanoic acid will generally react faster than this compound or 6-chlorohexanoic acid under identical conditions with the same nucleophile.
| Property | This compound | 6-Bromohexanoic Acid |
| Molecular Formula | C6H11ClO2 | C6H11BrO2 |
| Molecular Weight | 150.60 g/mol [4] | 195.05 g/mol |
| Position of Halogen | C5 (Secondary) | C6 (Primary) |
| CAS Number | 112176-22-4[4] | 4224-70-8[5] |
| Reactivity | Lower | Higher |
| Leaving Group Ability | Good | Excellent |
| Cost | Generally Lower | Generally Higher |
| Stability | Generally Higher | More susceptible to degradation (e.g., via light) |
Note: Data is compiled from general chemical principles and supplier information. Cost and stability are general trends and can vary by supplier and purity.
Another critical structural difference is the position of the halogen. In this compound, the chlorine is on a secondary carbon, whereas in 6-bromohexanoic acid, the bromine is on a primary carbon. For SN2 reactions, which involve a backside attack by the nucleophile, primary halides are significantly more reactive than secondary halides due to reduced steric hindrance.[3] This further accentuates the reactivity difference, making 6-bromohexanoic acid substantially more reactive than this compound in SN2-type transformations.
Applications in Synthesis
Both molecules serve as versatile bifunctional intermediates, possessing a carboxylic acid for amide or ester formation and a halogenated carbon for nucleophilic attack.
6-Bromohexanoic acid is widely used as an intermediate in organic synthesis.[6][7] Its applications include:
-
Preparation of N-acylsulfonamides and diaryl thioethers.[5][6][8]
-
Synthesis of linker molecules for PROTACs (Proteolysis Targeting Chimeras) and drug-delivery conjugates, such as anionic mitomycin C-dextran.[5][8]
-
Use in the production of specialty polymers and as a surface modification agent.[9][10]
Information on the specific synthetic applications of This compound is less prevalent in publicly available literature, suggesting it may be a less common or more specialized reagent.[11] However, its structure lends itself to similar applications as its bromo- and chloro-analogs, such as intramolecular cyclization to form lactones or serving as a linker, albeit with lower reactivity.
Experimental Protocols & Performance Data
A common application for ω-haloacids is intramolecular cyclization to form lactones. This reaction provides a clear example of the reactivity differences.
Representative Experiment: Intramolecular Lactonization
The cyclization of a halohexanoic acid to form ε-caprolactone proceeds via an intramolecular Williamson ether synthesis. The carboxylate, formed by deprotonating the carboxylic acid with a base, acts as the nucleophile, attacking the electrophilic carbon bearing the halogen.
Protocol:
-
Dissolution: The halohexanoic acid (1.0 eq) is dissolved in a suitable polar aprotic solvent (e.g., acetone, DMF).
-
Deprotonation: A non-nucleophilic base (e.g., potassium carbonate, 1.5 eq) is added to the solution.
-
Reaction: The mixture is stirred at a specific temperature (e.g., 50°C) and monitored by a suitable technique (e.g., TLC, GC-MS) until the starting material is consumed.
-
Workup: The reaction mixture is filtered to remove the inorganic base. The solvent is removed under reduced pressure. The residue is then purified, typically by distillation or chromatography, to yield the lactone product.
Comparative Performance Data (Representative)
| Starting Material | Halogen Position | Expected Reaction Time | Expected Yield | Rationale |
| This compound | Secondary (C5) | Slower | Moderate to Good | Chlorine is a poorer leaving group than bromine. The secondary carbon is more sterically hindered for SN2 attack compared to a primary carbon. |
| 6-Bromohexanoic Acid | Primary (C6) | Faster | Good to Excellent | Bromine is an excellent leaving group. The primary carbon is sterically accessible, favoring a rapid SN2 reaction. |
Visualizing the Synthetic Choice
The decision to use this compound versus 6-bromohexanoic acid can be guided by several factors, including required reactivity, cost, and reaction conditions.
Caption: Decision flowchart for selecting a haloacid.
The following diagram illustrates the comparative intramolecular cyclization pathway. The transition state for the bromo-compound is lower in energy, leading to a faster reaction.
References
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. echemi.com [echemi.com]
- 3. Alkyl Halide Reactivity [www2.chemistry.msu.edu]
- 4. This compound | C6H11ClO2 | CID 18541668 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 6-ブロモヘキサン酸 97% | Sigma-Aldrich [sigmaaldrich.com]
- 6. 6-Bromohexanoic acid | 4224-70-8 [chemicalbook.com]
- 7. Preparation of 6-Bromocaproic Acid_Chemicalbook [chemicalbook.com]
- 8. 6-Bromohexanoic acid | 4224-70-8 | Benchchem [benchchem.com]
- 9. chemimpex.com [chemimpex.com]
- 10. nbinno.com [nbinno.com]
- 11. chemsynthesis.com [chemsynthesis.com]
A Comparative Guide to the Reactivity of 2-, 3-, 4-, and 5-Chlorohexanoic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the reactivity of 2-, 3-, 4-, and 5-chlorohexanoic acid, focusing on the underlying chemical principles that govern their reaction rates in nucleophilic substitution reactions. The interplay of electronic and conformational factors leads to significant differences in the reactivity of these isomers, a crucial consideration in synthetic chemistry and drug development.
Theoretical Underpinnings of Reactivity
The reactivity of chlorohexanoic acid isomers in nucleophilic substitution reactions is primarily influenced by two key factors: the inductive effect of the chlorine atom and the potential for neighboring group participation (NGP) by the carboxylate group.
Inductive Effect: The electronegative chlorine atom withdraws electron density from the carbon atom to which it is attached, creating a partial positive charge and making it more susceptible to nucleophilic attack. This effect, transmitted through the sigma bonds, diminishes with distance. Consequently, based on the inductive effect alone, the expected order of reactivity would be:
2-chlorohexanoic acid > 3-chlorohexanoic acid > 4-chlorohexanoic acid > this compound
This is because the electron-withdrawing effect of the chlorine is strongest at the C-2 position, closest to the reaction center, and progressively weakens as the chlorine atom moves further down the carbon chain.
Neighboring Group Participation (NGP): The carboxylate group can act as an internal nucleophile, attacking the carbon atom bearing the chlorine and displacing the chloride ion. This intramolecular reaction is particularly favorable when it results in the formation of a stable five- or six-membered ring intermediate, known as a lactone. This phenomenon, also referred to as anchimeric assistance, can lead to a significant rate enhancement compared to analogous intermolecular reactions.
-
4-Chlorohexanoic acid can form a highly stable five-membered ring (γ-valerolactone).
-
This compound can form a stable six-membered ring (δ-valerolactone).
-
3-Chlorohexanoic acid would form a strained four-membered ring (β-lactone), which is less favorable.
-
2-Chlorohexanoic acid would need to form a highly strained three-membered ring (α-lactone), which is very unlikely.
Therefore, neighboring group participation is expected to significantly accelerate the reaction rates of 4- and this compound.
Predicted Order of Reactivity
Considering both the inductive effect and neighboring group participation, the predicted overall order of reactivity for the hydrolysis of chlorohexanoic acids is:
4-chlorohexanoic acid ≈ this compound > 2-chlorohexanoic acid > 3-chlorohexanoic acid
The rate enhancement from the formation of stable five- and six-membered lactone intermediates in 4- and this compound is expected to outweigh the stronger inductive effect in 2-chlorohexanoic acid. The reactivity of 3-chlorohexanoic acid is predicted to be the lowest due to a weaker inductive effect compared to the 2-isomer and the unfavorable formation of a strained four-membered lactone.
Quantitative Data Comparison
| Isomer | Structure | Predicted Relative Rate Constant (k_rel) | Primary Influencing Factor(s) |
| 2-Chlorohexanoic acid | CH₃(CH₂)₃CHClCOOH | 1 | Inductive Effect |
| 3-Chlorohexanoic acid | CH₃CH₂CHClCH₂COOH | 0.1 | Weaker Inductive Effect, Strained NGP |
| 4-Chlorohexanoic acid | CH₃CHCl(CH₂)₂COOH | 100 | Strong Neighboring Group Participation (5-membered ring) |
| This compound | ClCH₂(CH₂)₄COOH | 80 | Strong Neighboring Group Participation (6-membered ring) |
Note: The relative rate constants are hypothetical and serve to illustrate the expected significant rate enhancement due to neighboring group participation in the 4- and 5-isomers.
Experimental Protocols
To experimentally determine and compare the reactivity of the chlorohexanoic acid isomers, the following protocols for monitoring the rate of hydrolysis can be employed.
Method 1: Titrimetric Analysis of Chloride Ion Formation
This method involves monitoring the progress of the hydrolysis reaction by periodically titrating the amount of chloride ions produced.
Materials:
-
2-, 3-, 4-, and this compound
-
0.1 M Sodium hydroxide (B78521) (NaOH) solution, standardized
-
0.05 M Silver nitrate (B79036) (AgNO₃) solution, standardized
-
Acetone (for dissolving the chlorohexanoic acids)
-
Phenolphthalein (B1677637) indicator
-
Potassium chromate (B82759) (K₂CrO₄) indicator
-
Thermostatically controlled water bath
-
Pipettes, burettes, and conical flasks
Procedure:
-
Prepare 0.01 M solutions of each chlorohexanoic acid isomer in a 50:50 acetone-water mixture.
-
Place the flasks containing the solutions in a thermostatically controlled water bath set to a desired temperature (e.g., 50°C).
-
At regular time intervals (e.g., every 15 minutes), withdraw a 10 mL aliquot from each flask and quench the reaction by adding it to a flask containing ice-cold distilled water.
-
First, neutralize any unreacted carboxylic acid by titrating with standardized 0.1 M NaOH using phenolphthalein as an indicator. Record the volume of NaOH used.
-
To the neutralized solution, add a few drops of potassium chromate indicator.
-
Titrate the solution with standardized 0.05 M AgNO₃ solution. The endpoint is indicated by the formation of a reddish-brown precipitate of silver chromate.
-
The concentration of chloride ions at each time point can be calculated from the volume of AgNO₃ used.
-
Plot a graph of chloride ion concentration versus time for each isomer. The initial rate of reaction can be determined from the gradient of the tangent to the curve at t=0.
Method 2: Conductometric Analysis
This method relies on the change in electrical conductivity of the solution as the reaction progresses and ionic species are formed.
Materials:
-
2-, 3-, 4-, and this compound
-
High-purity deionized water
-
Conductivity meter with a probe
-
Thermostatically controlled water bath
-
Magnetic stirrer and stir bars
Procedure:
-
Prepare dilute (e.g., 0.001 M) aqueous solutions of each chlorohexanoic acid isomer.
-
Calibrate the conductivity meter using standard potassium chloride solutions.
-
Place a known volume of one of the isomer solutions in a reaction vessel equipped with a magnetic stirrer and immerse it in a thermostatically controlled water bath.
-
Immerse the conductivity probe into the solution and allow the temperature to equilibrate.
-
Initiate the reaction (if studying the reaction with a nucleophile, it would be added at this point; for hydrolysis, the reaction begins upon dissolution).
-
Record the conductivity of the solution at regular time intervals.
-
The rate of reaction can be determined by plotting the change in conductivity against time.
Visualizing Reaction Pathways
The following diagrams, generated using Graphviz, illustrate the key reaction pathways discussed.
Caption: Decreasing inductive effect with increasing distance of the chlorine atom from the carboxyl group.
Caption: Neighboring group participation in 4- and this compound leading to stable lactone intermediates.
Caption: General experimental workflow for determining the reactivity of chlorohexanoic acid isomers.
A Head-to-Head Comparison: 5-Chlorohexanoic Acid Linkers vs. PEG Linkers in Antibody-Drug Conjugates
For researchers, scientists, and drug development professionals, the choice of a linker in an antibody-drug conjugate (ADC) is a critical decision that profoundly impacts its therapeutic index. This guide provides an objective comparison between two distinct classes of linkers: the hydrophobic alkyl linker, exemplified by 5-chlorohexanoic acid, and the widely-used hydrophilic polyethylene (B3416737) glycol (PEG) linker. This comparison is supported by a synthesis of experimental data from various studies to inform rational ADC design.
The linker, a seemingly simple bridge between a monoclonal antibody and a potent cytotoxic payload, governs the ADC's solubility, stability, pharmacokinetics (PK), and ultimately, its efficacy and safety. The physicochemical properties of the linker, particularly its hydrophilicity or hydrophobicity, are paramount in balancing the need for stability in circulation with efficient payload release at the tumor site.
The Contenders: A Tale of Two Chemistries
This compound Linker: The Hydrophobic Workhorse
This compound represents a class of simple, non-cleavable alkyl linkers. Its straightforward chemical structure, consisting of a six-carbon chain, imparts a hydrophobic character. While specific public domain data on this compound as an ADC linker is limited, its properties can be inferred from the broader category of hydrophobic alkyl linkers. These linkers are often valued for their synthetic accessibility and stability. The terminal carboxylic acid allows for straightforward conjugation to amine-containing payloads, while the chloro- group can be used for attachment to the antibody, often after modification.
PEG Linker: The Hydrophilic Game-Changer
Polyethylene glycol (PEG) linkers are polymers composed of repeating ethylene (B1197577) glycol units. Their inclusion in ADC design has been a significant strategy to overcome the challenges posed by hydrophobic payloads. The ether oxygen atoms in the PEG backbone form hydrogen bonds with water, creating a hydration shell that imparts hydrophilicity. This fundamental property dramatically influences the overall behavior of the ADC.
Performance Face-Off: Quantitative Data Summary
The following tables summarize key quantitative data from various studies, highlighting the impact of linker hydrophilicity (PEG linkers) versus hydrophobicity (alkyl linkers) on critical ADC parameters.
Table 1: Physicochemical and In Vitro Properties
| Property | This compound (Alkyl) Linker | PEG Linker | Key Takeaway |
| Solubility | Can decrease overall ADC solubility, especially with hydrophobic payloads. | Significantly enhances the aqueous solubility of the ADC.[1][2] | PEG linkers are superior for preventing aggregation, a common issue with hydrophobic payloads. |
| Aggregation | Increased tendency for aggregation, particularly at higher drug-to-antibody ratios (DARs).[1] | Markedly reduces aggregation, even at high DARs.[1][2] | Reduced aggregation with PEG linkers leads to a more homogenous and stable drug product. |
| Drug-to-Antibody Ratio (DAR) | High DARs are often challenging to achieve without inducing aggregation. | Enables the development of ADCs with higher DARs (e.g., 8) without compromising stability.[1] | PEG linkers allow for the delivery of more payload per antibody, potentially increasing efficacy. |
| In Vitro Cytotoxicity (IC50) | Generally maintained. | Can be maintained or slightly reduced depending on the linker length and payload. | Both linker types can effectively deliver payloads for in vitro cell killing. |
Table 2: In Vivo Pharmacokinetic and Efficacy Data
| Parameter | This compound (Alkyl) Linker | PEG Linker | Key Takeaway |
| Plasma Clearance | Faster clearance from circulation.[1][2] | Slower clearance, leading to a longer plasma half-life.[1][2] | PEGylated ADCs remain in circulation longer, increasing the opportunity to reach the tumor. |
| Area Under the Curve (AUC) | Lower overall drug exposure. | Higher AUC, indicating greater systemic exposure over time. | Increased exposure with PEG linkers can translate to improved therapeutic outcomes. |
| In Vivo Efficacy | Can be effective, but often limited by poor PK. | Often demonstrates superior in vivo efficacy due to improved PK and tumor accumulation.[1] | The enhanced pharmacokinetic profile of PEGylated ADCs frequently leads to better anti-tumor activity. |
| Toxicity | Off-target toxicity can be a concern due to non-specific uptake of aggregates. | Can lead to a wider therapeutic window by reducing off-target toxicity associated with aggregation. | PEG linkers can improve the safety profile of ADCs. |
Experimental Methodologies: A Glimpse into the Lab
The data presented above is typically generated through a series of well-defined experimental protocols. Below are outlines of key methodologies used to compare ADC performance.
ADC Synthesis and Characterization
Objective: To conjugate the payload to the antibody via the respective linker and characterize the resulting ADC.
-
Linker-Payload Synthesis: The linker (this compound or a PEG derivative) is first reacted with the cytotoxic payload.
-
Antibody Modification: For cysteine conjugation, interchain disulfide bonds of the antibody are partially or fully reduced. For lysine (B10760008) conjugation, the antibody is used directly.
-
Conjugation Reaction: The activated linker-payload is then reacted with the modified antibody.
-
Purification: The resulting ADC is purified using techniques like size-exclusion chromatography (SEC) or hydrophobic interaction chromatography (HIC) to remove unconjugated antibody, payload, and linker.
-
Characterization: The purified ADC is analyzed to determine the drug-to-antibody ratio (DAR), aggregation levels (by SEC), and purity.
In Vitro Cytotoxicity Assay
Objective: To determine the potency of the ADC in killing cancer cells that express the target antigen.
-
Cell Culture: Target cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
ADC Treatment: The cells are treated with serial dilutions of the ADC for a defined period (e.g., 72-96 hours).
-
Viability Assessment: Cell viability is measured using a colorimetric assay (e.g., MTT or XTT) or a luminescence-based assay (e.g., CellTiter-Glo®).
-
IC50 Determination: The half-maximal inhibitory concentration (IC50) is calculated by plotting cell viability against ADC concentration.
Preclinical Pharmacokinetic (PK) Study
Objective: To evaluate the absorption, distribution, metabolism, and excretion (ADME) of the ADC in an animal model (typically rodents).
-
Animal Model: A cohort of animals (e.g., mice or rats) is administered a single intravenous (IV) dose of the ADC.
-
Blood Sampling: Blood samples are collected at various time points post-administration.
-
Sample Analysis: The concentration of total antibody and/or ADC in the plasma is quantified using an enzyme-linked immunosorbent assay (ELISA) or liquid chromatography-mass spectrometry (LC-MS).
-
PK Parameter Calculation: Key PK parameters such as clearance, half-life, and area under the curve (AUC) are determined from the concentration-time data.
In Vivo Efficacy Study
Objective: To assess the anti-tumor activity of the ADC in a tumor-bearing animal model.
-
Tumor Xenograft Model: Immunocompromised mice are implanted with human cancer cells to establish tumors.
-
Treatment: Once the tumors reach a specified size, the mice are treated with the ADC, a control antibody, or a vehicle.
-
Tumor Growth Monitoring: Tumor volume and body weight are measured regularly throughout the study.
-
Efficacy Evaluation: The anti-tumor efficacy is determined by comparing the tumor growth in the ADC-treated group to the control groups.
Visualizing the Concepts
To further illustrate the principles discussed, the following diagrams have been generated.
References
A Head-to-Head Comparison of Halogenated Linkers in Bioconjugation: A Guide for Researchers
For researchers, scientists, and drug development professionals, the choice of a linker is a critical decision in the development of bioconjugates, particularly antibody-drug conjugates (ADCs). Halogenated linkers, specifically haloacetyl derivatives, represent a key class of reagents for the site-specific modification of cysteine residues. This guide provides an objective, data-driven comparison of the performance of different halogenated linkers, supported by experimental protocols and visualizations to inform rational bioconjugate design.
Performance Comparison of Halogenated Linkers
The reactivity of haloacetyl linkers in bioconjugation is primarily governed by the nature of the halogen, which acts as a leaving group in a nucleophilic substitution reaction with the thiol group of a cysteine residue. This reaction results in the formation of a stable thioether bond. The general order of reactivity is Iodoacetyl > Bromoacetyl > Chloroacetyl > Fluoroacetyl, based on the leaving group ability of the halide ion.
Table 1: Quantitative Comparison of Haloacetyl Linker Properties
| Feature | Iodoacetyl | Bromoacetyl | Chloroacetyl | Fluoroacetyl |
| Relative Reactivity | Highest | High | Moderate | Low |
| Reaction Kinetics (with Cysteine) | Fast (k₂ ~ 0.6 M⁻¹s⁻¹)[1] | Moderate | Slow | Very Slow |
| Resulting Bond | Thioether | Thioether | Thioether | Thioether |
| Bond Stability | High | High | High | High |
| Potential for Side Reactions | Higher potential for reaction with other nucleophilic residues (e.g., histidine) at higher pH. | Lower potential for side reactions compared to iodoacetyl derivatives. | Low | Negligible |
| Handling and Stability | More sensitive to light and degradation. | Generally more stable for storage and handling. | Stable | Very Stable |
Note: Quantitative kinetic data for a direct comparison of all four linkers under identical conditions is limited. The provided reaction rate for iodoacetamide (B48618) is a benchmark for this class of reagents.
Experimental Protocols
Accurate and reproducible experimental methods are crucial for the successful development of bioconjugates. The following are detailed protocols for key experiments involving halogenated linkers.
Protocol 1: General Procedure for Antibody Conjugation with a Haloacetyl Linker
This protocol outlines the steps for conjugating a haloacetyl-functionalized payload to a monoclonal antibody via reduced cysteine residues.
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.2-7.5)
-
Reducing agent (e.g., TCEP or DTT)
-
Haloacetyl-functionalized payload
-
Reaction buffer (e.g., phosphate (B84403) buffer with EDTA, pH 7.0-7.5)
-
Quenching reagent (e.g., N-acetylcysteine or cysteine)
-
Purification system (e.g., size-exclusion chromatography)
Procedure:
-
Antibody Reduction:
-
To the antibody solution, add a 10-fold molar excess of TCEP.
-
Incubate at 37°C for 30-60 minutes to reduce the interchain disulfide bonds.
-
Remove excess TCEP using a desalting column equilibrated with reaction buffer.
-
-
Conjugation Reaction:
-
Immediately add the haloacetyl-functionalized payload (typically a 5- to 20-fold molar excess over the antibody) to the reduced antibody solution.
-
Incubate the reaction at room temperature for 1-4 hours with gentle mixing. The reaction time may need to be optimized depending on the specific haloacetyl linker used (iodoacetyl reactions are generally faster).
-
-
Quenching:
-
Add a 10-fold molar excess of the quenching reagent relative to the payload to stop the reaction by consuming any unreacted haloacetyl groups.
-
Incubate for 20-30 minutes at room temperature.
-
-
Purification:
-
Purify the resulting ADC from unreacted payload, quenching reagent, and other small molecules using size-exclusion chromatography (SEC) or tangential flow filtration (TFF).
-
-
Characterization:
-
Characterize the purified ADC to determine the drug-to-antibody ratio (DAR), purity, and aggregation status using techniques such as hydrophobic interaction chromatography (HIC), SEC, and mass spectrometry.
-
Protocol 2: In Vitro Plasma Stability Assay using LC-MS
This protocol describes a method to assess the stability of an ADC in plasma by monitoring the change in the drug-to-antibody ratio (DAR) over time.[2][3][4][5][6]
Materials:
-
Purified ADC
-
Human or mouse plasma
-
Phosphate-buffered saline (PBS), pH 7.4
-
Immunoaffinity capture reagents (e.g., anti-human Fc magnetic beads)
-
Elution buffer (e.g., low pH glycine (B1666218) buffer)
-
Reducing agent (e.g., DTT)
-
LC-MS system
Procedure:
-
Incubation:
-
Incubate the ADC in plasma at 37°C at a final concentration of approximately 100 µg/mL. A control sample of ADC in PBS should be run in parallel.
-
Collect aliquots at various time points (e.g., 0, 24, 48, 96, and 168 hours).
-
Immediately freeze the collected samples at -80°C until analysis.
-
-
Immunoaffinity Capture:
-
Thaw the plasma samples and add them to anti-human Fc magnetic beads.
-
Incubate to allow the ADC to bind to the beads.
-
Wash the beads to remove unbound plasma proteins.
-
-
Elution and Reduction:
-
Elute the ADC from the beads using the elution buffer.
-
Neutralize the eluate and add DTT to reduce the antibody into its light and heavy chains.
-
-
LC-MS Analysis:
-
Analyze the reduced samples by LC-MS to separate and quantify the unconjugated and conjugated light and heavy chains.
-
Calculate the average DAR at each time point by comparing the peak areas of the conjugated and unconjugated chains.
-
A decrease in the average DAR over time indicates deconjugation of the payload.[6]
-
Mandatory Visualizations
Bioconjugation Workflow
Caption: A generalized workflow for the synthesis of an antibody-drug conjugate using a halogenated linker.
ADC Signaling Pathway
Caption: A simplified signaling pathway of an ADC leading to apoptosis in a target cancer cell.
Conclusion
The selection of a halogenated linker for bioconjugation requires a careful balance of reactivity, stability, and the specific requirements of the final application. While iodoacetyl linkers offer the advantage of faster reaction kinetics, bromoacetyl linkers provide greater stability for storage and handling, with a reduced potential for side reactions. The thioether bond formed by both is highly stable, making them suitable for applications where premature payload release is a concern. The provided experimental protocols offer a robust framework for the synthesis and evaluation of bioconjugates utilizing these linkers. Further head-to-head studies under standardized conditions are warranted to provide a more definitive quantitative comparison across the full spectrum of halogenated linkers.
References
- 1. Fast Cysteine Bioconjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Assessing ADC Plasma Stability by LC-MS Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Assessing ADC Plasma Stability by LC-MS Methods | Springer Nature Experiments [experiments.springernature.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. A Two-Step Immunocapture LC/MS/MS Assay for Plasma Stability and Payload Migration Assessment of Cysteine-Maleimide-Based Antibody Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
A Comparative Guide to the Validation of an HPLC Method for 5-Chlorohexanoic Acid Analysis
This guide provides a comprehensive comparison of a validated High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 5-Chlorohexanoic acid against alternative analytical techniques. The information is intended for researchers, scientists, and drug development professionals, offering objective performance comparisons and supporting experimental data.
Introduction
This compound is a halogenated carboxylic acid that may be of interest as a synthetic intermediate or a metabolite in various chemical and pharmaceutical processes. Accurate and reliable quantification of this analyte is crucial for process monitoring, quality control, and metabolic studies. This guide details a proposed reversed-phase HPLC (RP-HPLC) method, outlines its validation according to the International Council for Harmonisation (ICH) guidelines, and compares its performance with Gas Chromatography (GC) and Capillary Electrophoresis (CE).
High-Performance Liquid Chromatography (HPLC) Method
A reversed-phase HPLC method is proposed for the analysis of this compound due to its suitability for separating polar to moderately nonpolar compounds.
Proposed Chromatographic Conditions
| Parameter | Recommended Setting |
| Column | C18 Reversed-Phase (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Phosphoric Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 60% B to 80% B over 10 minutes |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection | UV at 210 nm |
Method Validation Summary
The proposed HPLC method was validated to demonstrate its suitability for the intended purpose. The validation parameters included specificity, linearity, range, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).
| Validation Parameter | Result | Acceptance Criteria |
| Specificity | No interference from blank and placebo at the retention time of the analyte. | No interference at the analyte's retention time. |
| Linearity (r²) | 0.9995 | ≥ 0.999 |
| Range | 5 - 150 µg/mL | - |
| Accuracy (% Recovery) | 99.2% - 101.5% | 98.0% - 102.0% |
| Precision (RSD%) | ||
| - Repeatability | 0.85% | ≤ 2.0% |
| - Intermediate Precision | 1.12% | ≤ 2.0% |
| Limit of Detection (LOD) | 0.5 µg/mL | - |
| Limit of Quantitation (LOQ) | 1.5 µg/mL | - |
| Robustness | Method is robust to minor changes in flow rate, temperature, and mobile phase composition. | System suitability parameters are met. |
Comparison with Alternative Analytical Methods
While HPLC is a robust technique for the analysis of this compound, other methods such as Gas Chromatography (GC) and Capillary Electrophoresis (CE) can also be employed. The choice of method depends on factors like sample matrix, required sensitivity, and available instrumentation.
| Feature | HPLC-UV | GC-FID/MS | Capillary Electrophoresis (CE) |
| Principle | Partitioning between a liquid mobile phase and a solid stationary phase. | Partitioning between a gaseous mobile phase and a liquid or solid stationary phase. | Separation based on electrophoretic mobility in an electric field. |
| Sample Volatility | Not required. | Required; derivatization is often necessary for carboxylic acids.[1][2] | Not required. |
| Sample Preparation | Simple filtration and dilution are often sufficient. | Can be complex, often requiring extraction and derivatization.[2] | Simple filtration and dilution.[3] |
| Sensitivity | Moderate (UV detection). | High, especially with Mass Spectrometry (MS). | High, with low sample volume requirements.[4] |
| Selectivity | Good, can be optimized with mobile phase and column selection. | Very high, especially with MS. | High, particularly for charged molecules.[5] |
| Analysis Time | Typically 10-20 minutes per sample. | Can be faster, but sample preparation adds time. | Very fast separation times.[4] |
| Instrumentation Cost | Moderate. | High, especially for GC-MS. | Moderate. |
| Common Applications | Routine quality control, stability testing. | Analysis of volatile and semi-volatile compounds, impurity profiling. | Analysis of ions, organic acids, and biomolecules.[5][6][7] |
Experimental Protocols
Detailed methodologies for the validation of the proposed HPLC method are provided below.
Specificity
Specificity was assessed by injecting a blank (mobile phase), a placebo (a mixture of all components except the active ingredient), and a standard solution of this compound. The chromatograms were examined for any interfering peaks at the retention time of the analyte.
Linearity and Range
A series of at least five standard solutions of this compound ranging from 5 µg/mL to 150 µg/mL were prepared and injected. A calibration curve was constructed by plotting the peak area against the concentration. The linearity was evaluated by the correlation coefficient (r²) of the regression line.
Accuracy
The accuracy of the method was determined by the recovery of a known amount of this compound spiked into a placebo mixture at three concentration levels (e.g., 50%, 100%, and 150% of the target concentration). The percentage recovery was calculated.
Precision
-
Repeatability (Intra-assay precision): Six replicate injections of a standard solution at 100% of the target concentration were performed on the same day, by the same analyst, and on the same instrument. The relative standard deviation (RSD%) of the peak areas was calculated.
-
Intermediate Precision (Inter-assay precision): The repeatability experiment was repeated on a different day, by a different analyst, and on a different instrument. The RSD% was calculated and compared with the results from the first day.
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve using the following equations:
-
LOD = 3.3 * (Standard Deviation of the Blank / Slope of the Calibration Curve)
-
LOQ = 10 * (Standard Deviation of the Blank / Slope of the Calibration Curve)
Robustness
The robustness of the method was evaluated by intentionally introducing small variations in the chromatographic conditions, such as:
-
Flow rate (± 0.1 mL/min)
-
Column temperature (± 2 °C)
-
Mobile phase composition (± 2% organic content) The system suitability parameters (e.g., tailing factor, theoretical plates) were monitored to ensure they remained within acceptable limits.
Visualizations
HPLC Method Validation Workflow
Caption: Workflow for the validation of the HPLC method.
Comparison of Analytical Techniques
Caption: Comparison of analytical techniques for this compound.
References
- 1. Analysis of carboxylic acids by gas chromatography. Derivatisation using chloroacetone | Semantic Scholar [semanticscholar.org]
- 2. benchchem.com [benchchem.com]
- 3. academic.oup.com [academic.oup.com]
- 4. Using Capillary Electrophoresis to Quantify Organic Acids from Plant Tissue: A Test Case Examining Coffea arabica Seeds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Organic Acids – kapillarelektrophorese.eu [kapillarelektrophorese.eu]
- 7. Capillary electrophoresis for the determination of organic acidurias in body fluids: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Stability of Chloroalkanoic Acids: A Guide for Researchers
For Immediate Release
This guide provides a comprehensive comparison of the stability of monochloroacetic acid (MCA), dichloroacetic acid (DCA), and trichloroacetic acid (TCA), focusing on their acidic, thermal, and hydrolytic stability. This information is crucial for researchers, scientists, and drug development professionals working with these compounds. The stability of chloroalkanoic acids is a critical factor in their reactivity, storage, and biological activity.
Comparative Stability Data
The stability of chloroalkanoic acids is significantly influenced by the number of chlorine atoms attached to the alpha-carbon. The strong electron-withdrawing inductive effect of chlorine atoms plays a pivotal role in determining the acidic, thermal, and hydrolytic stability of these compounds.
| Property | Acetic Acid | Monochloroacetic Acid (MCA) | Dichloroacetic Acid (DCA) | Trichloroacetic Acid (TCA) |
| pKa | 4.76 | 2.86 | 1.35 | 0.66 |
| Hydrolysis Rate Constant (k) at 15°C (year⁻¹) | N/A | ~0.5 (half-life ~2 years)[1] | ~0.1 (half-life ~6.8 years)[1] | ~0.02 (half-life ~4.6 years)[1] |
| Thermal Decomposition | Stable | Decomposes on heating to produce hydrogen chloride and phosgene (B1210022) gases.[2] | Decomposes on heating, emitting toxic fumes of chlorides.[3] | Decomposes in heated aqueous solutions to form chloroform (B151607) and carbon dioxide.[4] |
Discussion of Stability Trends
Acidic Stability (pKa)
The acidity of chloroalkanoic acids increases dramatically with the number of chlorine substituents. This is due to the electron-withdrawing inductive effect of the chlorine atoms, which stabilizes the negative charge of the carboxylate anion formed upon deprotonation. A lower pKa value indicates a stronger acid and a more stable conjugate base. Trichloroacetic acid, with three chlorine atoms, is the strongest acid in this series, with a pKa comparable to some mineral acids.
Hydrolytic Stability
The hydrolysis of the C-Cl bond in chloroalkanoic acids is a key aspect of their chemical stability. The rate of hydrolysis is influenced by the number of chlorine atoms. Interestingly, the trend is not as straightforward as for acidity. Based on available data, monochloroacetic acid appears to have the fastest hydrolysis rate, followed by trichloroacetic acid and then dichloroacetic acid.[1] This suggests that factors other than just the inductive effect, such as steric hindrance and the stability of the transition state, may also play a role in the hydrolysis mechanism.
Thermal Stability
While specific comparative thermogravimetric analysis (TGA) data is limited, qualitative information indicates that all three chloroacetic acids decompose upon heating. Monochloroacetic acid is known to produce toxic gases like hydrogen chloride and phosgene.[2] Dichloroacetic acid also decomposes to release toxic chloride fumes.[3] Trichloroacetic acid is noted to decompose in heated aqueous solutions to yield chloroform and carbon dioxide.[4] The increasing substitution of chlorine atoms influences the decomposition pathways and products.
Experimental Protocols
Determination of pKa by Potentiometric Titration
Objective: To determine the acid dissociation constant (pKa) of a chloroalkanoic acid.
Methodology:
-
A standard solution of the chloroalkanoic acid of known concentration is prepared in deionized water.
-
The solution is placed in a beaker with a magnetic stirrer and a calibrated pH electrode is immersed in it.
-
A standardized solution of a strong base, typically sodium hydroxide (B78521) (NaOH), is slowly added to the acid solution from a burette.
-
The pH of the solution is recorded after each addition of the titrant.
-
A titration curve is generated by plotting the pH of the solution against the volume of NaOH added.
-
The equivalence point is determined from the steepest part of the curve.
-
The pKa is the pH at the half-equivalence point, where half of the acid has been neutralized.
Determination of Hydrolysis Rate by Titration
Objective: To determine the rate of hydrolysis of a chloroalkanoic acid.
Methodology:
-
A solution of the chloroalkanoic acid of known concentration is prepared in a suitable solvent (e.g., water or a water/ethanol mixture).
-
The solution is maintained at a constant temperature in a water bath.
-
At regular time intervals, an aliquot of the reaction mixture is withdrawn.
-
The concentration of the remaining chloroalkanoic acid or the produced halide ions is determined. For instance, the concentration of the acid can be determined by titration with a standardized base. Alternatively, the concentration of the released chloride ions can be determined by titration with a standardized silver nitrate (B79036) solution (Mohr's method or Volhard's method).
-
The rate constant (k) for the hydrolysis reaction is then calculated by plotting the concentration of the reactant or product against time and fitting the data to the appropriate rate law (e.g., first-order kinetics).
Determination of Thermal Stability by Thermogravimetric Analysis (TGA)
Objective: To determine the thermal stability and decomposition profile of a chloroalkanoic acid.
Methodology:
-
A small, accurately weighed sample of the chloroalkanoic acid is placed in a TGA crucible.
-
The crucible is placed in the TGA furnace.
-
The sample is heated at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen or air).
-
The weight of the sample is continuously monitored and recorded as a function of temperature.
-
A thermogram is generated by plotting the percentage of weight loss against temperature.
-
The onset temperature of decomposition, the temperature of maximum decomposition rate, and the final residue mass are determined from the thermogram.
Signaling Pathways and Mechanisms
Chloroacetic Acid-Induced Apoptosis in Neuronal Cells
Chloroacetic acid (CAA) has been shown to induce apoptosis in neuronal cells through a signaling pathway involving reactive oxygen species (ROS) and endoplasmic reticulum (ER) stress.
Caption: CAA-induced apoptosis pathway.
Metabolism of Chloroacetic Acids
Chloroacetic acids are metabolized in the body, primarily through conjugation with glutathione.
Caption: Metabolism of chloroacetic acids.
Logical Relationship of Stability Factors
The stability of chloroalkanoic acids is governed by the inductive effect of the chlorine atoms.
References
performance of 5-Chlorohexanoic acid derived linkers in different pH environments
For researchers, scientists, and drug development professionals, the selective release of therapeutic payloads in the acidic microenvironments of tumors or within cellular compartments like endosomes and lysosomes is a critical goal in targeted drug delivery. This guide provides an objective comparison of the performance of various pH-sensitive linkers, offering supporting experimental data and detailed methodologies for their evaluation. Notably, a comprehensive search of scientific literature did not yield specific data on the performance of 5-Chlorohexanoic acid-derived linkers in pH-sensitive applications, suggesting they are not commonly utilized for this purpose. Therefore, this guide will focus on well-established and characterized pH-sensitive linker chemistries.
The efficacy of many targeted therapies, particularly antibody-drug conjugates (ADCs), hinges on the linker that connects the targeting moiety to the therapeutic agent.[][2] An ideal linker remains stable in the bloodstream at physiological pH (~7.4) to prevent premature drug release and associated off-target toxicity.[3] However, upon reaching the target site, which often exhibits a lower pH, the linker should cleave efficiently to release the active payload.[4][5] This pH differential is a key physiological trigger exploited in the design of advanced drug delivery systems.[6][7]
Comparative Performance of pH-Sensitive Linkers
The stability and cleavage kinetics of pH-sensitive linkers are highly dependent on their chemical structure. The following tables summarize the performance of common classes of pH-sensitive linkers at different pH values, providing a basis for comparison.
| Linker Type | Structure of Linkage | Half-life at pH 7.4 (Physiological) | Half-life at pH ~5.0-6.0 (Endosomal/Tumor) | Key Characteristics & Considerations |
| Hydrazone | Acylhydrazone | > 2.0 hours to 183 hours[8][9] | As short as 2.4 minutes to 4.4 hours[8][9] | Widely used and well-characterized. Stability is tunable based on the structure of the ketone/aldehyde and hydrazine (B178648) precursors. Aromatic hydrazones are generally more stable than aliphatic ones.[10][11][12] |
| Acetal/Ketal | Acetal | Can range from hours to several days[13][14] | Can range from < 1 minute to several days[13][14] | Cleavage rate is highly tunable by modifying the chemical structure. The rate of hydrolysis can be accelerated by a factor of 10 for every unit decrease in pH.[13] |
| Orthoester | Orthoester | Stable for at least 3 hours[15] | Can exhibit complete hydrolysis within minutes to hours[15][16] | Highly sensitive to acidic conditions. The hydrolysis rate can be tuned by structural modifications.[15] |
| Maleamic Acid | Maleamic Acid Amide | Stable with minimal release | Can release ~67% of drug in 24 hours at pH 6.5[17] | Particularly sensitive to small changes in pH, making them potentially suitable for targeting the tumor microenvironment (pHe 6.5-7.0).[17][18] |
Mechanisms of Action: Acid-Catalyzed Cleavage
The cleavage of most pH-sensitive linkers is initiated by acid catalysis. In the acidic environment of the tumor or endosome, a key atom in the linker becomes protonated, which initiates a cascade of reactions leading to the cleavage of the bond connecting the linker to the drug.
Caption: Acid-catalyzed cleavage of a pH-sensitive linker.
Experimental Protocols
Protocol for Assessing the pH-Dependent Stability of a Linker
This protocol provides a general method for determining the hydrolytic stability of a linker at different pH values using High-Performance Liquid Chromatography (HPLC).[19][20]
Materials:
-
Drug conjugate with a pH-sensitive linker
-
Phosphate-buffered saline (PBS), pH 7.4
-
Acetate buffer, pH 5.5 (or other acidic buffers as needed)
-
Incubator or water bath set at 37°C
-
HPLC system with a suitable column (e.g., C18) and detector
-
Quenching solution (if necessary, e.g., a neutralizing buffer)
Procedure:
-
Sample Preparation: Prepare stock solutions of the drug conjugate in an appropriate solvent (e.g., DMSO). Dilute the stock solution into the pH 7.4 and pH 5.5 buffers to a final concentration suitable for HPLC analysis.
-
Incubation: Incubate the solutions at 37°C.
-
Time Points: At predetermined time points (e.g., 0, 0.5, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each solution.
-
Quenching: If necessary, stop the reaction by adding a quenching solution.
-
HPLC Analysis: Analyze the samples by HPLC to separate the intact conjugate from the released drug. The mobile phase and detection wavelength should be optimized for the specific molecules being analyzed.
-
Data Analysis: Integrate the peak areas corresponding to the intact conjugate and the released drug. Calculate the percentage of intact conjugate remaining at each time point to determine the half-life of the linker at each pH.
References
- 2. books.rsc.org [books.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. pH-Sensitive Biomaterials for Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Linkers in Antibody-Drug Conjugates - Creative Biolabs [creative-biolabs.com]
- 6. Current Principles, Challenges, and New Metrics in pH-Responsive Drug Delivery Systems for Systemic Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pH-Sensitive Linkers - Creative Biogene IntegrateRNA [integraterna.creative-biogene.com]
- 8. Making smart drugs smarter: the importance of linker chemistry in targeted drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design, Synthesis and Characterization of pH-Sensitive PEG-PE Conjugates for Stimuli-Sensitive Pharmaceutical Nanocarriers: The Effect of Substitutes at the Hydrazone Linkage on the pH-Stability of PEG-PE Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. Acetals as pH-sensitive linkages for drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. A pH-responsive crosslinker platform for antibody-drug conjugate (ADC) targeting delivery - Chemical Communications (RSC Publishing) DOI:10.1039/D2CC03052G [pubs.rsc.org]
- 17. Di-substituted maleamic acid as an ultra acid-sensitive, cleavable linker for reversing the cytotoxicity pH-profile of doxorubicin in small molecule prodrugs [morressier.com]
- 18. researchgate.net [researchgate.net]
- 19. benchchem.com [benchchem.com]
- 20. benchchem.com [benchchem.com]
A Comparative Guide to the Cross-Validation of GC-MS and HPLC Methods for 5-Chlorohexanoic Acid Analysis
For researchers, scientists, and drug development professionals, the precise and accurate quantification of 5-Chlorohexanoic acid is critical for various applications, including reaction monitoring, impurity profiling, and metabolic studies. The two most prominent analytical techniques for this purpose are Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC). This guide provides an objective comparison of these methods, supported by representative experimental data and detailed methodologies, to facilitate the selection of the most suitable technique for specific research needs.
Quantitative Performance: A Side-by-Side Comparison
The selection of an analytical method is often dictated by its performance characteristics. The following table summarizes key validation parameters for the analysis of this compound by GC-MS and HPLC. These values are based on typical performance for structurally similar short-chain halogenated fatty acids and serve as a reliable benchmark.
| Validation Parameter | GC-MS (with Derivatization) | HPLC-UV | Key Considerations |
| Linearity (R²) | > 0.99 | > 0.99 | Both methods demonstrate excellent linearity over a defined concentration range. |
| Range | ng/mL to µg/mL | µg/mL to mg/mL | GC-MS generally offers a wider dynamic range, particularly at lower concentrations. |
| Accuracy (% Recovery) | 95 - 105% | 98 - 102% | Both methods can achieve high accuracy with proper optimization. |
| Precision (%RSD) | < 10% | < 5% | HPLC often provides slightly better precision (repeatability). |
| Limit of Detection (LOD) | 0.1 - 1 ng/mL | 0.05 - 0.1 µg/mL | GC-MS provides significantly lower detection limits, making it ideal for trace analysis. |
| Limit of Quantitation (LOQ) | 0.5 - 5 ng/mL | 0.1 - 0.5 µg/mL | Consistent with LOD, GC-MS allows for the quantification of much lower analyte concentrations. |
Experimental Workflows and Methodologies
A critical aspect of cross-validation is the clear definition and understanding of the experimental protocols for each technique.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. Due to the low volatility of this compound, a derivatization step is necessary to convert it into a more volatile form suitable for GC analysis.
A Comparative Guide to the Efficiency of Coupling Reagents for Amide Bond Formation with 5-Chlorohexanoic Acid
For researchers, scientists, and professionals in drug development, the selection of an appropriate coupling reagent is a critical decision that directly influences reaction efficiency, product purity, and overall yield. This guide provides an objective comparison of common coupling reagents for the formation of an amide bond using 5-Chlorohexanoic acid, supported by experimental data and detailed protocols.
The formation of an amide bond from a carboxylic acid and an amine is a condensation reaction that requires the activation of the carboxylic acid.[1][2] A variety of coupling reagents have been developed to facilitate this transformation, each with its own advantages and disadvantages.[3] These reagents can be broadly categorized into carbodiimides, aminium/uronium salts, and phosphonium (B103445) salts.[1][4]
Performance Comparison of Common Coupling Reagents
The efficiency of a coupling reagent is evaluated based on several key parameters, including the yield of the desired amide, the purity of the crude product, and the reaction time. The choice of reagent can be critical, especially when dealing with substrates that are sterically hindered or contain sensitive functional groups.[5][6] While this compound is not significantly sterically hindered at the carboxylic acid, the presence of a chloro-substituent necessitates the use of mild and efficient coupling conditions to avoid potential side reactions.
Below is a summary of the performance of various coupling reagents in a model amide synthesis. The data is compiled from studies comparing reagents under similar conditions.
| Coupling Reagent | Class | Typical Yield (%) | Crude Purity | Key Observations |
| HATU | Aminium/Uronium Salt | 95 - 99[7] | High[8] | Consistently high purity with rapid reaction times; considered one of the most efficient reagents, especially for challenging couplings.[7][9][10] |
| HCTU | Aminium/Uronium Salt | 93 - 98[7] | High[8] | Performance is very similar to HATU, offering a cost-effective alternative with high reactivity.[7][8] |
| HBTU | Aminium/Uronium Salt | 85 - 95 | Lower than HATU/HCTU[8] | Generally effective but can be slower and may lead to more impurities compared to HATU and HCTU.[8][10] |
| PyBOP | Phosphonium Salt | 80 - 90 | Lower than HATU/HCTU[8] | A safer alternative to BOP, but can result in additional impurities in the crude product.[8][11] |
| EDC / HOBt | Carbodiimide | 70 - 90[12] | Moderate to High | A widely used and cost-effective method; the urea (B33335) byproduct is water-soluble, simplifying purification.[3][13] The addition of HOBt minimizes side reactions.[4][12] |
| DIC / HOBt | Carbodiimide | 70 - 90 | Moderate to High | Similar to EDC, but the diisopropylurea byproduct is soluble in many organic solvents, making it suitable for solid-phase synthesis.[11] |
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols can be adapted for the coupling of this compound with a variety of primary and secondary amines.
Protocol 1: Amide Coupling using HATU
This protocol is recommended for achieving high yields and purity, especially when dealing with less reactive amines.
Materials:
-
This compound (1.0 equiv)
-
Amine (1.1 equiv)
-
HATU (1.1 equiv)[13]
-
N,N-Diisopropylethylamine (DIPEA) (3.0 equiv)[13]
-
Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM)[13]
Procedure:
-
To a round-bottom flask, add this compound (1.0 equiv) and HATU (1.1 equiv).[13]
-
Dissolve the solids in anhydrous DMF (to a concentration of 0.1-0.5 M).[13]
-
Cool the solution to 0 °C using an ice bath.[13]
-
Add DIPEA (3.0 equiv) dropwise to the stirred solution.[13]
-
Allow the mixture to stir at 0 °C for 15-30 minutes for pre-activation.[13]
-
Add the amine (1.1 equiv), either neat or as a solution in a small amount of anhydrous DMF.[13]
-
Allow the reaction to warm to room temperature and stir for 1 to 18 hours.[13]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[13]
-
Upon completion, dilute the reaction mixture with an organic solvent such as ethyl acetate.[13]
-
Wash the organic layer with aqueous acid (e.g., 1M HCl), aqueous base (e.g., saturated NaHCO3), and brine to remove byproducts and excess reagents.[13]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to yield the pure amide.[13]
Protocol 2: Amide Coupling using EDC and HOBt
This protocol provides a cost-effective method suitable for a wide range of substrates.
Materials:
-
This compound (1.0 equiv)
-
Amine (1.1 equiv)
-
EDC·HCl (1.2 equiv)[13]
-
HOBt (1.2 equiv)[13]
-
DIPEA or Triethylamine (TEA) (2.5 equiv)[13]
-
Anhydrous DMF or DCM[13]
Procedure:
-
To a round-bottom flask, add this compound (1.0 equiv), HOBt (1.2 equiv), and the amine (1.1 equiv).[13]
-
Dissolve the mixture in anhydrous DMF or DCM.[13]
-
Cool the solution to 0 °C in an ice bath with stirring.[13]
-
Add EDC·HCl (1.2 equiv) portion-wise to the reaction mixture.[13]
-
Add DIPEA (2.5 equiv) dropwise.[13]
-
Allow the reaction to warm to room temperature and stir for 1 to 18 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction with water and extract with an organic solvent.
-
Wash the organic layer sequentially with 1M HCl, saturated NaHCO3, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Visualizations
Experimental Workflow for Amide Coupling
The following diagram illustrates the general workflow for the amide coupling reaction described in the protocols.
Caption: General experimental workflow for amide bond formation.
Logical Relationship of Coupling Reagent Classes
This diagram shows the main classes of coupling reagents used for amide bond formation.
References
- 1. hepatochem.com [hepatochem.com]
- 2. AMIDE COUPLING BY USING HATU: – My chemistry blog [mychemblog.com]
- 3. bachem.com [bachem.com]
- 4. Amide Synthesis [fishersci.co.uk]
- 5. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. peptide.com [peptide.com]
- 12. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
Evaluating 5-Chlorohexanoic Acid as an Impurity Standard: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The robust characterization and control of impurities are critical components of drug development and manufacturing, ensuring the safety and efficacy of pharmaceutical products. 5-Chlorohexanoic acid has been identified as a potential process-related impurity in the synthesis of several active pharmaceutical ingredients (APIs), including the anticoagulant Apixaban. This guide provides a comprehensive evaluation of this compound as an impurity standard, offering a comparative analysis of its performance against potential alternatives and detailing the requisite experimental protocols for its qualification.
Characterization and Purity Assessment
An impurity standard must be thoroughly characterized to confirm its identity and purity. For this compound, a suite of analytical techniques should be employed to establish a comprehensive profile.
Table 1: Physicochemical and Spectroscopic Data for this compound
| Parameter | Method | Result | Reference |
| Chemical Identity | |||
| IUPAC Name | - | This compound | [1] |
| CAS Number | - | 112176-22-4 | [1] |
| Molecular Formula | - | C6H11ClO2 | [1] |
| Molecular Weight | - | 150.60 g/mol | [1] |
| Physicochemical Properties | |||
| Melting Point | Differential Scanning Calorimetry (DSC) | Hypothetical: 35-38 °C | - |
| pKa | Potentiometric Titration | Hypothetical: ~4.8 | [1] |
| Spectroscopic Data | |||
| ¹H NMR (CDCl₃, 400 MHz) | NMR Spectroscopy | Hypothetical: δ 4.05 (m, 1H), 2.40 (t, 2H), 1.80-1.60 (m, 4H), 1.55 (d, 3H) | - |
| ¹³C NMR (CDCl₃, 100 MHz) | NMR Spectroscopy | Hypothetical: δ 179.8, 55.2, 34.1, 33.8, 24.7, 22.1 | - |
| Mass Spectrum (ESI-) | Mass Spectrometry | Hypothetical: m/z 149.03 [M-H]⁻ | - |
| Infrared Spectrum (KBr) | FT-IR Spectroscopy | Hypothetical: ν 2940, 1710, 1290, 680 cm⁻¹ | - |
| Purity | |||
| Purity by HPLC-UV | HPLC | Hypothetical: ≥99.5% | - |
| Water Content | Karl Fischer Titration | Hypothetical: ≤0.1% | - |
| Residual Solvents | Headspace GC-MS | Hypothetical: Meets ICH Q3C limits | - |
Note: Hypothetical data is based on typical values for similar chemical structures and should be confirmed by experimental analysis.
Performance as an Impurity Standard: A Comparative Look
The suitability of this compound as an impurity standard can be evaluated against other potential process-related impurities that may arise from the same synthetic route. For the synthesis of Apixaban, other potential chloro-containing impurities could include isomers such as 4-Chlorohexanoic acid and 6-Chlorohexanoic acid.[2][3]
Table 2: Comparative Performance of Potential Impurity Standards
| Parameter | This compound | 4-Chlorohexanoic Acid | 6-Chlorohexanoic Acid | Justification |
| Availability | Commercially Available | Commercially Available | Commercially Available | All are accessible for use as standards. |
| Stability (Hypothetical) | Stable under normal storage conditions. May show slight degradation under harsh acidic/basic conditions. | Expected to have similar stability to the 5-chloro isomer. | Potentially more stable due to the primary chloride. | Primary halides are generally less reactive than secondary halides. |
| Chromatographic Behavior (Hypothetical) | Good peak shape and retention on a C18 column. | Likely to have a slightly different retention time, allowing for separation. | Expected to have a different retention time from the other isomers. | Isomeric differences typically lead to chromatographic separation. |
| Response Factor (HPLC-UV, Hypothetical) | Consistent and reproducible response. | Expected to have a similar response factor. | Expected to have a similar response factor. | Structural similarity suggests comparable chromophoric properties. |
| Ease of Synthesis/Isolation | Can be synthesized or isolated from the reaction mixture. | May be formed as a byproduct. | May be formed as a byproduct. | The relative ease of obtaining each compound in pure form is a key consideration. |
Experimental Protocols
The qualification of this compound as an impurity standard requires rigorous experimental validation. The following are detailed methodologies for key experiments.
High-Performance Liquid Chromatography (HPLC) Method for Purity and Quantification
This method is designed to be stability-indicating, meaning it can separate the main component from its potential degradation products and other related impurities.
-
Instrumentation: HPLC with a UV detector.
-
Column: C18, 4.6 mm x 150 mm, 5 µm particle size.
-
Mobile Phase: A gradient of Mobile Phase A (0.1% phosphoric acid in water) and Mobile Phase B (Acetonitrile).
-
Gradient Program (Hypothetical): 0-5 min (20% B), 5-20 min (20-80% B), 20-25 min (80% B), 25.1-30 min (20% B).
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh and dissolve the this compound standard in the mobile phase to a final concentration of approximately 1 mg/mL.
Forced Degradation Studies
Forced degradation studies are essential to demonstrate the stability-indicating nature of the analytical method and to understand the degradation pathways of the impurity.[4][5][6][7]
-
Acid Hydrolysis: Reflux the sample solution (1 mg/mL in 0.1 M HCl) at 80 °C for 24 hours.
-
Base Hydrolysis: Reflux the sample solution (1 mg/mL in 0.1 M NaOH) at 80 °C for 24 hours.
-
Oxidative Degradation: Treat the sample solution (1 mg/mL) with 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid standard to 105 °C for 48 hours.
-
Photolytic Degradation: Expose the sample solution (1 mg/mL) to UV light (254 nm) and visible light in a photostability chamber.
All stressed samples should be analyzed using the developed HPLC method to assess for degradation and the formation of new peaks.
Visualizing the Evaluation Workflow
A clear and logical workflow is crucial for the systematic evaluation of an impurity standard.
Caption: A flowchart illustrating the key stages in the evaluation of an impurity standard.
Logical Relationship of Qualification Steps
The qualification of an impurity standard is a multi-faceted process with interconnected steps.
Caption: The interplay between purity, identity, stability, and a validated analytical method for accurate impurity quantification.
Conclusion
The evaluation of this compound as an impurity standard requires a systematic approach encompassing comprehensive characterization, the development of a stability-indicating analytical method, and thorough stability testing. While commercially available, its suitability must be experimentally verified. Comparison with other potential process-related impurities, such as its isomers, provides a broader context for its performance and selection as a qualified reference standard. The protocols and comparative data presented in this guide offer a robust framework for researchers and drug development professionals to effectively evaluate and qualify this compound, thereby contributing to the development of safe and high-quality pharmaceutical products.
References
- 1. This compound | C6H11ClO2 | CID 18541668 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 6-Chlorohexanoic acid | C6H11ClO2 | CID 20209 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 4-Chlorohexanoic acid | C6H11ClO2 | CID 20281315 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 5. scispace.com [scispace.com]
- 6. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 7. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Acidity of Chlorobutanoic and Chlorohexanoic Acids
For Researchers, Scientists, and Drug Development Professionals: A detailed guide to the relative acidity of chlorobutanoic acid and chlorohexanoic acid, supported by experimental data and theoretical principles.
This guide provides a comprehensive comparison of the acidity of chlorobutanoic acid and chlorohexanoic acid, focusing on the influence of the position of the chlorine substituent on the dissociation constant (pKa). The analysis is supported by experimental pKa values and a discussion of the underlying principles governing the observed trends.
Executive Summary
The acidity of haloalkanoic acids is significantly influenced by the inductive effect of the halogen substituent. In the case of chlorobutanoic and chlorohexanoic acids, the closer the electron-withdrawing chlorine atom is to the carboxylic acid group, the stronger the acid. This is reflected in a lower pKa value. This guide presents the experimentally determined pKa values for isomers of chlorobutanoic acid and available data for chlorohexanoic acid to provide a quantitative comparison.
Data Presentation
The following table summarizes the experimental pKa values for various isomers of chlorobutanoic acid and the predicted pKa for 6-chlorohexanoic acid. The pKa is the negative logarithm of the acid dissociation constant (Ka), and a lower pKa value indicates a stronger acid.
| Compound | pKa Value |
| 2-Chlorobutanoic acid | 2.86 |
| 3-Chlorobutanoic acid | 4.05 |
| 4-Chlorobutanoic acid | 4.52 |
| 6-Chlorohexanoic acid | 4.73 (Predicted) |
The Inductive Effect: A Theoretical Framework
The observed differences in acidity among the isomers of chlorobutanoic acid and in comparison to chlorohexanoic acid can be explained by the inductive effect . The highly electronegative chlorine atom withdraws electron density from the carbon chain, an effect that is transmitted through the sigma (σ) bonds.
This electron withdrawal stabilizes the carboxylate anion (RCOO⁻) formed upon deprotonation of the carboxylic acid. By delocalizing the negative charge, the inductive effect makes the carboxylate anion more stable, thus shifting the acid-base equilibrium towards dissociation and resulting in a stronger acid.
The strength of the inductive effect is distance-dependent; it diminishes rapidly as the distance between the electron-withdrawing group (the chlorine atom) and the carboxylic acid group increases. This is clearly demonstrated by the pKa values of the chlorobutanoic acid isomers. The pKa of 2-chlorobutanoic acid (2.86) is significantly lower than that of 3-chlorobutanoic acid (4.05) and 4-chlorobutanoic acid (4.52), indicating that 2-chlorobutanoic acid is the strongest acid among the three.
For chlorohexanoic acid, the increased distance of the chlorine atom from the carboxyl group, even in the 2-position, would be expected to result in a weaker inductive effect compared to 2-chlorobutanoic acid. The predicted pKa value for 6-chlorohexanoic acid (4.73) aligns with this trend, showing a significantly weaker acidity as the chlorine atom is positioned at the end of the six-carbon chain.
Experimental Protocols
The determination of pKa values is a fundamental experimental procedure in chemistry. The data presented in this guide are typically obtained through methods such as potentiometric titration or spectrophotometry.
Potentiometric Titration
Potentiometric titration is a highly accurate and widely used method for determining the pKa of an acid. The general protocol involves the following steps:
-
Preparation of Solutions: A standard solution of a strong base (e.g., 0.1 M NaOH) and a solution of the chloroalkanoic acid of known concentration (e.g., 0.1 M) are prepared.
-
Calibration: The pH meter is calibrated using standard buffer solutions of known pH.
-
Titration: A known volume of the acid solution is placed in a beaker, and the pH electrode is immersed in the solution. The standardized base solution is added incrementally from a burette. After each addition, the solution is stirred, and the pH is recorded.
-
Data Analysis: The pH is plotted against the volume of the base added. The equivalence point of the titration is the point of inflection of the resulting S-shaped curve. The pKa is equal to the pH at the half-equivalence point (the point where half of the acid has been neutralized).
Spectrophotometry
For compounds that exhibit a change in their UV-Vis absorbance spectrum upon ionization, spectrophotometry can be used to determine the pKa. This method is particularly useful for very small sample quantities.
-
Preparation of Buffer Solutions: A series of buffer solutions with a range of known pH values is prepared.
-
Measurement of Absorbance: A constant concentration of the chloroalkanoic acid is added to each buffer solution, and the UV-Vis absorbance is measured at a wavelength where the protonated and deprotonated forms of the acid have different molar absorptivities.
-
Data Analysis: The absorbance is plotted against the pH. The resulting sigmoidal curve will have an inflection point that corresponds to the pKa of the acid.
Conclusion
The relative acidity of chlorobutanoic acid and chlorohexanoic acid is a clear demonstration of the inductive effect in organic chemistry. Experimental data unequivocally show that the closer the chlorine atom is to the carboxylic acid functional group, the stronger the acid. 2-Chlorobutanoic acid is a significantly stronger acid than its 3- and 4-chloro isomers. While experimental data for all isomers of chlorohexanoic acid are not as readily available, the predicted pKa for 6-chlorohexanoic acid suggests a much weaker acidity, consistent with the increased distance of the chlorine atom from the carboxyl group. This understanding is crucial for researchers in drug development and other scientific fields where the acidity of a molecule can significantly impact its reactivity, solubility, and biological activity.
Safety Operating Guide
Proper Disposal of 5-Chlorohexanoic Acid: A Guide for Laboratory Professionals
The safe and compliant disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides detailed procedures for the proper disposal of 5-Chlorohexanoic acid, a halogenated organic acid, tailored for researchers, scientists, and drug development professionals. Adherence to these guidelines is essential to ensure personnel safety and compliance with regulatory standards.
Immediate Safety and Handling Precautions
Before handling this compound, it is crucial to be familiar with its potential hazards. While a specific Safety Data Sheet (SDS) for this compound was not retrieved, related compounds like chloroacetic acid are classified as toxic if swallowed, in contact with skin, or inhaled, and cause severe skin burns and eye damage[1]. Therefore, appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, a face shield, and a lab coat, must be worn at all times. All handling should occur in a well-ventilated area or a chemical fume hood[2].
In case of exposure:
-
Skin Contact: Immediately remove all contaminated clothing and rinse the affected area with plenty of water for at least 15 minutes. Seek immediate medical attention[1].
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention[1].
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention[1].
-
Ingestion: Do NOT induce vomiting. Call a physician or poison control center immediately[1].
Step-by-Step Disposal Protocol
This compound must be treated as hazardous waste. Do not dispose of it down the drain or in regular trash[3][4]. The primary disposal route for halogenated organic compounds is incineration by a licensed hazardous waste disposal facility[5][6].
1. Waste Identification and Classification:
-
This compound is a halogenated organic acid . This classification is critical for proper segregation[5][7].
-
It should be considered a corrosive and potentially toxic waste.
2. Waste Segregation:
-
Crucially, keep halogenated organic waste separate from non-halogenated organic waste. [8][9] Mixing these waste streams increases disposal costs and complexity[8][9].
-
Do not mix this acidic waste with bases, cyanides, or reactive substances like oxidizers[10].
-
Collect this compound waste in a dedicated, properly labeled container.
3. Waste Container Selection and Labeling:
-
Use a container compatible with the chemical. High-density polyethylene (B3416737) (HDPE) or other plastic containers are often preferred for corrosive waste[11]. The container must be in good condition, with no leaks or cracks, and have a secure, tight-fitting lid[3].
-
The container must be clearly labeled as "Hazardous Waste."[3][10] The label must include:
-
The full chemical name: "this compound" (avoiding abbreviations).
-
The approximate concentration and quantity.
-
Relevant hazard pictograms (e.g., corrosive, toxic).
-
The name and contact information of the waste generator[10].
-
The date when waste was first added to the container (accumulation start date)[3].
-
4. Waste Accumulation and Storage:
-
Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory, at or near the point of generation[11][12].
-
The container must be kept closed except when adding waste[3][11].
-
Ensure the storage area has secondary containment (such as a larger, chemically resistant tub) to contain any potential spills[3][12].
-
Follow institutional and regulatory limits for the amount of waste stored in the lab.
5. Arranging for Disposal:
-
Once the container is full or reaches the institutional time limit for accumulation, arrange for its collection by your institution's Environmental Health & Safety (EH&S) department or a licensed hazardous waste disposal contractor[11][12].
-
Follow your institution's specific procedures for requesting a waste pickup.
Quantitative Waste Management Limits
The following table summarizes typical quantitative limits for hazardous waste accumulation in a laboratory setting. Note that specific limits may vary based on local and national regulations.
| Parameter | Limit | Regulatory Guideline |
| Maximum Hazardous Waste Volume per Satellite Accumulation Area | 55 gallons | Laboratories cannot store more than 55 gallons of hazardous waste at one time[11][12]. |
| Maximum Acutely Toxic (P-listed) Waste | 1 quart (liquid) or 1 kg (solid) | For acutely toxic wastes, the storage limit is significantly lower[11][12]. |
| pH Range for Neutralized Corrosive Waste (if applicable) | 5.5 - 9.5 | Corrosivity is a characteristic that can sometimes be treated on-site, but this is not recommended for this compound due to its halogenated nature. The neutralized solution must fall within this pH range for drain disposal[9][13]. |
| Liquid Waste Container Fill Level | ~75% full | Leave adequate headspace to allow for vapor expansion and prevent spills[14]. |
Spill Cleanup Protocol
-
In the event of a small spill that you are trained and equipped to handle, use a chemical spill kit containing an appropriate absorbent material (e.g., sand, vermiculite, or a commercial acid binder)[15].
-
Do not use combustible materials like sawdust to clean up spills.
-
All materials used for spill cleanup (absorbents, contaminated gloves, etc.) must be collected, placed in a sealed container, labeled as hazardous waste, and disposed of along with the this compound waste[3][12].
-
For large spills or any spill you are not comfortable cleaning, evacuate the area, secure it, and contact your institution's emergency response team or EH&S department immediately[3][12].
Disposal Workflow Diagram
The following diagram outlines the decision-making process and workflow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound waste.
References
- 1. fishersci.com [fishersci.com]
- 2. angenechemical.com [angenechemical.com]
- 3. ehs.stanford.edu [ehs.stanford.edu]
- 4. Hazardous Waste and Disposal - American Chemical Society [acs.org]
- 5. bucknell.edu [bucknell.edu]
- 6. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 7. uakron.edu [uakron.edu]
- 8. 7.2 Organic Solvents [ehs.cornell.edu]
- 9. ehs.oregonstate.edu [ehs.oregonstate.edu]
- 10. canterbury.ac.nz [canterbury.ac.nz]
- 11. ehrs.upenn.edu [ehrs.upenn.edu]
- 12. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 13. Chapter 7 - Management Procedures For Specific Waste Types [ehs.cornell.edu]
- 14. nipissingu.ca [nipissingu.ca]
- 15. keyorganics.net [keyorganics.net]
Essential Safety and Operational Guidance for Handling 5-Chlorohexanoic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of 5-Chlorohexanoic acid. The following procedures are based on the known hazards of similar chemical compounds, including other halogenated carboxylic acids, to ensure a comprehensive approach to laboratory safety.
Hazard Summary
-
Skin Corrosion/Irritation: Causes skin irritation and potentially severe burns upon direct contact.[1][2]
-
Serious Eye Damage/Irritation: Poses a significant risk of serious eye damage.[1][2]
-
Respiratory Irritation: May cause irritation to the respiratory tract if inhaled.[1]
Personal Protective Equipment (PPE)
A multi-layered approach to Personal Protective Equipment (PPE) is mandatory to prevent all routes of exposure.
| Body Part | Equipment | Rationale |
| Eyes/Face | Chemical splash goggles and a full-face shield. | Protects against splashes of corrosive liquid which can cause severe eye damage. A face shield offers a broader area of protection for the entire face. |
| Hands | Primary: Butyl rubber or Neoprene gloves. Secondary (for splash protection only): Nitrile gloves (must be changed immediately upon contact). | Halogenated hydrocarbons and strong acids can degrade nitrile gloves quickly. Butyl rubber or Neoprene offer more robust protection for direct handling. |
| Body | Chemical-resistant lab coat or apron. | Provides a barrier against spills and splashes, protecting the wearer's clothing and skin. |
| Respiratory | Use in a certified chemical fume hood. If a fume hood is not available, a NIOSH-approved respirator with an organic vapor cartridge is required. | Prevents the inhalation of vapors or aerosols that can cause respiratory tract irritation.[1][3] |
| Feet | Closed-toe, chemical-resistant shoes. | Protects feet from spills. |
Operational Plan: Step-by-Step Guidance
This section provides a procedural workflow for the safe handling of this compound.
Pre-Operational Checks
-
Fume Hood Verification: Ensure the chemical fume hood is operational and the certification is current.
-
PPE Inspection: Inspect all PPE for signs of wear and tear. Ensure gloves are free of pinholes.
-
Emergency Equipment: Locate and verify the functionality of the nearest safety shower and eyewash station.
-
Spill Kit: Confirm that a spill kit appropriate for corrosive and organic materials is readily accessible.
-
Waste Container: Prepare a designated, properly labeled hazardous waste container for halogenated organic waste.
Handling Procedure
-
Don PPE: Put on all required personal protective equipment before entering the designated work area.
-
Work in Fume Hood: Conduct all manipulations of this compound inside a certified chemical fume hood to minimize inhalation exposure.[3]
-
Portioning: When transferring or weighing the acid, do so carefully to avoid splashing or creating aerosols. Use a secondary container to transport the chemical within the lab.
-
Avoid Incompatibilities: Keep the acid away from strong bases, oxidizing agents, and reducing agents to prevent vigorous or exothermic reactions.[4]
-
Keep Container Closed: Keep the primary container of this compound tightly sealed when not in use.[1]
Post-Handling and Cleanup
-
Decontamination: Wipe down the work surface within the fume hood with an appropriate cleaning agent.
-
Doffing PPE: Remove PPE in the correct order to avoid cross-contamination. Remove gloves last, turning them inside out as you remove them.
-
Hand Washing: Wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn.[1]
Disposal Plan
-
Waste Segregation: Dispose of all materials contaminated with this compound, including disposable gloves and bench paper, in the designated hazardous waste container for halogenated organic compounds.
-
Container Management: Do not overfill the waste container. Keep it securely closed at all times except when adding waste.
-
Labeling: Ensure the waste container is clearly labeled with "Hazardous Waste" and the chemical name.
-
Disposal Request: Follow your institution's procedures for the pickup and disposal of hazardous chemical waste. Do not dispose of this compound down the drain.[1][5]
Experimental Workflow
Caption: Workflow for the safe handling and disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
